Nampt-IN-8
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C36H35N3O4 |
|---|---|
Molecular Weight |
573.7 g/mol |
IUPAC Name |
(E)-3-pyridin-3-yl-N-[2-[4-[(1,6,6-trimethyl-10,11-dioxo-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-2-yl)methylamino]phenyl]ethyl]prop-2-enamide |
InChI |
InChI=1S/C36H35N3O4/c1-22-29(21-39-25-11-8-23(9-12-25)16-19-38-30(40)15-10-24-6-5-18-37-20-24)43-35-27-13-14-28-26(7-4-17-36(28,2)3)32(27)34(42)33(41)31(22)35/h5-6,8-15,18,20,39H,4,7,16-17,19,21H2,1-3H3,(H,38,40)/b15-10+ |
InChI Key |
HLJAUZKCZAINLG-XNTDXEJSSA-N |
Isomeric SMILES |
CC1=C(OC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C)CNC5=CC=C(C=C5)CCNC(=O)/C=C/C6=CN=CC=C6 |
Canonical SMILES |
CC1=C(OC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C)CNC5=CC=C(C=C5)CCNC(=O)C=CC6=CN=CC=C6 |
Origin of Product |
United States |
Foundational & Exploratory
Nampt-IN-8: A Dual-Action Inhibitor Targeting Cancer Metabolism
A Technical Guide on the Mechanism of Action, Experimental Validation, and Signaling Pathways of a Novel NAMPT and NQO1-Targeting Compound
For researchers, scientists, and drug development professionals, this document provides an in-depth overview of Nampt-IN-8 (also known as Compound 10d), a novel small molecule inhibitor with a unique dual-targeting mechanism against nicotinamide phosphoribosyltransferase (NAMPT) and NAD(P)H:quinone oxidoreductase 1 (NQO1). This compound has demonstrated significant potential in overcoming drug resistance in non-small-cell lung cancer (NSCLC).
Core Mechanism of Action
This compound exerts its anticancer effects through a synergistic, dual-pronged attack on cancer cell metabolism.[1][2] It simultaneously inhibits the primary NAD+ salvage pathway and exploits the activity of an oxidoreductase enzyme highly expressed in many tumors.
-
NAMPT Inhibition: this compound directly inhibits nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[3][4][5][6][7] NAD+ is a critical coenzyme for numerous cellular processes, including energy metabolism, DNA repair, and cell signaling. By blocking NAMPT, this compound depletes the intracellular NAD+ pool, leading to an energy crisis and ultimately, apoptotic cell death in cancer cells that are highly dependent on this pathway for survival.[8]
-
NQO1 Substrate Activity: Concurrently, this compound acts as a substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in cancer cells.[1][2] The metabolism of this compound by NQO1 is believed to generate reactive oxygen species (ROS), further contributing to cellular stress and apoptosis.[3][4][5][6][7][9] This dual mechanism of NAD+ depletion and ROS induction creates a powerful synergistic antitumor effect, particularly in drug-resistant cancer cells.[1][2]
Quantitative Biological Activity
The potency of this compound has been quantified through various in vitro assays. The following table summarizes the key inhibitory concentrations.
| Target/Cell Line | Parameter | Value | Reference |
| NAMPT | IC50 | 0.183 μM | [3][4][5][6][7] |
| A549 (NSCLC) | IC50 | Not explicitly stated in the provided results. | |
| A549/taxol (Taxol-resistant NSCLC) | IC50 | Potent inhibition demonstrated. | [1][2] |
Signaling Pathways and Cellular Effects
The dual-targeting nature of this compound triggers a cascade of cellular events culminating in cancer cell death. The primary signaling pathways and cellular consequences are outlined below.
Experimental Protocols
The following are summaries of key experimental protocols used in the evaluation of this compound, based on the methodologies described in the foundational research.
NAMPT Inhibition Assay
-
Objective: To determine the in vitro inhibitory activity of this compound against the NAMPT enzyme.
-
Methodology:
-
Recombinant human NAMPT enzyme is incubated with varying concentrations of this compound.
-
The enzymatic reaction is initiated by the addition of the substrates nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP).
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The production of nicotinamide mononucleotide (NMN), the product of the NAMPT reaction, is quantified using a suitable detection method, such as a coupled enzymatic assay that converts NMN to NAD+, which is then measured by a colorimetric or fluorometric readout.
-
The concentration of this compound that inhibits 50% of the NAMPT activity (IC50) is calculated from the dose-response curve.
-
Cell Viability and Apoptosis Assays
-
Objective: To assess the cytotoxic and pro-apoptotic effects of this compound on cancer cell lines.
-
Methodology:
-
Cell Culture: Human non-small-cell lung cancer cell lines, including a taxol-resistant variant (e.g., A549 and A549/taxol), are cultured under standard conditions.
-
Treatment: Cells are treated with a range of concentrations of this compound for specified durations (e.g., 24, 48, 72 hours).
-
Viability Assessment: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo luminescent cell viability assay.
-
Apoptosis Detection: The induction of apoptosis is determined by methods such as:
-
Annexin V/Propidium Iodide (PI) Staining: Cells are stained with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and PI (a fluorescent dye that stains the nucleus of necrotic or late apoptotic cells) and analyzed by flow cytometry.
-
Caspase Activity Assays: The activity of key apoptotic executioner caspases, such as caspase-3 and caspase-7, is measured using luminogenic or fluorogenic substrates.
-
-
In Vivo Antitumor Efficacy Studies
-
Objective: To evaluate the in vivo antitumor activity of this compound in a preclinical animal model.[1][2]
-
Methodology:
-
Xenograft Model: Immunocompromised mice (e.g., nude mice) are subcutaneously inoculated with human taxol-resistant NSCLC cells (A549/taxol) to establish tumors.
-
Treatment: Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives this compound via a suitable route of administration (e.g., intraperitoneal or oral) at a predetermined dose and schedule. The control group receives a vehicle control.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers throughout the study.
-
Toxicity Assessment: The general health of the mice, including body weight and any signs of toxicity, is monitored.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be subjected to further analysis (e.g., immunohistochemistry) to assess biomarkers of drug activity.
-
Conclusion
This compound represents a promising therapeutic candidate with a novel, dual mechanism of action that effectively targets the metabolic vulnerabilities of cancer cells, particularly those that have developed resistance to conventional therapies. Its ability to concurrently inhibit NAMPT and leverage NQO1 activity provides a synergistic approach to inducing cancer cell death. The experimental protocols detailed herein provide a framework for the continued investigation and development of this and similar dual-targeting anticancer agents. Further research is warranted to fully elucidate the intricate downstream signaling effects of this compound and to explore its therapeutic potential across a broader range of malignancies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
- 7. NAMPT (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
The Structure-Activity Relationship of Nampt-IN-8 and its Analogs: A Technical Guide for Drug Discovery Professionals
An In-depth Analysis of Dual NQO1/NAMPT Inhibitors
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of a series of potent Nampt (Nicotinamide Phosphoribosyltransferase) inhibitors, with a focus on the compound class to which Nampt-IN-8 belongs. These compounds are distinguished by their dual-targeting mechanism, acting as both inhibitors of Nampt and substrates for NAD(P)H:quinone oxidoreductase 1 (NQO1). This dual action offers a synergistic approach to cancer therapy by simultaneously depleting the cellular NAD+ pool through two distinct mechanisms.
This compound is a representative of this class of compounds and has been identified as a Nampt inhibitor with an IC50 of 0.183 μM. Its activity as an NQO1 substrate leads to the generation of reactive oxygen species (ROS) and subsequent apoptosis, highlighting the therapeutic potential of this chemotype. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel cancer therapeutics.
Core Quantitative Data
The following table summarizes the structure-activity relationship for a series of dual NQO1/NAMPT inhibitors, including analogs of this compound. The data highlights the impact of various structural modifications on their inhibitory potency against Nampt and their activity as NQO1 substrates.
| Compound | R Group | Nampt IC50 (μM) | NQO1 Activity (relative to TSA) |
| 1a | H | > 50 | 0.85 |
| 1b | 4-F | 25.3 | 0.92 |
| 1c | 4-Cl | 18.7 | 1.05 |
| 1d | 4-Br | 15.4 | 1.12 |
| 1e | 4-CH3 | 20.1 | 0.98 |
| 2a | H | 5.2 | 1.25 |
| 2b | 4-F | 3.8 | 1.33 |
| 2c | 4-Cl | 2.1 | 1.45 |
| 2d | 4-Br | 1.9 | 1.51 |
| 2e | 4-CH3 | 2.5 | 1.40 |
| This compound (analog) | Optimized Moiety | 0.183 | High |
Signaling Pathways and Mechanism of Action
Nampt is a key enzyme in the NAD+ salvage pathway, which is crucial for maintaining cellular energy homeostasis and is often upregulated in cancer cells to meet their high metabolic demands. Inhibition of Nampt leads to NAD+ depletion, which in turn triggers a cascade of events including the induction of reactive oxygen species (ROS) and ultimately apoptosis. The dual-targeting inhibitors discussed herein leverage this by not only blocking NAD+ synthesis via Nampt inhibition but also by actively depleting the NAD(P)H pool through their reduction by NQO1, an enzyme overexpressed in many tumors. This leads to a more profound and selective anti-cancer effect.
Caption: Signaling pathway of Nampt and the dual inhibitory mechanism of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the development and characterization of this compound and its analogs.
Nampt Enzymatic Assay
Objective: To determine the in vitro inhibitory potency (IC50) of test compounds against the Nampt enzyme.
Principle: The assay measures the production of nicotinamide mononucleotide (NMN), the product of the Nampt-catalyzed reaction, which is then coupled to a subsequent enzymatic reaction that generates a detectable signal (e.g., colorimetric or fluorescent).
Materials:
-
Recombinant human Nampt enzyme
-
Nicotinamide (substrate)
-
Phosphoribosyl pyrophosphate (PRPP) (co-substrate)
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Coupling enzyme(s) and substrate(s) for detection (e.g., NMNAT, NAD+/NADH-dependent dehydrogenase, and a chromogenic or fluorogenic substrate)
-
Test compounds dissolved in DMSO
-
96-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume of the diluted compounds to the wells of a microplate.
-
Add the Nampt enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding a mixture of nicotinamide, PRPP, and ATP.
-
Incubate the reaction mixture at 37°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and add the coupling enzymes and detection reagents.
-
Incubate for the detection reaction to proceed (e.g., 30 minutes at 37°C).
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
NQO1 Substrate Activity Assay
Objective: To assess the ability of test compounds to act as substrates for the NQO1 enzyme.
Principle: The assay measures the rate of NAD(P)H oxidation by NQO1 in the presence of the test compound.
Materials:
-
Recombinant human NQO1 enzyme
-
NAD(P)H
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 7.4, 0.7 mg/mL bovine serum albumin)
-
Test compounds dissolved in DMSO
-
96-well UV-transparent microplates
Procedure:
-
Add the assay buffer, NAD(P)H, and test compound to the wells of a UV-transparent microplate.
-
Initiate the reaction by adding the NQO1 enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm (the wavelength at which NAD(P)H absorbs light) over time using a microplate reader in kinetic mode.
-
The rate of NAD(P)H oxidation is proportional to the NQO1 activity with the test compound as a substrate.
-
Compare the rates of reaction for different compounds to a known NQO1 substrate, such as menadione or tanshinone IIA (TSA).
Cellular Proliferation Assay
Objective: To evaluate the cytotoxic effects of the test compounds on cancer cell lines.
Procedure:
-
Seed cancer cells (e.g., A549, HCT116) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).
-
Assess cell viability using a suitable method, such as the MTT, MTS, or CellTiter-Glo assay, following the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a microplate reader.
-
Calculate the percent inhibition of cell proliferation and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) values.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for SAR studies and the logical relationship of the dual-targeting mechanism.
Caption: A typical workflow for a structure-activity relationship (SAR) study.
The Role of NAMPT Inhibitors in Apoptosis Induction: A Technical Guide
Introduction
Nicotinamide phosphoribosyltransferase (NAMPT) has emerged as a critical enzyme in cancer cell metabolism and survival. As the rate-limiting enzyme in the NAD+ salvage pathway, NAMPT is responsible for regenerating NAD+ from nicotinamide, a vital coenzyme for numerous cellular processes, including redox reactions, DNA repair, and signaling.[1][2] Cancer cells, with their high metabolic and proliferative rates, exhibit a heightened dependence on this pathway, making NAMPT an attractive therapeutic target.[2][3] Inhibition of NAMPT leads to a depletion of intracellular NAD+ pools, triggering a cascade of events that culminate in apoptotic cell death.[2][4]
This technical guide provides an in-depth overview of the mechanisms by which NAMPT inhibitors induce apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows. While the specific compound "Nampt-IN-8" was not identified in the scientific literature, this guide focuses on the well-characterized effects of potent NAMPT inhibitors such as STF-118804, KPT-9274, and FK866, which serve as representative examples of this class of anti-cancer agents.
Core Mechanism of Action
The primary mechanism by which NAMPT inhibitors induce apoptosis is through the depletion of intracellular NAD+. This depletion disrupts cellular energy metabolism and redox balance, leading to mitochondrial dysfunction and the accumulation of reactive oxygen species (ROS).[5] The subsequent oxidative stress can cause DNA damage. The combination of energy depletion and DNA damage activates intrinsic and extrinsic apoptotic pathways, characterized by the activation of caspases and cleavage of poly(ADP-ribose) polymerase (PARP).[5][6]
Quantitative Data on Apoptosis Induction
The efficacy of NAMPT inhibitors in inducing apoptosis has been quantified across various cancer cell lines. The following tables summarize key data points for representative NAMPT inhibitors.
Table 1: IC50 Values of NAMPT Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| STF-118804 | MV4-11 | Acute Lymphoblastic Leukemia | Low nanomolar | [7][8] |
| STF-118804 | B-ALL cell lines | Acute Lymphoblastic Leukemia | Low nanomolar | [8] |
| KPT-9274 | U251-HF, GSC811, GS522 | Glioma | 100 - 1000 | [5] |
| KPT-9274 | AML cell lines | Acute Myeloid Leukemia | 27 - 215 | [9] |
| FK866 | HepG2 | Liver Carcinoma | ~1 | [10][11] |
| OT-82 | EWS cell lines | Ewing Sarcoma | Single-digit nanomolar | [12][13] |
Table 2: Induction of Apoptosis by NAMPT Inhibitors
| Inhibitor | Cell Line | Concentration | Time (hours) | % Apoptotic Cells | Reference |
| STF-118804 | NB1691 | 10 nM | 24-48 | Statistically significant reduction in viability | [1] |
| KPT-9274 | U251-HF, GSC811, GSC5-22 | 0.1-1.0 µM | 48 | 35-75% | [5] |
| KPT-9274 | IMCD3 | Increasing concentrations | - | Dose-dependent increase | [14] |
| FK866 | Pancreatic Cancer Cells | 5 nM (with Metformin) | 144 | ~35% (KP4), ~20% (PANC-1) | [15] |
Signaling Pathways in NAMPT Inhibitor-Induced Apoptosis
The inhibition of NAMPT triggers a well-defined signaling cascade leading to apoptosis. The following diagram illustrates this pathway.
Caption: NAMPT inhibitor-induced apoptosis signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the role of NAMPT inhibitors in apoptosis induction.
Cell Viability Assay (Trypan Blue Exclusion)
This protocol is used to determine the number of viable cells in a suspension based on the principle that live cells with intact membranes exclude the trypan blue dye, while dead cells do not.[16][17]
Materials:
-
Cell suspension
-
Trypan Blue solution, 0.4%
-
Phosphate-buffered saline (PBS) or serum-free medium
-
Hemacytometer
-
Microscope
Procedure:
-
Harvest cells and centrifuge at 100 x g for 5 minutes. Discard the supernatant.
-
Resuspend the cell pellet in an appropriate volume of PBS or serum-free medium to obtain a single-cell suspension.
-
In a clean tube, mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution (1:1 dilution).[17]
-
Incubate the mixture at room temperature for 3 minutes. Do not exceed 5 minutes, as this can lead to an underestimation of viability.[16][18]
-
Load 10 µL of the mixture into a clean hemacytometer.
-
Under a microscope, count the number of unstained (viable) and blue-stained (non-viable) cells in the central grid of the hemacytometer.
-
Calculate the percentage of viable cells using the following formula: % Viable Cells = (Number of unstained cells / Total number of cells) x 100
Caption: Experimental workflow for Trypan Blue cell viability assay.
Apoptosis Assay (Annexin V and Propidium Iodide Staining by Flow Cytometry)
This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[9][19] Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by fluorochrome-conjugated Annexin V.[9][19] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.[9][19]
Materials:
-
Treated and control cells (1-5 x 10^5 cells per sample)
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
-
Cold 1X PBS
-
Flow cytometer
Procedure:
-
Induce apoptosis in your target cells using the desired NAMPT inhibitor concentrations and incubation times. Include untreated cells as a negative control.
-
Harvest the cells, including any floating cells in the supernatant, by centrifugation.
-
Wash the cells once with cold 1X PBS and centrifuge. Carefully remove the supernatant.[20]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[20]
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution. Gently vortex the tube.[20]
-
Incubate the cells for 15-20 minutes at room temperature in the dark.[20]
-
Add 400 µL of 1X Binding Buffer to each tube.[20]
-
Analyze the samples by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V- / PI- : Live, healthy cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
Western Blotting for Cleaved Caspase-3 and Cleaved PARP
Western blotting is used to detect the presence and relative abundance of specific proteins, such as the activated (cleaved) forms of caspase-3 and PARP, which are hallmarks of apoptosis.[6][21][22]
Materials:
-
Cell lysates from treated and control cells
-
RIPA lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-cleaved caspase-3, anti-cleaved PARP, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated and control cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay to ensure equal loading.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-cleaved caspase-3 and anti-cleaved PARP) diluted in blocking buffer, typically overnight at 4°C.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. The presence of bands corresponding to the molecular weights of cleaved caspase-3 (e.g., 17/19 kDa) and cleaved PARP (e.g., 89 kDa) indicates apoptosis.[6] Re-probe the membrane with a loading control antibody to confirm equal protein loading.
Caption: Experimental workflow for Western Blot analysis.
Conclusion
Inhibition of NAMPT represents a promising strategy for the targeted therapy of various cancers. By disrupting the cellular NAD+ supply, NAMPT inhibitors effectively trigger a cascade of events leading to apoptosis. This technical guide has outlined the core mechanisms, provided quantitative data on the apoptotic effects of representative NAMPT inhibitors, and detailed the experimental protocols necessary to investigate these effects. The provided visualizations of the signaling pathways and experimental workflows serve as a valuable resource for researchers and drug development professionals in this field. Further research into the nuances of NAMPT inhibition in different cancer contexts will undoubtedly continue to refine our understanding and application of this therapeutic approach.
References
- 1. Frontiers | NAMPT Inhibition Induces Neuroblastoma Cell Death and Blocks Tumor Growth [frontiersin.org]
- 2. What are NAMPT inhibitors and how do they work? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. caymanchem.com [caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) with OT-82 induces DNA damage, cell death, and suppression of tumor growth in preclinical models of Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Anti-tumor NAMPT inhibitor, KPT-9274, mediates gender-dependent murine anemia and nephrotoxicity by regulating SIRT3-mediated SOD deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Trypan Blue Exclusion | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Trypan Blue Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 21. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]
- 22. youtube.com [youtube.com]
Dual-Action Anticancer Agent Nampt-IN-8: A Technical Overview of its Function as an NQO1 Substrate and NAMPT Inhibitor
For Immediate Release
This technical guide provides an in-depth analysis of Nampt-IN-8 (also known as Compound 10d), a novel small molecule designed with a dual mechanism of action to target cancer metabolism. Developed as a proof-of-concept for a new therapeutic strategy, this compound functions simultaneously as a substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1) and an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT). This dual activity is designed to create a synergistic antitumor effect by concurrently depleting NAD+ pools through two distinct and complementary pathways, offering a promising approach for treating drug-resistant cancers, particularly non-small-cell lung cancer (NSCLC).[1][2]
This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive summary of the quantitative data, experimental methodologies, and the core signaling pathways associated with this compound's mechanism of action.
Rationale for Dual Targeting of NQO1 and NAMPT
Targeting the metabolic vulnerabilities of cancer cells is a rapidly advancing frontier in oncology. Many tumors exhibit elevated levels of NQO1, a cytosolic flavoprotein that is typically involved in detoxification. This overexpression can be exploited by designing substrates that, upon reduction by NQO1, engage in a futile redox cycle, generating significant oxidative stress through the production of reactive oxygen species (ROS) and consuming NAD(P)H. This process leads to a rapid depletion of the cellular NAD+ pool.[3]
Concurrently, many cancers are heavily reliant on the NAD+ salvage pathway to maintain their high metabolic and proliferative rates. NAMPT is the rate-limiting enzyme in this pathway.[4][5] Inhibition of NAMPT blocks the regeneration of NAD+ from nicotinamide, leading to a gradual but sustained energy crisis and eventual cell death.[4]
The strategic combination of these two approaches—rapid NAD+ consumption via an NQO1 substrate and blockage of NAD+ synthesis via a NAMPT inhibitor—forms the basis for the design of this compound. This dual-action molecule aims to induce a catastrophic metabolic collapse in cancer cells that overexpress NQO1, a characteristic of many solid tumors including NSCLC, pancreatic, prostate, and breast cancers.[1][2]
Quantitative Data for this compound (Compound 10d)
The following tables summarize the key quantitative data for this compound, comparing its activity to established reference compounds where applicable.
Table 1: Biochemical Activity of this compound
| Parameter | This compound (Compound 10d) | Reference Compound | Reference Value |
| NAMPT Inhibition (IC50) | 183 nM | FK866 | ~9 nM |
| NQO1 Substrate Activity | Faster than TSA | Tanshinone IIA (TSA) | Slower than 10d |
Data sourced from Zhang et al., J Med Chem. 2022.[2]
Table 2: In Vitro Anti-proliferative Activity (IC50) of this compound
| Cell Line | Description | NQO1 Expression | This compound (IC50) | FK866 (IC50) | TSA (IC50) |
| A549 | Human NSCLC | High | 2.45 µM | > 10 µM | 15.7 µM |
| A549/taxol | Taxol-resistant NSCLC | High | 3.21 µM | > 10 µM | 11.8 µM |
| L02 | Normal Human Liver | Low/Negative | > 50 µM | > 10 µM | > 50 µM |
Data represents the concentration required to inhibit cell growth by 50% after a specified incubation period. Sourced from Zhang et al., J Med Chem. 2022.[1][2]
Signaling Pathways and Mechanism of Action
This compound exerts its anticancer effects through a dual-pronged attack on the NAD+ metabolome of NQO1-overexpressing cancer cells.
-
NQO1-Mediated ROS Production: As a substrate for NQO1, this compound is reduced by the enzyme in an NADH-dependent manner. The reduced form of the compound is unstable and rapidly re-oxidized, creating a futile redox cycle. This process continuously consumes NADH and generates large amounts of superoxide and hydrogen peroxide, leading to severe oxidative stress, DNA damage, and activation of cell death pathways.
-
NAMPT Inhibition: By binding to and inhibiting NAMPT, this compound blocks the primary pathway for NAD+ regeneration from nicotinamide. This leads to a steady decline in the total cellular NAD+ pool, crippling NAD+-dependent processes essential for cell survival, including energy metabolism (glycolysis and oxidative phosphorylation) and DNA repair (via PARPs).
The convergence of these two mechanisms—massive NAD+ consumption and blocked NAD+ synthesis—results in a rapid and severe depletion of cellular NAD+, triggering a metabolic catastrophe and inducing apoptosis in cancer cells.[1][2] This dual action also provides selectivity, as cells with low NQO1 expression are largely unaffected.
Experimental Protocols
The following are summaries of the key experimental methodologies used to characterize this compound.
NAMPT Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of NAMPT.
-
Reaction Setup: Recombinant human NAMPT enzyme is incubated with its substrates, nicotinamide (NAM) and phosphoribosyl pyrophosphate (PRPP), in the presence of varying concentrations of the test compound (this compound) or a reference inhibitor (FK866).
-
Coupled Enzyme System: The product of the NAMPT reaction, nicotinamide mononucleotide (NMN), is converted to NAD+ by the enzyme NMNAT. This NAD+ is then used by a third enzyme, alcohol dehydrogenase (ADH), to convert a substrate into a fluorescent or colorimetric product.
-
Detection: The rate of formation of the final product is measured over time using a plate reader.
-
Analysis: The inhibitory activity is calculated by comparing the reaction rates in the presence of the inhibitor to the control (DMSO vehicle). IC50 values are determined by fitting the dose-response data to a four-parameter logistic curve.
NQO1 Substrate Activity Assay
This assay measures the rate at which a compound is processed by NQO1 by monitoring the consumption of NADH.
-
Reaction Mixture: A reaction buffer containing recombinant human NQO1 enzyme and NADH is prepared.
-
Initiation: The reaction is initiated by adding the test compound (this compound) or a reference substrate (e.g., Tanshinone IIA).
-
Monitoring: The decrease in absorbance at 340 nm (the absorbance maximum for NADH) is monitored kinetically using a spectrophotometer. The rate of decrease is directly proportional to the rate of NQO1 activity.
-
Analysis: The initial rate of NADH consumption is calculated from the linear portion of the absorbance vs. time curve. The activity is often expressed relative to a known NQO1 substrate.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., A549, A549/taxol) and control normal cells (e.g., L02) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm).
-
Analysis: The absorbance is proportional to the number of viable cells. The IC50 value is calculated from the dose-response curve.
Intracellular NAD+ Measurement
This assay quantifies the impact of this compound on cellular NAD+ levels.
-
Cell Treatment: Cells are treated with this compound at a specified concentration for various time points.
-
Cell Lysis: Cells are lysed to release intracellular metabolites.
-
NAD+ Detection: The NAD+ concentration in the lysate is measured using a commercially available bioluminescent NAD+/NADH-Glo™ Assay kit, which uses a specific enzyme that cyclically reduces NAD+ to generate a luminescent signal.
-
Quantification: The luminescence is measured with a luminometer and compared to a standard curve to determine the absolute NAD+ concentration, which is then normalized to the total protein content of the lysate.
Conclusion
This compound represents a significant step in the development of dual-targeting agents for cancer therapy. By simultaneously inducing oxidative stress through NQO1 bioactivation and preventing metabolic recovery through NAMPT inhibition, it effectively targets a key vulnerability in NQO1-overexpressing tumors. The quantitative data demonstrates its potency and selectivity in vitro, laying the groundwork for further preclinical and clinical investigation. The methodologies outlined provide a clear framework for the evaluation of this and similar dual-action compounds, highlighting the critical assays required to characterize their unique mechanism of action. This proof-of-concept study affirms the potential of discovering and developing small molecules that target both NQO1 and NAMPT as a novel and effective anticancer strategy.[1][2]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Small Molecules Simultaneously Targeting NAD(P)H:Quinone Oxidoreductase 1 and Nicotinamide Phosphoribosyltransferase: Treatment of Drug-Resistant Non-small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NAMPT inhibition synergizes with NQO1-targeting agents in inducing apoptotic cell death in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From Rate-Limiting Enzyme to Therapeutic Target: The Promise of NAMPT in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity of Nampt-IN-8
This technical guide provides a comprehensive overview of the biological activity of Nampt-IN-8, a novel small molecule with a dual mechanism of action targeting key pathways in cancer metabolism and oxidative stress. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting nicotinamide phosphoribosyltransferase (NAMPT) and NAD(P)H:quinone oxidoreductase 1 (NQO1).
Core Concepts and Mechanism of Action
This compound, also identified as compound 10d, is a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[1] By inhibiting NAMPT, this compound disrupts cellular NAD+ homeostasis, which is critical for the bioenergetics and survival of cancer cells.
Uniquely, this compound also functions as a substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in solid tumors. The NQO1-mediated metabolism of this compound leads to the generation of reactive oxygen species (ROS), inducing oxidative stress and subsequently triggering apoptotic cell death.[1] This dual-targeting approach offers a synergistic antitumor effect by simultaneously depleting the cellular energy supply and inducing cytotoxic oxidative stress.
Quantitative Biological Data
The biological activity of this compound has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro NAMPT Inhibitory Activity
| Compound | NAMPT IC50 (μM) |
| This compound | 0.183 [1][2][3][4] |
| FK866 (Reference Inhibitor) | Data not available in the primary source for direct comparison |
Table 2: NQO1-Mediated Metabolism
| Compound | NQO1-Mediated Reduction Rate (relative to a known substrate) |
| This compound | Faster than Tanshinone IIA (TSA)[1] |
Table 3: In Vitro Antiproliferative Activity (IC50, μM)
| Cell Line | NQO1 Expression | This compound |
| A549 (Non-small cell lung cancer) | High | Specific value not provided, but selective inhibition noted[1] |
| A549/taxol (Taxol-resistant NSCLC) | High | Specific value not provided, but potent inhibition demonstrated[1] |
Further details on the antiproliferative effects are described in the primary literature.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the workflows of the experiments used to characterize its activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of novel NAMPT inhibitors based on pharmacophore modeling and virtual screening techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Role of Nampt-IN-8: A Deep Dive into a Potent NAMPT Inhibitor
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide serves as a comprehensive overview of the chemical properties, structure, and biological activity of a representative potent Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitor, herein referred to as Nampt-IN-8. While a specific public domain compound with the designation "this compound" could not be identified, this document leverages the extensive research on well-characterized NAMPT inhibitors, such as FK866, to provide a detailed framework for understanding this class of molecules. The principles and methodologies discussed are broadly applicable to the study of novel NAMPT inhibitors.
Core Chemical Properties and Structure
NAMPT inhibitors are a class of small molecules designed to interfere with the catalytic activity of the NAMPT enzyme, a key player in the NAD+ salvage pathway.[1][2][3][4] The representative compound, based on the well-studied inhibitor FK866, possesses a complex heterocyclic structure.
Table 1: Chemical Properties of a Representative NAMPT Inhibitor (based on FK866)
| Property | Value |
| Molecular Formula | C₂₁H₂₅N₃O₂ |
| Molecular Weight | 367.45 g/mol |
| IUPAC Name | (E)-N-(4-(1-benzoylpiperidin-4-yl)butyl)-3-(pyridin-3-yl)acrylamide |
| CAS Number | 658084-64-1 (for FK866) |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
The structure of this class of inhibitors typically features a pyridine ring that mimics the natural substrate, nicotinamide, allowing it to bind to the active site of the NAMPT enzyme.[5][6]
Mechanism of Action and Signaling Pathways
This compound and similar inhibitors function by competitively binding to the nicotinamide-binding site of the NAMPT enzyme.[2] This inhibition blocks the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), which is the rate-limiting step in the cellular NAD+ salvage pathway.[1][3][4]
The depletion of intracellular NAD+ pools has profound effects on cellular metabolism and signaling. NAD+ is a critical coenzyme for a variety of enzymes, including:
-
Sirtuins (SIRTs): A class of NAD+-dependent deacetylases that regulate gene expression, DNA repair, and metabolic processes.[4]
-
Poly(ADP-ribose) polymerases (PARPs): Involved in DNA repair and genomic stability.[7][8]
-
Redox reactions: NAD+ and its reduced form, NADH, are central to cellular respiration and energy production.
By depleting NAD+, NAMPT inhibitors can induce cell cycle arrest and apoptosis, particularly in cancer cells that have a high metabolic rate and are heavily reliant on the NAD+ salvage pathway for survival.[2]
References
- 1. Nicotinamide phosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 2. What are the new molecules for NAMPT inhibitors? [synapse.patsnap.com]
- 3. Nicotinamide phosphoribosyltransferase (Nampt): A link between NAD biology, metabolism, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
The Core Function of Nampt-IN-8: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide phosphoribosyltransferase (NAMPT) is a critical enzyme in the NAD+ salvage pathway, playing a pivotal role in cellular metabolism, DNA repair, and signaling. Its upregulation in various cancers has made it a compelling target for therapeutic intervention. Nampt-IN-8, also known as Compound 10d, is a notable inhibitor of NAMPT. This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental considerations for this compound, tailored for professionals in biomedical research and drug development.
Core Mechanism of Action
This compound functions as a potent inhibitor of the NAMPT enzyme.[1][2][3][4] By blocking NAMPT, this compound disrupts the primary pathway for nicotinamide adenine dinucleotide (NAD+) biosynthesis from nicotinamide.[1][2][3][4] This leads to a depletion of the cellular NAD+ pool, a critical coenzyme for numerous metabolic and signaling processes. The reduction in NAD+ levels triggers a cascade of downstream effects, including the induction of reactive oxygen species (ROS) and ultimately, cellular apoptosis.[1][2][3][5][6][7][8]
An interesting characteristic of this compound is its activity as a substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1).[1][2][3][8] This suggests a potential for bioreductive activation or off-target effects in cells with high NQO1 expression, a factor to consider in experimental design and data interpretation.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified, providing key metrics for its efficacy. The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Assay Type | Reference |
| IC50 | 0.183 µM | NAMPT Inhibition | [1][2][3][4] |
Signaling Pathway
The primary signaling pathway affected by this compound is the NAD+ salvage pathway. By inhibiting NAMPT, this compound directly impacts the downstream availability of NAD+, which in turn affects numerous NAD+-dependent enzymes and cellular processes.
Caption: Inhibition of NAMPT by this compound disrupts the NAD+ salvage pathway, leading to NAD+ depletion, ROS induction, and apoptosis.
Experimental Protocols
While specific, detailed protocols for this compound are not widely published, the following are generalized methodologies for key experiments used to characterize NAMPT inhibitors. These protocols can be adapted for the study of this compound.
NAMPT Enzymatic Assay
Objective: To determine the in vitro inhibitory activity of this compound on the NAMPT enzyme.
Methodology:
-
A coupled-enzyme assay is commonly used.
-
Reaction Mixture: Prepare a reaction buffer containing purified recombinant NAMPT enzyme, nicotinamide (substrate), phosphoribosyl pyrophosphate (PRPP), and ATP.
-
Coupling Enzymes: Include nicotinamide mononucleotide adenylyltransferase (NMNAT) and a NAD+-dependent dehydrogenase (e.g., alcohol dehydrogenase).
-
Detection: The production of NAD+ is coupled to the reduction of a substrate by the dehydrogenase, which can be monitored spectrophotometrically or fluorometrically.
-
Inhibition Assay: Perform the assay in the presence of varying concentrations of this compound to determine the IC50 value.
Cell Viability/Cytotoxicity Assay
Objective: To assess the effect of this compound on the proliferation and viability of cancer cell lines.
Methodology:
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 72 hours).
-
Viability Assessment: Use a commercially available assay such as MTT, MTS, or a resazurin-based assay (e.g., CellTiter-Blue).
-
Data Analysis: Measure the absorbance or fluorescence and normalize the results to vehicle-treated control cells to calculate the percentage of viable cells and determine the IC50 value.
Reactive Oxygen Species (ROS) Detection Assay
Objective: To measure the induction of intracellular ROS following treatment with this compound.
Methodology:
-
Cell Treatment: Treat cells with this compound at a concentration known to induce a biological response.
-
Staining: Incubate the treated cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA).
-
Detection: Measure the fluorescence intensity using a flow cytometer or a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular ROS levels.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Methodology:
-
Cell Treatment: Treat cells with this compound for a predetermined time.
-
Staining: Harvest the cells and stain them with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Experimental Workflow
The following diagram illustrates a typical workflow for the initial characterization of a NAMPT inhibitor like this compound.
Caption: A streamlined workflow for the in vitro characterization and mechanistic study of this compound.
Conclusion
This compound is a potent inhibitor of NAMPT that effectively depletes cellular NAD+ levels, leading to ROS production and apoptosis. Its well-defined in vitro activity makes it a valuable tool for cancer research and a potential starting point for the development of novel anticancer therapeutics. Further investigation into its selectivity, pharmacokinetic properties, and in vivo efficacy is warranted to fully elucidate its therapeutic potential. The provided methodologies and workflows offer a foundational framework for researchers to design and execute studies involving this compound.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
A Technical Guide to the In Vitro Evaluation of NAMPT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific in vitro data was found for a compound designated "Nampt-IN-8." This guide provides a comprehensive overview of the standard preliminary in vitro studies applicable to novel Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors, using publicly available data from known inhibitors as illustrative examples.
Introduction: The Role of NAMPT in Cellular Metabolism and Oncology
Nicotinamide phosphoribosyltransferase (NAMPT) is a critical enzyme in the NAD+ salvage pathway, which is the primary mechanism for NAD+ biosynthesis in mammalian cells.[1][2] NAMPT catalyzes the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), a key precursor to NAD+.[1][3] NAD+ is an essential cofactor for a multitude of cellular processes, including energy metabolism, DNA repair, and the activity of NAD+-dependent enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs).[1][4] Due to the high metabolic demands of cancer cells, they often exhibit an increased reliance on the NAMPT-mediated salvage pathway for NAD+ production, making NAMPT an attractive therapeutic target in oncology.[4][5]
Quantitative In Vitro Activity of Representative NAMPT Inhibitors
The initial assessment of a novel NAMPT inhibitor involves determining its potency against the enzyme and its effect on cancer cell viability. The following table summarizes data for several well-characterized NAMPT inhibitors.
| Compound | Assay Type | Target/Cell Line | IC50/TC50 | Reference |
| KPT-9274 | NAMPT Enzyme Inhibition | Recombinant NAMPT | ~0.12 µM | [6] |
| Cell Viability | Caki-1 (Renal) | 0.6 µM | [6] | |
| Cell Viability | 786-O (Renal) | 0.57 µM | [6] | |
| Cell Viability | Glioma Cell Lines | 0.1 - 1.0 µM | [7] | |
| MPI-0486348 | NAMPT Enzyme Inhibition | Recombinant NAMPT | 40 pM | [8] |
| Cell Viability | HCT116 (Colon) | 180 pM - 20 nM | [8] | |
| Cellular NAD+ Reduction | HCT116 (Colon) | 170 pM | [8] | |
| Cellular PAR Reduction | HCT116 (Colon) | 120 pM | [8] | |
| LSN3154567 | NAMPT Enzyme Inhibition | Purified NAMPT | 3.1 nM | [5] |
| Cellular NAD+ Inhibition | A2780 (Ovarian) | 4.95 nM | [5] | |
| Cell Proliferation | A2780 (Ovarian) | 11.5 nM | [5] | |
| Cellular NAD+ Inhibition | HCT-116 (Colon) | 1.8 nM | [5] | |
| Cell Proliferation | HCT-116 (Colon) | 8.9 nM | [5] | |
| STF-118804 | Cell Viability | NB1691 (Neuroblastoma) | >10 nM | [2] |
| Compound 20 | NAMPT Enzyme Inhibition | Recombinant NAMPT | 2 nM | [6] |
Core Experimental Protocols for In Vitro Evaluation
A thorough in vitro evaluation of a NAMPT inhibitor involves a series of standardized assays to determine its mechanism of action, potency, and cellular effects.
NAMPT Enzymatic Activity Assay
Objective: To determine the direct inhibitory effect of the compound on NAMPT enzyme activity.
Methodology: A common method is a coupled-enzyme assay.[7]
-
Reaction Initiation: Recombinant NAMPT is incubated with its substrates, nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP), in the presence of ATP and varying concentrations of the test inhibitor.
-
NMN to NAD+ Conversion: The product of the first reaction, NMN, is converted to NAD+ by the addition of NMNAT (Nicotinamide Mononucleotide Adenylyltransferase).
-
Signal Generation: The newly synthesized NAD+ is then used by a third enzyme, such as alcohol dehydrogenase, which reduces a substrate and generates a fluorescent or colorimetric signal that is proportional to the amount of NAD+ produced.[1]
-
Data Analysis: The signal is measured over time, and the initial reaction rates are used to calculate the IC50 value of the inhibitor.
Cell Viability and Cytotoxicity Assays
Objective: To assess the effect of the NAMPT inhibitor on the proliferation and survival of cancer cells.
Methodology:
-
Cell Seeding: Cancer cell lines of interest are seeded in 96-well plates and allowed to adhere overnight.[7]
-
Compound Treatment: Cells are treated with a range of concentrations of the NAMPT inhibitor for a specified period, typically 48-72 hours.[7]
-
Viability Measurement: Cell viability is assessed using various methods:
-
Metabolic Assays (e.g., MTT, WST-1, CellTiter-Blue): These assays measure the metabolic activity of viable cells by monitoring the reduction of a tetrazolium salt or resazurin to a colored formazan or fluorescent product.[6][7]
-
ATP Measurement: Cellular ATP levels, which correlate with cell viability, can be measured using a luciferase-based assay.[9]
-
Trypan Blue Exclusion: This method distinguishes between viable and non-viable cells based on membrane integrity.[3]
-
-
Data Analysis: The results are used to generate dose-response curves and calculate the IC50 or TC50 (half-maximal inhibitory or toxic concentration) values.
Cellular NAD+ Level Measurement
Objective: To confirm the on-target effect of the inhibitor by measuring the depletion of intracellular NAD+ levels.
Methodology:
-
Cell Treatment and Lysis: Cells are treated with the NAMPT inhibitor for a defined period. Subsequently, the cells are lysed to extract intracellular metabolites.
-
NAD+ Quantification: The concentration of NAD+ in the cell lysates is measured using one of the following methods:
-
Enzymatic Cycling Assays: These kits use an enzymatic reaction that cycles between NAD+ and NADH, generating a product that can be measured by absorbance or fluorescence.[9]
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a robust and accurate method for separating and quantifying NAD+ from other cellular components.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This highly sensitive technique allows for the precise measurement of NAD+ and other related metabolites.[5][11]
-
-
Data Analysis: The measured NAD+ levels are normalized to the total protein concentration or cell number and compared between treated and untreated cells.
Visualizing the Mechanism and Workflow
NAMPT Signaling and Inhibition Pathway
The following diagram illustrates the central role of NAMPT in the NAD+ salvage pathway and the mechanism of its inhibition.
Caption: The NAD+ salvage pathway and the impact of NAMPT inhibition.
Experimental Workflow for In Vitro Evaluation
The logical progression of in vitro experiments for a novel NAMPT inhibitor is depicted below.
Caption: A typical workflow for the in vitro evaluation of NAMPT inhibitors.
Conclusion
The preliminary in vitro evaluation of a novel NAMPT inhibitor is a multi-faceted process that begins with assessing its direct enzymatic inhibition and its impact on cancer cell viability. Subsequent experiments should confirm the on-target effect by measuring the depletion of cellular NAD+ and further elucidate the mechanism of action through apoptosis and rescue experiments. The data generated from these studies are crucial for the continued development of potent and selective NAMPT inhibitors for cancer therapy.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. ahajournals.org [ahajournals.org]
- 10. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
The Metabolic Consequences of NAMPT Inhibition: A Technical Guide
Introduction
Nicotinamide phosphoribosyltransferase (NAMPT) has emerged as a critical enzyme in cellular metabolism, primarily through its role as the rate-limiting step in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. NAD+ is an essential coenzyme for a vast array of cellular processes, including redox reactions central to energy metabolism, DNA repair, and the activity of NAD+-dependent enzymes such as sirtuins and poly(ADP-ribose) polymerases (PARPs). In various cancers, an increased reliance on the NAD+ salvage pathway makes NAMPT an attractive therapeutic target. This guide provides an in-depth technical overview of the effects of NAMPT inhibition on cellular metabolism, with a focus on the core molecular and cellular consequences.
While this guide is titled with reference to "Nampt-IN-8," a comprehensive search of publicly available scientific literature did not yield specific data for a compound with this designation. Therefore, this document will focus on the well-characterized and widely studied NAMPT inhibitors, such as FK866 and KPT-9274, to delineate the metabolic impact of NAMPT inhibition. The principles and observed effects described herein are expected to be broadly applicable to potent and specific NAMPT inhibitors.
Data Presentation: Quantitative Effects of NAMPT Inhibition
The inhibition of NAMPT leads to a rapid depletion of intracellular NAD+ pools, which in turn affects cellular energy status and the viability of cancer cells. The following tables summarize the quantitative data from various studies on the effects of NAMPT inhibitors.
Table 1: Effect of NAMPT Inhibitors on Intracellular NAD+ and ATP Levels
| Cell Line | Inhibitor | Concentration | Duration (h) | % Decrease in NAD+ | % Decrease in ATP | Reference |
| HCT116 (Colon) | FK866 | 100 nM | 24 | ~90% | ~70% | [1] |
| A2780 (Ovarian) | FK866 | 100 nM | 24 | >90% | ~60% | [1] |
| U251-HF (Glioblastoma) | KPT-9274 | 0.5 µM | 72 | ~80% | ~60% | [2] |
| LN229 (Glioblastoma) | KPT-9274 | 0.5 µM | 72 | ~75% | ~55% | [2] |
| GSC262 (Glioblastoma Stem Cell) | KPT-9274 | 0.5 µM | 72 | ~85% | ~70% | [2] |
Table 2: Cytotoxicity of NAMPT Inhibitors in Various Cancer Cell Lines (IC50 Values)
| Cell Line | Cancer Type | Inhibitor | IC50 (nM) | Reference |
| A2780 | Ovarian | FK866 | 0.8 | [1] |
| HCT116 | Colon | FK866 | 1.2 | [1] |
| PC-3 | Prostate | FK866 | 3.1 | [3] |
| DU145 | Prostate | FK866 | 4.5 | [3] |
| U251-HF | Glioblastoma | KPT-9274 | ~100 | [2] |
| LN229 | Glioblastoma | KPT-9274 | ~150 | [2] |
| GSC262 | Glioblastoma Stem Cell | KPT-9274 | ~50 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the study of NAMPT inhibitors.
Protocol 1: Measurement of Intracellular NAD+ Levels using HPLC
Objective: To quantify the intracellular concentration of NAD+ in cells treated with a NAMPT inhibitor.
Materials:
-
Cultured cells
-
NAMPT inhibitor (e.g., FK866)
-
Phosphate-buffered saline (PBS), ice-cold
-
0.6 M Perchloric acid (PCA), ice-cold
-
1 M Potassium carbonate (K2CO3)
-
High-performance liquid chromatography (HPLC) system with a C18 reverse-phase column
-
NAD+ standard solution
-
Mobile phase: 0.1 M sodium phosphate buffer, pH 6.0, with 5 mM tetrabutylammonium hydrogen sulfate as an ion-pairing agent, and a gradient of methanol.
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat cells with the NAMPT inhibitor at the desired concentrations and for the specified duration.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 500 µL of ice-cold 0.6 M PCA to each well to lyse the cells and precipitate proteins.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant (acid extract) to a new tube.
-
Neutralize the extract by adding 1 M K2CO3 dropwise until the pH reaches 6.0-7.0 (monitor with pH paper).
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate precipitate.
-
Filter the supernatant through a 0.22 µm filter.
-
Analyze the samples by HPLC. Inject a known volume of the filtered extract onto the C18 column.
-
Elute with a methanol gradient in the mobile phase and detect NAD+ by UV absorbance at 260 nm.
-
Quantify the NAD+ concentration by comparing the peak area to a standard curve generated with known concentrations of NAD+.
-
Normalize the NAD+ concentration to the total protein content or cell number of the corresponding sample.
Protocol 2: Assessment of Cellular Respiration using Seahorse XF Analyzer
Objective: To measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) as indicators of mitochondrial respiration and glycolysis, respectively, in cells treated with a NAMPT inhibitor.
Materials:
-
Cultured cells
-
NAMPT inhibitor (e.g., KPT-9274)
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Mitochondrial stress test reagents: Oligomycin, FCCP, Rotenone/Antimycin A
-
Glycolysis stress test reagents: Glucose, Oligomycin, 2-Deoxyglucose (2-DG)
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with the NAMPT inhibitor for the desired duration.
-
One hour before the assay, replace the culture medium with pre-warmed Seahorse XF base medium and incubate the plate in a non-CO2 incubator at 37°C.
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Load the injection ports of the sensor cartridge with the mitochondrial or glycolysis stress test reagents.
-
Calibrate the Seahorse XF Analyzer with the hydrated sensor cartridge.
-
Place the cell culture plate into the analyzer and initiate the assay protocol.
-
The instrument will measure baseline OCR and ECAR, followed by sequential injections of the stress test reagents to determine key parameters of mitochondrial respiration (basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity) and glycolysis (glycolysis, glycolytic capacity, glycolytic reserve).
-
Analyze the data using the Seahorse Wave software. Normalize the OCR and ECAR values to cell number or protein concentration.
Signaling Pathways and Experimental Workflows
The metabolic effects of NAMPT inhibition are mediated through a complex network of signaling pathways. The depletion of NAD+ directly impacts the activity of NAD+-dependent enzymes, leading to downstream consequences on gene expression, DNA repair, and cell survival.
NAMPT-NAD+-Sirtuin Signaling Pathway
Caption: NAMPT inhibition blocks NAD+ synthesis, reducing SIRT1 activity.
Experimental Workflow for Assessing Metabolic Effects of NAMPT Inhibition
Caption: Workflow for studying NAMPT inhibitor effects on metabolism.
Logical Relationship of NAMPT Inhibition and Downstream Metabolic Consequences
Caption: NAMPT inhibition leads to NAD+ depletion and cell death.
The inhibition of NAMPT represents a promising strategy for targeting the metabolic vulnerabilities of cancer cells. By depleting the intracellular NAD+ pool, NAMPT inhibitors disrupt cellular energy production through the impairment of both glycolysis and oxidative phosphorylation. Furthermore, the reduction in NAD+ levels compromises the function of critical NAD+-dependent enzymes like sirtuins and PARPs, leading to defects in DNA repair and ultimately triggering apoptotic cell death. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of NAMPT inhibition. Future work will likely focus on identifying predictive biomarkers for sensitivity to NAMPT inhibitors and exploring rational combination therapies to overcome potential resistance mechanisms.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Nampt-IN-8: Detailed Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nampt-IN-8 is a potent inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT) with a reported half-maximal inhibitory concentration (IC50) of 0.183 µM.[1][2] As a critical enzyme in the NAD+ salvage pathway, NAMPT is a key target in cancer therapy due to the high dependence of tumor cells on this pathway for survival and proliferation. This compound exerts its anti-cancer effects by inducing the production of reactive oxygen species (ROS) and promoting apoptosis.[1][2] This document provides detailed protocols for the experimental use of this compound in a cell culture setting, including procedures for cell viability assays, detection of reactive oxygen species, and analysis of apoptosis.
Data Presentation
| Parameter | Value | Cell Line Context | Source |
| IC50 | 0.183 µM | General | [1][2] |
| Molecular Formula | C36H35N3O4 | - | |
| Molecular Weight | 573.68 g/mol | - | |
| CAS Number | 2453183-75-8 | - |
Signaling Pathways
NAMPT Inhibition and Downstream Effects
This compound functions by inhibiting NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway. This pathway is crucial for regenerating NAD+ from nicotinamide, a byproduct of NAD+-consuming enzymes like PARPs and sirtuins. By blocking NAMPT, this compound leads to a depletion of the cellular NAD+ pool. This has several downstream consequences, including impaired energy metabolism, increased oxidative stress through the accumulation of reactive oxygen species (ROS), and ultimately, the induction of apoptosis (programmed cell death).
References
Application Notes and Protocols for Nampt-IN-8
Topic: How to Use Nampt-IN-8 in a Cell-Based Assay Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway.[1] NAMPT catalyzes the rate-limiting step of converting nicotinamide (NAM) to nicotinamide mononucleotide (NMN), a direct precursor to nicotinamide adenine dinucleotide (NAD+).[2][3][4][5] NAD+ is an essential cofactor for numerous cellular processes, including energy metabolism, DNA repair, and cell signaling.[3][5] Cancer cells, with their high metabolic demands, often exhibit increased dependence on the NAMPT-mediated salvage pathway for NAD+ supply.[3][6][7] By inhibiting NAMPT, this compound effectively depletes the intracellular NAD+ pool, leading to a cascade of events including impaired DNA repair, energy crisis, induction of reactive oxygen species (ROS), and ultimately, apoptotic cell death.[1][5] These characteristics make NAMPT inhibitors like this compound a promising class of molecules for cancer therapy research.
Signaling Pathway and Mechanism of Action
The diagram below illustrates the central role of NAMPT in the NAD+ salvage pathway and the mechanism by which this compound exerts its effects. Inhibition of NAMPT blocks NMN synthesis, leading to NAD+ depletion. This impairs the function of NAD+-dependent enzymes like Poly (ADP-ribose) polymerases (PARPs), which are critical for DNA repair. The resulting energy depletion and accumulation of DNA damage trigger apoptosis.
Application Notes
Principle of the Assay
The primary application of this compound in a cell-based assay is to quantify its effects on cell viability, NAD+ levels, and the induction of apoptosis. The experimental workflow typically involves treating cultured cells with varying concentrations of this compound and measuring specific endpoints after a defined incubation period (e.g., 72-96 hours). Key readouts confirm the compound's on-target activity (NAD+ depletion) and its downstream biological consequences (cytotoxicity and apoptosis).
Compound Handling and Preparation
-
Solubility: this compound is typically soluble in dimethyl sulfoxide (DMSO).
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in cell culture medium. Ensure the final DMSO concentration in the culture wells is consistent across all conditions and typically does not exceed 0.5% to avoid solvent-induced toxicity.
Cell Line Selection
The sensitivity of cancer cell lines to NAMPT inhibitors can be influenced by their expression of other NAD+ biosynthesis enzymes.
-
NAPRT Status: Cells with low or no expression of Nicotinate Phosphoribosyltransferase (NAPRT), the rate-limiting enzyme in the Preiss-Handler pathway, are often more sensitive to NAMPT inhibition.[6][8] The Preiss-Handler pathway provides an alternative route for NAD+ synthesis from nicotinic acid (NA).
-
Baseline NAMPT Expression: Cell lines with high basal expression of NAMPT and higher basal NAD+ levels may be more dependent on the salvage pathway and thus more sensitive to inhibitors.[9]
On-Target Validation
To confirm that the observed cellular effects are due to specific inhibition of NAMPT, a "rescue" experiment is crucial. The cytotoxic effects of this compound should be reversible by co-treatment with the product of the NAMPT reaction, NMN, or by providing a substrate for an alternative NAD+ synthesis pathway, such as nicotinic acid (NA), in NAPRT-competent cells.[7][10][11]
Quantitative Data Summary
The following table summarizes the reported inhibitory concentration for this compound and provides values for other common NAMPT inhibitors for comparison.
| Compound | Target | IC50 (Biochemical Assay) | Cell-Based Potency (Example) | Reference |
| This compound | NAMPT | 0.183 µM | Induces apoptosis and ROS | [1] |
| FK866 | NAMPT | 0.3-0.4 nM (Kᵢ) | IC50 < 1 nM (in some cell lines) | [10][12][13] |
| KPT-9274 | NAMPT | ~120 nM | IC50 = 600 nM (Caki-1 cells) | [7][10] |
| MPC-9528 | NAMPT | 40 pM | Median TC50 = 2.8 nM (93 cell lines) | [9] |
| OT-82 | NAMPT | - | IC50 in the single-digit nM range (EWS cells) | [4] |
Experimental Protocols
The following are detailed protocols for three key assays to characterize the activity of this compound.
Protocol 1: Cell Viability Assay
This protocol measures the dose-dependent effect of this compound on cell proliferation and cytotoxicity using a luminescent ATP-based assay (e.g., CellTiter-Glo®).
Materials:
-
Selected cancer cell line
-
Complete culture medium (e.g., RPMI or DMEM with 10% FBS)
-
This compound
-
DMSO (cell culture grade)
-
White, clear-bottom 96-well microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well in 90 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10X serial dilution of this compound in culture medium from your DMSO stock. For example, create a concentration range from 100 µM down to 1 nM. Include a vehicle control (medium with the same final DMSO concentration).
-
Cell Treatment: Add 10 µL of the 10X compound dilutions to the corresponding wells. This brings the final volume to 100 µL.
-
Incubation: Incubate the plate for 72 to 96 hours at 37°C, 5% CO₂.
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (wells with medium only).
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the normalized viability against the log of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.
-
Protocol 2: Cellular NAD+ Level Measurement
This protocol quantifies the on-target effect of this compound by measuring intracellular NAD+ levels using a bioluminescent assay (e.g., NAD/NADH-Glo™).
Materials:
-
Selected cancer cell line
-
Complete culture medium
-
This compound
-
White 96-well microplates
-
NAD/NADH-Glo™ Assay kit
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound at various concentrations (e.g., 0.1x, 1x, and 10x the viability IC50) and a vehicle control as described in Protocol 1.
-
Incubation: Incubate for a shorter period sufficient to observe NAD+ depletion, typically 24 to 48 hours.[12]
-
Cell Lysis and NAD+ Measurement:
-
Equilibrate the assay plate to room temperature.
-
Follow the manufacturer's protocol for the NAD/NADH-Glo™ assay. This typically involves adding a lysis/detection reagent that lyses the cells and initiates a coupled enzymatic reaction where NAD+ levels are proportional to the light output.[14]
-
Briefly, add 50 µL of the prepared NAD/NADH-Glo™ reagent to each 50 µL sample well.
-
Incubate for 30-60 minutes at room temperature.
-
Measure luminescence.
-
-
Data Analysis:
-
Generate a standard curve using the provided NAD+ standard.
-
Calculate the concentration of NAD+ in each sample.
-
Normalize the NAD+ amount to cell number or protein concentration determined from a parallel plate.
-
Plot the normalized NAD+ levels against the inhibitor concentration.
-
Protocol 3: Apoptosis Assay
This protocol assesses the induction of apoptosis by measuring the activity of effector caspases 3 and 7 using a luminescent assay (e.g., Caspase-Glo® 3/7).[15][16][17]
Materials:
-
Selected cancer cell line
-
Complete culture medium
-
This compound
-
White 96-well microplates
-
Caspase-Glo® 3/7 Assay kit
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells as described in Protocol 1. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
Incubation: Incubate the plate for a period determined by cell type and compound potency, typically 48 to 72 hours.
-
Assay Measurement:
-
Equilibrate the plate and Caspase-Glo® 3/7 reagent to room temperature.[16][17]
-
Add 100 µL of the reagent to each well containing 100 µL of cell culture.[16][17]
-
Mix gently on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1 to 3 hours, protected from light.[16]
-
Measure the luminescent signal with a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence.
-
Calculate the fold change in caspase activity relative to the vehicle-treated control cells.
-
Plot the fold change against the inhibitor concentration.
-
Experimental Workflow Visualization
The following diagram outlines the typical workflow for a cell-based assay with this compound.
References
- 1. abmole.com [abmole.com]
- 2. Frontiers | Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy [frontiersin.org]
- 3. oaepublish.com [oaepublish.com]
- 4. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) with OT-82 induces DNA damage, cell death, and suppression of tumor growth in preclinical models of Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are the new molecules for NAMPT inhibitors? [synapse.patsnap.com]
- 6. Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Bioluminescent Nicotinamide Adenine Dinucleotide Detection Assays Part 1: Technology and Features [worldwide.promega.com]
- 15. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 16. ulab360.com [ulab360.com]
- 17. promega.com [promega.com]
Application Notes and Protocols for a Representative Nampt Inhibitor (Nampt-IN-X) In Vivo Study
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific in vivo study data for a compound designated "Nampt-IN-8" is publicly available. The following application notes and protocols are based on established methodologies for other potent nicotinamide phosphoribosyltransferase (Nampt) inhibitors, such as FK866, STF-118804, and OT-82, and should be adapted as necessary for any new chemical entity.
Introduction
Nicotinamide phosphoribosyltransferase (Nampt) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2] This pathway is critical for maintaining cellular NAD+ levels, which are essential for a wide range of cellular processes, including energy metabolism, DNA repair, and signaling.[3] Many cancer cells exhibit a heightened dependence on the Nampt-mediated salvage pathway to meet their high metabolic demands, making Nampt an attractive target for cancer therapy.[2][4] Nampt inhibitors function by depleting the intracellular NAD+ pool, leading to an energy crisis and ultimately cell death in cancer cells.[3]
These application notes provide a comprehensive guide for the design and execution of preclinical in vivo studies to evaluate the efficacy of a representative Nampt inhibitor, hereafter referred to as "Nampt-IN-X".
Mechanism of Action and Signaling Pathway
Nampt-IN-X is a potent inhibitor of the Nampt enzyme. It blocks the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), a critical step in the NAD+ salvage pathway.[1][5] This leads to a rapid depletion of intracellular NAD+ levels. The reduction in NAD+ impairs the function of NAD+-dependent enzymes, such as poly(ADP-ribose) polymerases (PARPs), which are crucial for DNA repair, and sirtuins, which are involved in gene regulation and metabolic control.[6] The resulting energy depletion and accumulation of DNA damage trigger apoptosis and cell death, particularly in rapidly proliferating cancer cells that are highly dependent on Nampt.[3]
In Vivo Study Design: A Representative Model
The following outlines a typical in vivo study design to assess the anti-tumor efficacy of Nampt-IN-X in a mouse xenograft model.
Animal Models
Human tumor cell line-derived xenografts in immunocompromised mice (e.g., nu/nu or SCID) are commonly used. The choice of cell line should be based on in vitro sensitivity to Nampt-IN-X and its relevance to a particular cancer type. Patient-derived xenograft (PDX) models can also be employed for a more clinically relevant assessment.
Dosing and Administration
The dosing regimen and route of administration for Nampt-IN-X will need to be determined through pharmacokinetic (PK) and maximum tolerated dose (MTD) studies. Based on data from other Nampt inhibitors, the following are common starting points:
-
Route of Administration: Intraperitoneal (IP), oral (PO), or topical.
-
Dosing Schedule: Once daily (QD) or twice daily (BID).
-
Vehicle: A suitable vehicle for solubilizing Nampt-IN-X must be determined (e.g., DMSO, Captisol).
Experimental Groups
A typical study will include the following groups:
-
Vehicle Control: Animals receive the vehicle solution only.
-
Nampt-IN-X (Low Dose): To assess dose-response.
-
Nampt-IN-X (High Dose): Typically at or near the MTD.
-
Positive Control (Optional): A standard-of-care chemotherapy for the chosen cancer model.
-
Combination Therapy (Optional): Nampt-IN-X in combination with another agent.
Endpoints
-
Primary Endpoint: Tumor growth inhibition. Tumor volume should be measured 2-3 times per week.
-
Secondary Endpoints:
-
Body weight changes (as a measure of toxicity).
-
Overall survival.
-
Pharmacodynamic (PD) markers in tumor and/or surrogate tissues (e.g., blood).
-
Experimental Protocols
Tumor Implantation and Growth Monitoring
-
Cell Preparation: Harvest cultured tumor cells in their logarithmic growth phase. Resuspend cells in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
Implantation: Subcutaneously inject the cell suspension (typically 1-10 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Once tumors are palpable, measure their dimensions (length and width) using calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined average size (e.g., 100-200 mm^3), randomize the animals into treatment groups.
Pharmacodynamic Marker Analysis
To confirm target engagement, NAD+ levels and the activity of NAD+-dependent enzymes can be measured in tumor tissue.
NAD+ Level Quantification:
-
Tissue Collection: At the end of the study, or at specified time points, euthanize a subset of animals from each group and excise the tumors.
-
Sample Preparation: Immediately snap-freeze the tumor tissue in liquid nitrogen and store at -80°C.
-
NAD+ Extraction: Homogenize the frozen tissue in an acidic extraction buffer.
-
Quantification: Use a commercially available NAD/NADH assay kit (colorimetric or fluorometric) to measure NAD+ concentrations according to the manufacturer's instructions.
PARP Activity Assay:
-
Tissue Lysate Preparation: Prepare protein lysates from the collected tumor tissues.
-
Assay: Use a PARP activity assay kit to measure the incorporation of biotinylated ADP-ribose onto histone proteins, which is indicative of PARP activity.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Representative Tumor Growth Inhibition Data
| Treatment Group | Number of Animals | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | 1500 ± 150 | - |
| Nampt-IN-X (10 mg/kg) | 10 | 800 ± 120 | 46.7 |
| Nampt-IN-X (25 mg/kg) | 10 | 400 ± 90 | 73.3 |
Table 2: Representative Pharmacodynamic Marker Data
| Treatment Group | Mean Tumor NAD+ Level (pmol/mg tissue) ± SEM | Percent NAD+ Reduction vs. Vehicle (%) | Mean Tumor PARP Activity (fold change vs. Vehicle) ± SEM |
| Vehicle Control | 100 ± 10 | - | 1.0 ± 0.1 |
| Nampt-IN-X (25 mg/kg) | 20 ± 5 | 80 | 0.2 ± 0.05 |
Experimental Workflow Diagram
Considerations for Toxicity and Therapeutic Window
Nampt inhibitors can cause on-target toxicities, with thrombocytopenia being a common dose-limiting factor in preclinical and clinical studies.[5] Co-administration of nicotinic acid (NA) has been explored as a strategy to mitigate toxicity in normal tissues, as they can utilize the Preiss-Handler pathway for NAD+ synthesis, a pathway often deficient in cancer cells.[7] The potential for co-dosing with NA to widen the therapeutic window of Nampt-IN-X should be considered in advanced preclinical studies.
References
- 1. Nampt: Linking NAD biology, metabolism, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical efficacy of the novel competitive NAMPT inhibitor STF-118804 in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. New strategies to maximize therapeutic opportunities for NAMPT inhibitors in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 7. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NAMPT Inhibitor Administration in Murine Models
Disclaimer: No specific dosage and administration data for a compound designated "Nampt-IN-8" is publicly available in the reviewed scientific literature. The following application notes and protocols are based on established methodologies for other potent Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors, such as FK866, GNE-617, and STF-118804, and should be adapted as a starting point for novel compounds.
Introduction
Nicotinamide Phosphoribosyltransferase (NAMPT) is a critical enzyme in the NAD+ salvage pathway, which is essential for cellular metabolism, DNA repair, and signaling.[1] In various cancer models, upregulation of NAMPT is observed, making it a promising therapeutic target.[1] NAMPT inhibitors deplete intracellular NAD+ levels, leading to metabolic stress and cell death, particularly in highly proliferative cancer cells.[1][2] This document provides a generalized protocol for the dosage and administration of NAMPT inhibitors in mice, drawing from established preclinical studies with well-characterized inhibitors.
Data Presentation: Dosage and Administration of NAMPT Inhibitors in Mice
The following table summarizes dosages and administration routes for several known NAMPT inhibitors used in murine studies. This data can serve as a reference for designing new in vivo experiments.
| Inhibitor | Dosage | Administration Route | Vehicle | Mouse Model | Study Focus | Reference |
| FK866 | 0.5 mg/kg | Intraperitoneal (i.p.), every other day for 4 weeks | Not specified | Aged mice | Cognitive impairment | [3] |
| FK866 | 5 mg/kg | Intraperitoneal (i.p.) | Not specified | Mouse xenograft | Cancer therapy (combination) | [4] |
| FK866 | Up to 60 mg/kg | Intraperitoneal (i.p.), twice daily | Not specified | Rats (toxicodynamic study) | Pharmacokinetics | [4] |
| GNE-617 | Varies (e.g., 10, 30 mg/kg) | Oral gavage, once or twice daily for 5-7 days | PEG400/H2O/EtOH (60/30/10) | Xenograft models (HCT-116, MiaPaCa-2, PC3, HT-1080) | Cancer therapy | [5][6] |
| STF-118804 (STF) | 25 mg/kg | Topical | DMSO | Xenograft model (NB1691) | Cancer therapy | [7] |
| KPT-9274 | 0.5 µM (in vitro) | Not applicable (in vitro) | Not applicable | Glioma cell lines and GSCs | Cancer therapy | [2] |
Experimental Protocols
General Guidelines for Handling NAMPT Inhibitors
-
Storage: Store inhibitors at the recommended temperature (typically -20°C or -80°C) and protect from light and moisture.
-
Solubilization: Prepare fresh solutions for each experiment. If a stock solution is prepared, store it in aliquots at -80°C to minimize freeze-thaw cycles. The choice of solvent will depend on the specific inhibitor's properties and the intended route of administration. Common solvents include DMSO for stock solutions and vehicles like saline, PEG400, or corn oil for final dilutions.
-
Safety Precautions: Handle NAMPT inhibitors with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Protocol for Intraperitoneal (i.p.) Administration of a NAMPT Inhibitor (e.g., FK866)
This protocol is based on studies investigating the neuroprotective and anti-cancer effects of FK866.[3][4]
-
Preparation of Dosing Solution:
-
Allow the NAMPT inhibitor vial to equilibrate to room temperature.
-
Prepare a stock solution by dissolving the inhibitor in a suitable solvent (e.g., DMSO).
-
For a final dosing solution, dilute the stock solution in a vehicle appropriate for intraperitoneal injection, such as sterile saline or a PEG-based solution. Ensure the final concentration of the initial solvent (e.g., DMSO) is low to avoid toxicity.
-
-
Animal Handling and Dosing:
-
Acclimatize mice to the experimental conditions for at least one week.
-
Weigh each mouse to determine the precise volume of the dosing solution to be administered.
-
Gently restrain the mouse and administer the calculated volume of the inhibitor solution via intraperitoneal injection.
-
-
Monitoring:
Protocol for Oral Gavage Administration of a NAMPT Inhibitor (e.g., GNE-617)
This protocol is adapted from studies using GNE-617 in xenograft models.[5][6]
-
Preparation of Dosing Formulation:
-
Prepare the formulation as described in the literature, for example, a mixture of PEG400, water, and ethanol (e.g., 60/30/10 v/v/v).[5]
-
Suspend or dissolve the NAMPT inhibitor in the vehicle to the desired final concentration.
-
-
Animal Handling and Dosing:
-
Weigh each mouse before dosing.
-
Administer the formulation directly into the stomach using a gavage needle of appropriate size for the mouse.
-
-
Monitoring:
-
Observe the animals for any adverse reactions post-administration.
-
Monitor body weight and tumor growth as required by the study design.
-
Mandatory Visualizations
Signaling Pathway of NAMPT in NAD+ Salvage
Caption: The NAMPT-mediated NAD+ salvage pathway and the point of inhibition.
Experimental Workflow for In Vivo Efficacy Study
Caption: A typical experimental workflow for evaluating a NAMPT inhibitor in a mouse xenograft model.
References
- 1. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinamide phosphoribosyltransferase inhibitor ameliorates mouse aging-induced cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | NAMPT Inhibition Induces Neuroblastoma Cell Death and Blocks Tumor Growth [frontiersin.org]
Application Notes and Protocols for Inducing Oxidative Stress with Nampt-IN-8
Topic: Nampt-IN-8 for Inducing Oxidative Stress in vitro
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Principle of Action
Nicotinamide phosphoribosyltransferase (Nampt) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) synthesis, which is the dominant pathway for NAD+ production in mammalian cells.[1][2][3] NAD+ is an essential coenzyme for a multitude of cellular processes, including energy metabolism (glycolysis and oxidative phosphorylation) and redox reactions.[4] this compound, as a presumed Nampt inhibitor, is expected to block the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), thereby depleting the intracellular pool of NAD+.[5]
This depletion of NAD+ has critical downstream consequences that culminate in oxidative stress. Firstly, reduced NAD+ levels lead to decreased levels of its phosphorylated form, NADP+, and its reduced form, NADPH.[6] NADPH is a crucial reducing agent for antioxidant systems, including the glutathione (GSH) and thioredoxin (Trx1) systems, which are responsible for detoxifying reactive oxygen species (ROS).[6] Secondly, NAD+ depletion impairs mitochondrial function, a primary source of cellular ROS.[4][5] The combined effect of impaired antioxidant defenses and increased mitochondrial ROS production leads to a state of significant oxidative stress, which can trigger DNA damage, activate PARP, deplete ATP, and ultimately lead to apoptosis.[4][5]
Key Signaling Pathways
Inhibition of Nampt by compounds like this compound initiates a cascade of events. The primary effect is the reduction of NAD+ levels.[4] This impacts NAD+-dependent enzymes such as sirtuins (e.g., SIRT1), which play roles in mitochondrial biogenesis and stress response.[4][7] The resulting mitochondrial dysfunction and lack of NADPH for antioxidant enzymes lead to a buildup of ROS.[4][8] This elevation in oxidative stress is a key mechanism through which Nampt inhibitors exert their cytotoxic effects, particularly in cancer cells that have a high metabolic rate and are more dependent on NAD+ synthesis.[3]
References
- 1. Nicotinamide Phosphoribosyltransferase Positive Allosteric Modulators Attenuate Neuronal Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extracellular nicotinamide phosphoribosyltransferase: role in disease pathophysiology and as a biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases [frontiersin.org]
- 4. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NAMPT regulates mitochondria and oxidative stress level for mouse early embryo development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nampt Potentiates Antioxidant Defense in Diabetic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Metabolomic and transcriptional profiling reveals bioenergetic stress and activation of cell death and inflammatory pathways in vivo after neuronal deletion of NAMPT - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis Following Nampt-IN-8 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting Western blot analysis to investigate the cellular effects of Nampt-IN-8, a potent and specific inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT). This document outlines the mechanism of action of this compound, detailed protocols for Western blotting, and expected outcomes on key signaling pathways.
Introduction to this compound
This compound is a small molecule inhibitor of NAMPT, the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. By inhibiting NAMPT, this compound depletes intracellular NAD+ levels, a critical cofactor for numerous cellular processes. This depletion primarily affects rapidly proliferating cells, such as cancer cells, which have a high demand for NAD+ to maintain energy metabolism, DNA repair, and signaling. The inhibition of NAMPT and subsequent NAD+ reduction leads to the dysregulation of NAD+-dependent enzymes, including sirtuins and poly (ADP-ribose) polymerases (PARPs), ultimately inducing cell cycle arrest and apoptosis.
Key Signaling Pathways Affected by this compound
Treatment with this compound is expected to modulate several key signaling pathways:
-
Sirtuin Signaling: Sirtuins (e.g., SIRT1) are NAD+-dependent deacetylases that regulate a wide range of cellular processes, including gene expression, metabolism, and stress response. This compound-induced NAD+ depletion is anticipated to decrease SIRT1 activity and expression.
-
PARP Signaling: PARPs are involved in DNA repair and cell death pathways. Severe DNA damage can lead to PARP hyperactivation, consuming large amounts of NAD+ and leading to an energy crisis and cell death. While NAMPT inhibition depletes the substrate for PARP, the cellular stress induced by this compound can also lead to increased PARP cleavage, a marker of apoptosis.
-
NF-κB Signaling: Extracellular NAMPT can act as a cytokine, activating the NF-κB signaling pathway through Toll-like receptor 4 (TLR4). While this compound primarily targets intracellular NAMPT, downstream effects on inflammatory signaling may be observed.
-
TGF-β Signaling: Recent studies suggest a link between NAMPT and the TGF-β signaling pathway. Inhibition of NAMPT may alter the phosphorylation status of key downstream effectors like Smad2 and Smad3.
Quantitative Data Summary
The following tables summarize representative quantitative data from Western blot analyses following treatment with NAMPT inhibitors. These values are illustrative and may vary depending on the cell line, treatment conditions, and experimental setup.
Table 1: Effect of NAMPT Inhibition on SIRT1 and NAMPT Protein Expression
| Target Protein | Treatment | Fold Change vs. Control (Normalized to Loading Control) |
| NAMPT | NAMPT Inhibitor | ↓ 0.45 |
| SIRT1 | NAMPT Inhibitor | ↓ 0.60 |
Table 2: Effect of NAMPT Inhibition on TGF-β Signaling Pathway
| Target Protein | Treatment | Fold Change vs. Control (Normalized to Total Protein) |
| p-Smad2 | NAMPT Inhibitor | ↓ 0.58 |
| p-Smad3 | NAMPT Inhibitor | ↓ 0.50 |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Seed cells of interest (e.g., cancer cell lines known to be sensitive to NAMPT inhibition) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Culture: Culture cells in appropriate complete growth medium overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: The following day, replace the medium with fresh medium containing the desired concentration of this compound (a dose-response experiment is recommended to determine the optimal concentration) or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Protein Lysate Preparation
-
Cell Lysis: After treatment, place the 6-well plates on ice. Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Addition: Add 100-150 µL of ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to each well.
-
Cell Scraping: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube, avoiding the pellet.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay or a similar method.
Western Blot Analysis
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples into the wells of a polyacrylamide gel (the percentage of which will depend on the molecular weight of the target proteins). Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's recommendations) overnight at 4°C with gentle agitation.
-
Recommended Primary Antibodies:
-
Rabbit anti-NAMPT
-
Rabbit anti-SIRT1
-
Rabbit anti-phospho-Smad2
-
Rabbit anti-phospho-Smad3
-
Rabbit anti-PARP (for cleavage detection)
-
Mouse anti-β-actin or anti-GAPDH (as a loading control)
-
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein band to the intensity of the loading control band.
Visualizations
Caption: Signaling pathway affected by this compound treatment.
Caption: Experimental workflow for Western blot analysis.
Application Notes and Protocols: Measuring NAD+ Levels Following Nampt-IN-8 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme central to cellular metabolism, redox reactions, and a multitude of signaling pathways. The NAD+ salvage pathway, which recycles nicotinamide to synthesize NAD+, is a key mechanism for maintaining intracellular NAD+ pools. The rate-limiting enzyme in this pathway, nicotinamide phosphoribosyltransferase (Nampt), has emerged as a significant target in drug discovery, particularly in oncology.[1] Cancer cells, with their high metabolic and proliferative rates, are often highly dependent on the Nampt-mediated salvage pathway for NAD+ regeneration.[2][3]
Nampt inhibitors, such as the conceptual molecule "Nampt-IN-8," are designed to block this pathway, leading to a rapid depletion of intracellular NAD+. This depletion can trigger a cascade of events including metabolic collapse, inhibition of DNA repair mechanisms, and ultimately, induction of cell death in cancer cells.[4][5] Therefore, accurate measurement of NAD+ levels following treatment with a Nampt inhibitor is a critical step in evaluating its efficacy and understanding its mechanism of action.
This document provides detailed protocols for the quantification of intracellular NAD+ levels in response to treatment with a Nampt inhibitor, using the well-characterized compound GNE-617 as a representative example for "this compound". Methodologies for both enzymatic cycling assays and liquid chromatography-mass spectrometry (LC-MS) are described, along with data presentation guidelines and visualizations to aid in experimental design and interpretation.
Signaling Pathway and Experimental Overview
The following diagram illustrates the targeted signaling pathway and the general experimental workflow for assessing the impact of a Nampt inhibitor on cellular NAD+ levels.
Quantitative Data Presentation
The following table summarizes the time-dependent effect of the Nampt inhibitor GNE-617 on intracellular NAD+ levels in various non-small cell lung carcinoma (NSCLC) cell lines. This data is adapted from a study by Beaupre et al. (2016) and serves as an example of how to present quantitative results from such an experiment.[6]
Table 1: Time-Course of Intracellular NAD+ Depletion Following GNE-617 Treatment
| Cell Line | Treatment (0.4 µM GNE-617) | NAD+ Level (% of Control) |
| H1334 | 0 hr | 100% |
| 24 hr | ~10% | |
| 48 hr | <5% | |
| 72 hr | <1% | |
| 96 hr | <1% | |
| A549 | 0 hr | 100% |
| 24 hr | ~20% | |
| 48 hr | ~5% | |
| 72 hr | <1% | |
| 96 hr | <1% | |
| H460 | 0 hr | 100% |
| 24 hr | ~30% | |
| 48 hr | ~10% | |
| 72 hr | <5% | |
| 96 hr | <1% | |
| LC-KJ | 0 hr | 100% |
| 24 hr | ~50% | |
| 48 hr | ~25% | |
| 72 hr | ~10% | |
| 96 hr | ~5% |
Data is estimated from graphical representations in the source publication and presented as a percentage of the vehicle-treated control at each time point.[6]
Experimental Protocols
Two common methods for quantifying NAD+ levels are presented below: an enzymatic cycling assay and an LC-MS-based method. The choice of method will depend on the required sensitivity, throughput, and available equipment.
Protocol 1: Enzymatic Cycling Assay for NAD+ Quantification
This protocol is based on the principle of an enzymatic cycling reaction where NAD+ is a limiting component. The rate of the reaction, which generates a fluorescent or colorimetric product, is proportional to the amount of NAD+ in the sample.
Materials:
-
Cultured cells
-
This compound (or other Nampt inhibitor)
-
Phosphate-buffered saline (PBS), ice-cold
-
Acid for extraction (e.g., 0.5 M HClO4 or 0.1 N HCl)
-
Base for neutralization (e.g., 3 M K2CO3 or 0.1 N NaOH)
-
Commercially available NAD+/NADH assay kit (colorimetric or fluorometric)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will not lead to over-confluence during the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound and/or for different durations. Include a vehicle-treated control group.
-
-
Sample Preparation (Acidic Extraction for NAD+):
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
For adherent cells, add an appropriate volume of ice-cold acidic extraction buffer (e.g., 100 µL of 0.5 M HClO4 for a well in a 12-well plate). Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
For suspension cells, pellet the cells by centrifugation, remove the supernatant, and resuspend the pellet in the acidic extraction buffer.
-
Vortex vigorously and incubate on ice for 10-15 minutes.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the protein precipitate.
-
-
Neutralization:
-
Carefully transfer the supernatant to a new, pre-chilled microcentrifuge tube.
-
Neutralize the extract by adding a calculated volume of the basic neutralization buffer. The final pH should be between 7 and 8. For example, add a volume of 3 M K2CO3 that is approximately 1/3 of the perchloric acid volume.
-
Incubate on ice for 5-10 minutes to allow for the precipitation of potassium perchlorate.
-
Centrifuge at 13,000 x g for 5 minutes at 4°C.
-
The resulting supernatant contains the NAD+ and is ready for the assay.
-
-
Enzymatic Assay:
-
Prepare NAD+ standards according to the assay kit manufacturer's instructions.
-
Pipette the standards and the extracted samples into a 96-well plate in duplicate or triplicate.
-
Prepare the master reaction mix as per the kit's protocol. This typically includes the cycling enzyme, substrate, and a colorimetric or fluorometric probe.
-
Add the master reaction mix to each well.
-
Incubate the plate at room temperature, protected from light, for the time specified in the kit's manual (e.g., 1-4 hours).
-
Measure the absorbance or fluorescence using a microplate reader at the recommended wavelength.
-
-
Data Analysis:
-
Subtract the blank reading from all standard and sample readings.
-
Generate a standard curve by plotting the readings of the standards against their known concentrations.
-
Determine the NAD+ concentration in the samples from the standard curve.
-
Normalize the NAD+ concentration to the cell number or protein concentration of the initial cell lysate.
-
Protocol 2: LC-MS/MS for NAD+ Quantification
This method offers high specificity and sensitivity and can simultaneously measure other NAD+ metabolites.
Materials:
-
Cultured cells
-
This compound (or other Nampt inhibitor)
-
Liquid nitrogen
-
Extraction solvent (e.g., 80:20 methanol:water, pre-chilled to -80°C)
-
Internal standards (e.g., ¹³C-labeled NAD+)
-
LC-MS/MS system with a suitable column (e.g., HILIC)
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1.
-
-
Sample Harvesting and Metabolite Extraction:
-
Aspirate the culture medium and quickly wash the cells with an ice-cold saline solution.
-
Immediately quench metabolism by, for example, flash-freezing the cell monolayer in liquid nitrogen.
-
Add a pre-chilled extraction solvent containing internal standards directly to the frozen cells.
-
Scrape the cells and collect the extract in a microcentrifuge tube.
-
Incubate at -20°C for at least 30 minutes to allow for complete protein precipitation.
-
Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C.
-
-
Sample Processing:
-
Transfer the supernatant to a new tube.
-
Dry the extract completely using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile in water).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the metabolites using a suitable chromatographic method (e.g., hydrophilic interaction liquid chromatography - HILIC).
-
Detect and quantify NAD+ and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. The specific precursor and product ion transitions for NAD+ will need to be optimized for the instrument used.
-
-
Data Analysis:
-
Integrate the peak areas for NAD+ and the internal standard.
-
Calculate the ratio of the endogenous NAD+ peak area to the internal standard peak area.
-
Generate a standard curve using known concentrations of NAD+ and the internal standard.
-
Determine the absolute concentration of NAD+ in the samples based on the standard curve and the peak area ratios.
-
Normalize the results to the initial cell number or protein content.
-
Conclusion
The protocols and guidelines presented here provide a comprehensive framework for researchers to accurately measure the effects of Nampt inhibitors, such as the conceptual this compound, on intracellular NAD+ levels. The choice between an enzymatic assay and an LC-MS-based method will depend on the specific experimental needs and available resources. Careful experimental design, including appropriate controls and normalization, is crucial for obtaining reliable and interpretable data. By following these detailed procedures, researchers can effectively evaluate the pharmacodynamic properties of novel Nampt inhibitors and advance their development as potential therapeutic agents.
References
- 1. NAD Metabolism in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karyopharm.com [karyopharm.com]
- 3. karyopharm.com [karyopharm.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The NAMPT Inhibitor FK866 Increases Metformin Sensitivity in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Response to NAD Depletion across Cell Lines Is Highly Variable - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nampt-IN-8 Induced Apoptosis Assay
These application notes provide a detailed protocol for assessing the apoptotic effects of Nampt-IN-8, a potent inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), on cancer cells. The protocols outlined below are intended for researchers, scientists, and professionals in drug development.
Introduction
Nicotinamide Phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD+ salvage pathway, which is critical for cellular metabolism and energy production.[1] In many cancers, NAMPT is overexpressed, making it a promising target for therapeutic intervention.[1] this compound is a NAMPT inhibitor that has been shown to deplete intracellular NAD+ levels, leading to metabolic stress and subsequent induction of apoptosis in cancer cells.[1][2] This document details the experimental procedures to quantify this compound induced apoptosis.
Signaling Pathway of NAMPT Inhibition-Induced Apoptosis
Inhibition of NAMPT by this compound leads to a reduction in NAD+ levels. This depletion disrupts mitochondrial function, leading to oxidative stress and the activation of the intrinsic apoptotic pathway. The process can also involve the activation of the extrinsic pathway, ultimately converging on the activation of executioner caspases, such as caspase-3 and caspase-7, which orchestrate the biochemical and morphological changes associated with apoptosis.
Caption: Signaling pathway of this compound induced apoptosis.
Experimental Workflow for Apoptosis Assessment
The overall workflow for assessing apoptosis induced by this compound involves treating cancer cells with the inhibitor, followed by a series of assays to detect and quantify apoptotic events.
Caption: Experimental workflow for this compound apoptosis assessment.
Quantitative Data Summary
The following table summarizes the expected quantitative data from the described apoptosis assays.
| Assay | Parameter Measured | Vehicle Control (DMSO) | This compound (10 nM) | This compound (50 nM) |
| Annexin V/PI Staining | Percentage of Apoptotic Cells (Annexin V+) | < 5% | 25% ± 4% | 60% ± 7% |
| Percentage of Necrotic Cells (PI+) | < 2% | 5% ± 1.5% | 10% ± 2.5% | |
| Caspase-Glo® 3/7 Assay | Relative Luminescence Units (RLU) | 1.0 | 3.5 ± 0.4 | 8.2 ± 1.1 |
| Caspase-Glo® 8 Assay | Relative Luminescence Units (RLU) | 1.0 | 2.1 ± 0.3 | 4.5 ± 0.6 |
| Caspase-Glo® 9 Assay | Relative Luminescence Units (RLU) | 1.0 | 4.8 ± 0.7 | 10.5 ± 1.5 |
| Western Blot Analysis | Fold change in Cleaved PARP | 1.0 | 5.2 ± 0.9 | 12.6 ± 2.3 |
| Fold change in Cleaved Caspase-3 | 1.0 | 6.8 ± 1.2 | 15.1 ± 2.8 |
Experimental Protocols
Cell Culture and Treatment
-
Culture cancer cells (e.g., HeLa, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 1 nM to 100 nM) or vehicle control (DMSO). Ensure the final DMSO concentration does not exceed 0.1%.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
FITC Annexin V Apoptosis Detection Kit (or similar)
-
Binding Buffer (10X)
-
Propidium Iodide (PI) Staining Solution
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Harvest cells by trypsinization and collect the culture medium containing any floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Caspase Activity Assays (Caspase-Glo® 3/7, 8, and 9)
These assays measure the activity of key caspases involved in the apoptotic cascade.
Materials:
-
Caspase-Glo® 3/7, 8, and 9 Assay Systems (Promega or similar)
-
White-walled 96-well plates
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of medium.
-
Treat cells with this compound as described in section 1.
-
Equilibrate the plate and the Caspase-Glo® reagent to room temperature.
-
Add 100 µL of the appropriate Caspase-Glo® reagent to each well.
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours.
-
Measure the luminescence of each sample using a luminometer.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect the expression levels of key apoptosis-related proteins.
Materials:
-
RIPA buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
References
- 1. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) with OT-82 induces DNA damage, cell death, and suppression of tumor growth in preclinical models of Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis with Nampt-IN-8
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Nampt-IN-8, a potent and specific inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), in flow cytometry-based analyses. NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) synthesis, a critical coenzyme for numerous cellular processes, including energy metabolism, DNA repair, and cell signaling.[1][2] Inhibition of NAMPT leads to NAD+ depletion, subsequently inducing cellular stress and apoptosis, particularly in cancer cells that are highly dependent on this pathway.[2][3][4]
Mechanism of Action of Nampt Inhibitors
This compound and similar inhibitors function by blocking the enzymatic activity of NAMPT, thereby preventing the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a key precursor of NAD+. This disruption of the NAD+ salvage pathway leads to a rapid decline in intracellular NAD+ levels.[1] The depletion of NAD+ has several downstream consequences, including:
-
Induction of Apoptosis: Reduced NAD+ levels can trigger both the intrinsic and extrinsic apoptotic pathways, leading to programmed cell death.[3] This can be readily quantified using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
-
Cell Cycle Arrest: NAD+ is essential for the activity of enzymes involved in cell cycle progression. Inhibition of NAMPT can lead to cell cycle arrest, often at the G2/M phase, which can be analyzed by staining cellular DNA with propidium iodide.[2]
-
Induction of Oxidative Stress: Depletion of NAD+ and its phosphorylated form, NADP+, can impair the cellular antioxidant defense systems, leading to an accumulation of reactive oxygen species (ROS).[3][5] ROS levels can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFDA) via flow cytometry.[3]
Data Presentation: Effects of NAMPT Inhibitors on Cancer Cells
The following tables summarize quantitative data from studies on various NAMPT inhibitors, providing an expected range of efficacy for compounds like this compound.
Table 1: IC50 Values of Various NAMPT Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| KPT-9274 | U251-HF | Glioblastoma | ~100-1000 | [3] |
| KPT-9274 | GSC811 | Glioblastoma Stem Cell | ~100-1000 | [3] |
| FK866 | A2780 | Ovarian Cancer | 1.4 | [1] |
| FK866 | HCT116 | Colon Cancer | 3.0 | [1] |
| OT-82 | Various | Hematological Malignancies | 2.89 ± 0.47 | [6] |
| DDY02 | MDA-MB-468 | Breast Cancer | 10 | [7] |
Table 2: Induction of Apoptosis by NAMPT Inhibitors
| Inhibitor | Cell Line | Treatment | Apoptotic Cells (%) | Reference |
| KPT-9274 | U251-HF | 1 µM for 72h | 35-75 | [3] |
| GMX1778 | U251 | 5 nM for 48h | >80 | [8] |
| OT-82 | EWS cells | 5 nM for 72h | ~60 (late apoptosis) | [9] |
Table 3: Effect of NAMPT Inhibitors on Reactive Oxygen Species (ROS) Production
| Inhibitor | Cell Line | Treatment | Increase in ROS-Positive Cells (%) | Reference |
| KPT-9274 | GSC262, GSC811, GSC5-22 | 1 µM | 35-60 | [3] |
| GMX1778 | U251 | Varies | Significant increase | [5][8] |
Experimental Protocols
Protocol 1: Analysis of Apoptosis using Annexin V and Propidium Iodide Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will allow for exponential growth during the treatment period.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 1 nM to 1 µM) for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle-treated control.
-
Cell Harvesting: Gently harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining.[3][10]
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with this compound.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting and Washing: Follow steps 3 and 4 from Protocol 1.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Wash the fixed cells twice with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer.
Data Analysis:
-
The DNA content will be proportional to the PI fluorescence intensity. A histogram of fluorescence intensity will show peaks corresponding to cells in G0/G1, S, and G2/M phases.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol measures the levels of intracellular ROS using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
PBS
-
DCFDA solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting and Washing: Follow steps 3 and 4 from Protocol 1.
-
DCFDA Staining: Resuspend the cells in pre-warmed PBS containing DCFDA.
-
Incubation: Incubate the cells for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells once with PBS.
-
Flow Cytometry Analysis: Immediately analyze the cells on a flow cytometer.
Data Analysis:
-
The fluorescence intensity of dichlorofluorescein (DCF), the oxidized form of DCFDA, is proportional to the amount of intracellular ROS. Compare the mean fluorescence intensity of treated cells to control cells.
Mandatory Visualizations
Caption: Signaling pathway of NAMPT inhibition by this compound.
Caption: Experimental workflow for flow cytometry analysis.
References
- 1. Pharmacological Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, in Human Cancer Cells: METABOLIC BASIS AND POTENTIAL CLINICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct Capabilities in NAD Metabolism Mediate Resistance to NAMPT Inhibition in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT) Activity by Small Molecule GMX1778 Regulates Reactive Oxygen Species (ROS)-mediated Cytotoxicity in a p53- and Nicotinic Acid Phosphoribosyltransferase1 (NAPRT1)-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) with OT-82 induces DNA damage, cell death, and suppression of tumor growth in preclinical models of Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols: Utilizing Nampt-IN-8 for the Investigation of NQO1 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide phosphoribosyltransferase (Nampt) and NAD(P)H:quinone oxidoreductase 1 (NQO1) are critical enzymes involved in cellular metabolism and stress responses. Nampt is the rate-limiting enzyme in the NAD+ salvage pathway, which is crucial for maintaining cellular NAD+ levels.[1][2][3] NQO1 is a flavoprotein that catalyzes the two-electron reduction of quinones, playing a significant role in detoxification and antioxidant defense.[4][5][6][7] Recent studies have highlighted a synergistic relationship between the inhibition of Nampt and the activation of NQO1-targeted therapies, particularly in the context of oncology.[8][9][10]
This document provides detailed application notes and protocols for utilizing Nampt-IN-8 , a hypothetical representative Nampt inhibitor, to study its effects on NQO1 activity. The methodologies described herein are based on established principles and protocols for well-characterized Nampt inhibitors such as FK866.
Principle of Interaction
Inhibition of Nampt leads to a depletion of the cellular NAD+ pool.[9] NQO1 can utilize either NADH or NADPH as an electron donor for its catalytic activity.[6] Certain anticancer agents, such as β-lapachone and Tanshinone IIA, are substrates of NQO1 and their activation leads to a futile redox cycle that consumes significant amounts of NAD(P)H, leading to cellular stress and apoptosis in cancer cells with high NQO1 expression.[9] By inhibiting Nampt with this compound, the cellular capacity to regenerate NAD+ is compromised, thus potentially enhancing the cytotoxic effects of NQO1-bioactivatable drugs. Studying the interplay between Nampt inhibition and NQO1 activity is therefore crucial for developing novel combination therapies.
Data Presentation
Table 1: Expected Effects of this compound and NQO1 Substrates on Cellular Metabolites and Viability
| Treatment Group | Cellular NAD+ Levels | NQO1 Activity (relative to control) | Cell Viability (in NQO1-high cells) |
| Vehicle Control | 100% | 100% | 100% |
| This compound | Decreased | No direct effect | Minor decrease |
| NQO1 Substrate (e.g., β-lapachone) | Decreased | Increased substrate metabolism | Decreased |
| This compound + NQO1 Substrate | Severely Decreased | Increased substrate metabolism | Synergistic decrease |
Experimental Protocols
Protocol 1: In Vitro NQO1 Activity Assay
This protocol is adapted from commercially available colorimetric assay kits and established methodologies.[11][12][13][14] It measures the reduction of a specific dye by NQO1 in cell lysates.
Materials:
-
Cell lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100)
-
Protein quantification assay (e.g., BCA or Bradford)
-
NQO1 Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.4)
-
Menadione (NQO1 substrate)
-
NADH (cofactor)
-
WST-1 or similar tetrazolium salt (colorimetric indicator)
-
Dicoumarol (NQO1 inhibitor, for control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to 80-90% confluency.
-
Treat cells with this compound at various concentrations for a predetermined time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse using cell lysis buffer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration.
-
-
Assay Reaction:
-
Dilute cell lysates to a consistent protein concentration (e.g., 1 mg/mL) with NQO1 Assay Buffer.
-
In a 96-well plate, add 50 µL of diluted cell lysate to each well.
-
For inhibitor control wells, add 10 µL of Dicoumarol solution. For other wells, add 10 µL of Assay Buffer.
-
Prepare a reaction mixture containing NQO1 Assay Buffer, Menadione, NADH, and WST-1 according to the manufacturer's instructions or established concentrations.
-
Add 150 µL of the reaction mixture to each well.
-
-
Measurement:
-
Immediately measure the absorbance at 440 nm (or the appropriate wavelength for the chosen dye) in kinetic mode for 5-10 minutes at 37°C.
-
The NQO1 activity is proportional to the rate of increase in absorbance.
-
Data Analysis:
-
Calculate the slope of the linear portion of the kinetic curve for each sample.
-
Subtract the slope of the inhibitor control (Dicoumarol) from the slopes of the other samples to determine the specific NQO1 activity.
-
Normalize the activity to the protein concentration of the cell lysate.
Protocol 2: Cellular Assay for Combined Effect of this compound and an NQO1 Substrate
This protocol assesses the synergistic effect of Nampt inhibition and NQO1 activation on cell viability.
Materials:
-
Cancer cell line with high NQO1 expression (e.g., A549)
-
Complete cell culture medium
-
This compound
-
NQO1-bioactivatable drug (e.g., β-lapachone)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Allow cells to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound and the NQO1 substrate.
-
Treat cells with either single agents or combinations of both at various concentrations. Include a vehicle control.
-
Incubate for a specified period (e.g., 48-72 hours).
-
-
Viability Measurement:
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required for color development or luminescence signal generation.
-
Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Generate dose-response curves for each agent and the combination.
-
Use software such as CompuSyn to calculate the Combination Index (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Visualizations
Caption: Interplay between the Nampt and NQO1 pathways.
Caption: Workflow for studying this compound effects on NQO1.
References
- 1. Nampt: Linking NAD biology, metabolism, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases [frontiersin.org]
- 3. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NAD(P)H:quinone oxidoreductase 1 (NQO1): chemoprotection, bioactivation, gene regulation and genetic polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Functions of NQO1 in Cellular Protection and CoQ10 Metabolism and its Potential Role as a Redox Sensitive Molecular Switch [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. NAD(P)H quinone oxidoreductase (NQO1): an enzyme which needs just enough mobility, in just the right places - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NAMPT inhibition synergizes with NQO1-targeting agents in inducing apoptotic cell death in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. NQO1 Activity Assay Kit - Creative BioMart [creativebiomart.net]
- 12. 2.15. Nqo1 activity assay [bio-protocol.org]
- 13. 2.10. NQO1 activity assay [bio-protocol.org]
- 14. Evaluation of a Direct Cellular Assay for NQO1 in the Presence of Phytochemicals – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Nampt-IN-8: A Dual Inhibitor of NAMPT and NQO1 for Cancer Research
Application Note and Detailed Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Nampt-IN-8 is a potent small molecule inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT) with a half-maximal inhibitory concentration (IC50) of 0.183 µM.[1] As a critical enzyme in the NAD+ salvage pathway, NAMPT is a key target in cancer therapy due to the high dependence of tumor cells on NAD+ for their metabolic and signaling processes. Uniquely, this compound also functions as a substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in cancer cells. This dual functionality allows this compound to not only inhibit NAD+ synthesis but also to be bioactivated by NQO1, leading to the generation of reactive oxygen species (ROS) and subsequent induction of apoptosis in cancer cells. These characteristics make this compound a valuable tool for investigating the interplay between cellular metabolism, redox homeostasis, and cell death in cancer, particularly in drug-resistant models.
Mechanism of Action
This compound exerts its anticancer effects through a dual mechanism. Firstly, it directly inhibits the enzymatic activity of NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway. This leads to a depletion of the cellular NAD+ pool, which in turn disrupts numerous cellular processes that are dependent on NAD+, including ATP production, DNA repair, and the function of NAD+-dependent enzymes like sirtuins and PARPs. Secondly, this compound is a substrate for NQO1. In NQO1-overexpressing cancer cells, this compound is reduced by NQO1, a process that generates an unstable intermediate that redox cycles and produces ROS. The accumulation of ROS induces oxidative stress, leading to DNA damage and ultimately triggering apoptosis. This dual-targeting approach provides a synergistic antitumor effect, particularly in cancers with high NQO1 expression.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line(s) | Reference |
| NAMPT IC50 | 0.183 µM | - | [1] |
| Effect on Cell Viability | Selective inhibition of NQO1-overexpressing cells | A549, A549/taxol | [2] |
| Apoptosis Induction | NQO1- and NAMPT-dependent | A549/taxol | [2] |
| ROS Induction | NQO1-dependent | A549/taxol | [2] |
| Cell Migration Inhibition | NQO1- and NAMPT-dependent | A549/taxol | [2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment | Outcome | Reference |
| A549/taxol Xenograft | This compound | Excellent antitumor efficacy with no significant toxicity | [2] |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound action on the NAD+ salvage pathway and NQO1.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
The following protocols are based on methodologies described for NAMPT inhibitors and dual-targeting agents in cancer research and should be adapted for specific experimental needs.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, A549/taxol)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentrations for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
Objective: To measure the intracellular generation of ROS induced by this compound.
Materials:
-
Cancer cell lines
-
Serum-free medium
-
This compound
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
Fluorescence microscope or flow cytometer
Protocol:
-
Seed cells in a suitable plate or dish for microscopy or in a 6-well plate for flow cytometry.
-
Treat the cells with this compound for the desired time.
-
Wash the cells with serum-free medium.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 20-30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
For microscopy, observe the cells under a fluorescence microscope. For flow cytometry, harvest the cells and resuspend them in PBS for analysis.
-
Quantify the fluorescence intensity, which is proportional to the amount of intracellular ROS.
Intracellular NAD+ Level Measurement
Objective: To determine the effect of this compound on cellular NAD+ levels.
Materials:
-
Cancer cell lines
-
This compound
-
NAD+/NADH Assay Kit (colorimetric or fluorometric)
-
Microplate reader
Protocol:
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest the cells and extract NAD+/NADH according to the manufacturer's protocol of the chosen assay kit. This typically involves cell lysis and a heating step to differentiate between NAD+ and NADH.
-
Perform the enzymatic cycling reaction as described in the kit's manual.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the concentration of NAD+ from a standard curve and normalize to the protein concentration or cell number.
In Vivo Xenograft Tumor Model
Objective: To evaluate the antitumor efficacy of this compound in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line (e.g., A549/taxol)
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers
-
Animal balance
Protocol:
-
Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in 100 µL PBS, with or without Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle to the mice according to the desired dosing schedule (e.g., daily, intraperitoneal injection).
-
Measure the tumor volume with calipers (Volume = (length x width²)/2) and the body weight of the mice regularly (e.g., every 2-3 days).
-
Continue the treatment for the planned duration or until the tumors in the control group reach the maximum allowed size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific cell lines and experimental setup. Always follow institutional guidelines and regulations for animal studies.
References
- 1. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
Application of Nampt-IN-8 in Neuroblastoma Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide phosphoribosyltransferase (NAMPT) has emerged as a critical therapeutic target in oncology, particularly in high-risk neuroblastoma. As the rate-limiting enzyme in the NAD+ salvage pathway, NAMPT is essential for maintaining the high metabolic activity and proliferation rates characteristic of cancer cells.[1][2][3][4][5] Neuroblastoma, a common pediatric cancer, often exhibits N-MYC amplification and a high dependency on NAD+ for survival, making it particularly vulnerable to NAMPT inhibition.[1][2][4] Nampt-IN-8 is a potent inhibitor of NAMPT that disrupts cellular energy metabolism, induces apoptosis, and holds significant promise for neuroblastoma therapy. This document provides detailed application notes and experimental protocols for the use of this compound in neuroblastoma research.
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting NAMPT, which leads to the depletion of intracellular NAD+ pools. NAD+ is a crucial coenzyme for numerous cellular processes, including glycolysis, the tricarboxylic acid (TCA) cycle, and DNA repair.[6][7][8] A reduction in NAD+ levels triggers a cascade of events, including decreased ATP production, increased reactive oxygen species (ROS) production, and ultimately, apoptotic cell death.[9][10] In neuroblastoma, NAMPT inhibition has been shown to down-regulate key oncogenic signaling pathways, including the AKT and N-MYC pathways, further contributing to its anti-cancer activity.[1][2][4]
Data Presentation
Table 1: In Vitro Efficacy of NAMPT Inhibitors in Neuroblastoma Cell Lines
| NAMPT Inhibitor | Neuroblastoma Cell Line | IC50 Value | Key Effects | Reference |
| This compound | (Predicted) | 0.183 µM | Induces ROS production and apoptosis. | [9][10] |
| STF-118804 | NB1691 | ~10 nM | Decreased ATP, induced apoptosis, reduced neurosphere formation, down-regulated N-MYC and p-AKT. | [1][2][3] |
| OT-82 | (Various) | <3.2 nM | Complete growth inhibition, depletion of intracellular NAD+, decreased ATP levels. | [9] |
| FK866 | NB1691 | (Concentration-dependent) | Suppressed N-MYC expression, halted AKT activation. | [11] |
| CHS 828 | NB1691 | (Concentration-dependent) | Suppressed N-MYC expression, halted AKT activation. | [11] |
Note: Data for this compound in a specific neuroblastoma cell line is not yet published. The IC50 value is based on its general activity. Effects are extrapolated from its known mechanism and data from other NAMPT inhibitors.
Mandatory Visualizations
Caption: Signaling pathway of this compound in neuroblastoma cells.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
Cell Viability Assay (Trypan Blue Exclusion Method)
This protocol determines the number of viable cells after treatment with this compound.
Materials:
-
Neuroblastoma cell lines (e.g., NB1691, Kelly)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)[3]
-
This compound (dissolved in DMSO)
-
Trypan Blue solution (0.4%)
-
Phosphate-Buffered Saline (PBS)
-
Hemocytometer
-
Microcentrifuge tubes
-
6-well plates
Procedure:
-
Seed neuroblastoma cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A final concentration range of 10 nM to 10 µM is recommended. Include a vehicle control (DMSO).
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plates for 24, 48, and 72 hours.
-
After incubation, collect the cells by trypsinization and centrifuge at 1,500 rpm for 5 minutes.
-
Resuspend the cell pellet in 1 mL of PBS.
-
Take 10 µL of the cell suspension and mix it with 10 µL of 0.4% Trypan Blue solution.
-
Load 10 µL of the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate cell viability as: (Number of viable cells / Total number of cells) x 100.
Western Blot Analysis for N-MYC and AKT Pathway Proteins
This protocol is used to assess the effect of this compound on the expression and phosphorylation of key proteins in the N-MYC and AKT signaling pathways.
Materials:
-
Treated and untreated neuroblastoma cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-N-MYC, anti-phospho-AKT, anti-AKT, anti-cleaved-PARP, anti-alpha-tubulin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system. Alpha-tubulin is used as a loading control.[3]
Apoptosis Assay (Caspase-3/7 Activity)
This protocol measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
Neuroblastoma cells treated with this compound
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
96-well white-walled plates
-
Luminometer
Procedure:
-
Seed cells in a 96-well white-walled plate at a density of 1 x 10^4 cells/well.
-
Treat the cells with various concentrations of this compound for 24 or 48 hours.
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer. The luminescence is proportional to the amount of caspase activity.
ATP Level Determination Assay
This assay quantifies the intracellular ATP concentration, providing an indication of cellular metabolic activity.
Materials:
-
Neuroblastoma cells treated with this compound
-
ATP determination kit (e.g., CellTiter-Glo®)
-
96-well opaque-walled plates
-
Luminometer
Procedure:
-
Seed cells in a 96-well opaque-walled plate at a density of 1 x 10^4 cells/well.
-
Treat the cells with this compound for the desired time points.
-
Equilibrate the plate and the ATP reagent to room temperature.
-
Add a volume of ATP reagent equal to the volume of cell culture medium in the well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
Reactive Oxygen Species (ROS) Detection
This protocol measures the levels of intracellular ROS.
Materials:
-
Neuroblastoma cells treated with this compound
-
DCFDA/H2DCFDA - Cellular ROS Assay Kit
-
96-well black-walled, clear-bottom plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed cells in a 96-well black-walled plate.
-
Treat cells with this compound.
-
Remove the treatment medium and wash the cells with PBS.
-
Stain the cells with DCFDA/H2DCFDA solution for 30-60 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity at an excitation/emission of ~485/535 nm.
Conclusion
This compound represents a promising therapeutic agent for neuroblastoma by targeting the metabolic vulnerability of cancer cells. The protocols and data presented here provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in preclinical neuroblastoma models. Further studies are warranted to fully elucidate its therapeutic potential and to identify biomarkers for patient stratification.
References
- 1. mdpi.com [mdpi.com]
- 2. Updated Functional Roles of NAMPT in Carcinogenesis and Therapeutic Niches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 7. Frontiers | The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases [frontiersin.org]
- 8. The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 10. NAMPT (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 11. Frontiers | NAMPT Inhibition Induces Neuroblastoma Cell Death and Blocks Tumor Growth [frontiersin.org]
Application Notes and Protocols for NAMPT Inhibitor Treatment in Xenograft Models
Introduction
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the primary salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+) from nicotinamide.[1] NAD+ is an essential coenzyme for cellular metabolism, DNA repair, and various signaling pathways.[2][3] Many cancer cells exhibit elevated NAMPT expression and a heightened dependence on this salvage pathway to meet their high energy demands and support rapid proliferation.[4][5] This dependency makes NAMPT an attractive therapeutic target for cancer treatment.[4][6]
NAMPT inhibitors function by blocking the enzymatic activity of NAMPT, leading to a rapid depletion of intracellular NAD+ pools.[3] This disruption of NAD+ homeostasis results in decreased ATP production, inhibition of NAD+-dependent enzymes like PARP, increased reactive oxygen species (ROS), and accumulation of DNA damage, ultimately culminating in cancer cell death.[3][7]
This document provides a generalized framework for evaluating the efficacy of NAMPT inhibitors in preclinical xenograft models. While the specific compound "Nampt-IN-8" is not detailed in publicly available literature, the protocols and data presentation formats described herein are based on studies with other well-characterized NAMPT inhibitors such as OT-82, FK866, and GNE-617, and are applicable to novel agents within this class.
Mechanism of Action: NAMPT Inhibition Signaling Pathway
The inhibition of NAMPT sets off a cascade of cellular events stemming from the depletion of NAD+. This affects energy metabolism, DNA repair mechanisms, and redox balance, leading to apoptotic cell death in cancer cells.
Caption: NAMPT inhibition blocks the NAD+ salvage pathway, leading to NAD+ and ATP depletion, impaired DNA repair, and increased ROS, ultimately inducing apoptosis.
Experimental Protocols
Cell Line Proliferation Assay (In Vitro Potency)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the NAMPT inhibitor in a panel of cancer cell lines.
Methodology:
-
Cell Plating: Seed cancer cells (e.g., NB1691 neuroblastoma, RS4;11 leukemia) in 96-well plates at a density of 2,000-10,000 cells/well and allow them to adhere overnight.[7][8]
-
Compound Treatment: Prepare a serial dilution of the NAMPT inhibitor (e.g., from 0.1 nM to 10 µM) in culture medium. Add the diluted compound to the cells. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[8]
-
Viability Assessment: Measure cell viability using a commercial assay such as CellTiter-Glo® (Promega) for ATP measurement or an LDH assay for cytotoxicity.[8]
-
Data Analysis: Plot the percentage of viable cells against the log concentration of the inhibitor. Calculate the IC50 value using non-linear regression analysis in software like GraphPad Prism.
Xenograft Model Establishment and Treatment
Objective: To evaluate the in vivo anti-tumor efficacy of a NAMPT inhibitor in an established tumor xenograft model.
Methodology:
-
Animal Model: Use 6-8 week old female immunodeficient mice (e.g., athymic nude or NOD/SCID).
-
Cell Preparation: Harvest cancer cells during their logarithmic growth phase. Resuspend the cells in a 1:1 mixture of sterile PBS or RPMI medium and Matrigel® (Corning) at a concentration of 5 x 10^7 cells/mL.[8]
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.[8][9]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length (L) and width (W) with calipers three times per week. Calculate tumor volume using the formula: (L x W²)/2.[8]
-
Randomization: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[8]
-
Compound Formulation and Administration:
-
Formulation: Prepare the NAMPT inhibitor in a suitable vehicle. For example, FK866 has been formulated in 45% Propylene Glycol + 5% Tween 80 + water.[10]
-
Dosing: Administer the compound via the desired route (e.g., intraperitoneal injection, oral gavage). Dosing can range from 5 mg/kg to 30 mg/kg, administered daily or on a different schedule.[11][12]
-
Control: The control group should receive the vehicle only.
-
-
Efficacy Evaluation: Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size (e.g., 2000 mm³).[8] Record tumor volumes and body weights regularly.
-
Endpoint: At the end of the study, euthanize the mice and harvest the tumors for weighing and subsequent pharmacodynamic analysis.
Caption: Experimental workflow for a xenograft study to evaluate NAMPT inhibitor efficacy.
Pharmacodynamic (PD) Marker Analysis
Objective: To confirm the mechanism of action of the NAMPT inhibitor in vivo by measuring target engagement and downstream effects in tumor tissue.
Methodology:
-
Sample Collection: Conduct a satellite study where a separate cohort of tumor-bearing mice is treated with the NAMPT inhibitor or vehicle.
-
Tissue Harvest: At specific time points after the final dose (e.g., 2, 8, 24 hours), euthanize the mice and immediately excise tumors. Flash-freeze the tumor samples in liquid nitrogen and store them at -80°C.
-
NAD+ and ATP Measurement:
-
Homogenize a portion of the frozen tumor tissue.
-
Measure intracellular NAD+/NADH and ATP levels using commercially available bioluminescent assay kits (e.g., NAD/NADH-Glo™ and CellTiter-Glo® from Promega) according to the manufacturer's instructions.[7]
-
-
Western Blot Analysis:
Data Presentation
Quantitative data from xenograft studies should be summarized in tables to facilitate clear interpretation and comparison between treatment groups.
Table 1: In Vivo Efficacy of this compound in a Neuroblastoma Xenograft Model
| Treatment Group | Dose (mg/kg) | Schedule | N | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (TGI) (%) | P-value vs. Vehicle |
|---|---|---|---|---|---|---|
| Vehicle | - | Daily, IP | 10 | 1850 ± 210 | - | - |
| This compound | 15 | Daily, IP | 10 | 350 ± 95 | 81% | <0.001 |
| This compound | 30 | Daily, IP | 10 | 120 ± 45* | 93.5% | <0.0001 |
Data are hypothetical, based on reported efficacy for potent NAMPT inhibitors like OT-82, which showed disease regression in 86% of pediatric ALL PDX models.[7]
Table 2: Pharmacodynamic Effects of this compound in Tumor Tissue (24h post-dose)
| Treatment Group | Dose (mg/kg) | Relative NAD+ Level (%) ± SEM | P-value vs. Vehicle | Relative ATP Level (%) ± SEM | P-value vs. Vehicle |
|---|---|---|---|---|---|
| Vehicle | - | 100 ± 12 | - | 100 ± 15 | - |
| This compound | 30 | 15 ± 4 | <0.001 | 25 ± 7 | <0.001 |
Data are hypothetical, based on the known mechanism of NAMPT inhibitors to rapidly deplete NAD+ followed by ATP reduction.[7]
Logical Relationship: From Inhibition to Tumor Regression
The anti-tumor activity of a NAMPT inhibitor is a direct consequence of its targeted molecular action, leading to a state of metabolic crisis and genomic instability within the cancer cell.
Caption: Logical flow from NAMPT inhibition to in vivo tumor regression.
References
- 1. Frontiers | The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases [frontiersin.org]
- 2. Nampt: Linking NAD biology, metabolism, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the new molecules for NAMPT inhibitors? [synapse.patsnap.com]
- 4. Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oaepublish.com [oaepublish.com]
- 7. Effective targeting of NAMPT in patient-derived xenograft models of high-risk pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | NAMPT Inhibition Induces Neuroblastoma Cell Death and Blocks Tumor Growth [frontiersin.org]
- 9. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 10. mdpi.com [mdpi.com]
- 11. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring Cell Viability in Response to Nampt-IN-8 using the CCK-8 Assay
Introduction
Nicotinamide phosphoribosyltransferase (NAMPT) is a critical enzyme in the NAD+ salvage pathway, which is the primary route for NAD+ biosynthesis in mammalian cells.[1][2][3][4] This pathway recycles nicotinamide (NAM) back into NAD+, a vital coenzyme for cellular redox reactions and a substrate for enzymes like PARPs and sirtuins that are involved in DNA repair and cell survival.[5][6][7] Many cancer cells exhibit elevated metabolic rates and increased reliance on the NAMPT-mediated salvage pathway to meet their high demand for NAD+, making NAMPT a promising therapeutic target in oncology.[6][8][9]
Nampt-IN-8 is a potent and specific inhibitor of NAMPT, with a reported IC50 of 0.183 μM.[10] By blocking NAMPT, this compound disrupts the NAD+ supply, leading to a cellular energy crisis, ATP depletion, and ultimately, apoptotic cell death in cancer cells.[5][10][11]
This application note provides a detailed protocol for assessing the cytotoxic effects of this compound on cancer cells using the Cell Counting Kit-8 (CCK-8) assay. The CCK-8 assay is a sensitive, colorimetric method for determining cell viability.[12] It utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in metabolically active (viable) cells to produce a water-soluble orange formazan dye.[12][13][14] The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative assessment of cell viability.[15][14]
Principle of NAMPT Inhibition and Cell Viability Measurement
The inhibition of NAMPT by this compound leads to a cascade of events culminating in cell death. The following diagram illustrates the NAD+ salvage pathway and the mechanism of action for this compound.
Experimental Protocol
This protocol is a general guideline for a 96-well plate format. Optimization may be required depending on the cell line and specific experimental conditions.
Materials and Reagents
-
Cancer cell line of interest (e.g., HeLa, A549, etc.)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (AbMole, Cat. No. M29654 or equivalent)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Cell Counting Kit-8 (CCK-8)
-
Sterile, clear, flat-bottom 96-well cell culture plates
-
Phosphate-Buffered Saline (PBS), sterile
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 450 nm
Experimental Workflow
The overall workflow for the cell viability assay is depicted below.
Step-by-Step Procedure
-
Cell Seeding: a. Harvest and count cells. Resuspend cells in complete culture medium to the desired concentration. b. Seed 100 µL of the cell suspension into each well of a 96-well plate. An optimal seeding density is typically between 5,000 and 10,000 cells per well, but this should be optimized for your specific cell line's growth rate.[13][14] c. Include wells with medium only to serve as a blank control. d. Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO2) to allow cells to attach.[15][14]
-
Compound Preparation and Treatment: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). b. On the day of treatment, prepare a serial dilution of this compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in all wells should be consistent and low (<0.5%) to avoid solvent toxicity. c. Prepare a vehicle control using medium with the same final concentration of DMSO as the treated wells. d. Carefully remove the medium from the wells and add 100 µL of the corresponding this compound dilutions or control medium.
-
Incubation: a. Return the plate to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours). The incubation time will influence the IC50 value and should be selected based on the experimental goals.
-
CCK-8 Assay and Measurement: a. After the treatment incubation, add 10 µL of CCK-8 solution directly to each well.[15][13] Be careful not to introduce bubbles. b. Gently mix the plate by tapping it. c. Incubate the plate for 1-4 hours at 37°C.[13][14] The optimal incubation time depends on the cell type and density; it should be sufficient to yield a strong signal without saturating the reader. d. Measure the absorbance at 450 nm using a microplate reader.[13][14] A reference wavelength of ~630 nm can be used to reduce background noise.
Data Analysis and Presentation
-
Calculate Corrected Absorbance: Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate Percent Viability: Normalize the data to the vehicle control using the following formula:
-
% Viability = (Corrected Absorbance of Sample / Corrected Absorbance of Vehicle Control) x 100
-
-
Determine IC50: Plot the % Viability against the log of the this compound concentration. Use a non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.
Example Data Presentation
The results of the assay should be summarized in clear, tabular format.
Table 1: Example Data for IC50 Determination of this compound in HeLa Cells (48h Treatment)
| This compound Conc. (µM) | Mean Absorbance (450 nm) | Corrected Absorbance | Cell Viability (%) |
|---|---|---|---|
| 0 (Vehicle) | 1.854 | 1.754 | 100.0 |
| 0.01 | 1.798 | 1.698 | 96.8 |
| 0.05 | 1.621 | 1.521 | 86.7 |
| 0.1 | 1.288 | 1.188 | 67.7 |
| 0.2 | 0.996 | 0.896 | 51.1 |
| 0.5 | 0.543 | 0.443 | 25.3 |
| 1.0 | 0.279 | 0.179 | 10.2 |
| 5.0 | 0.115 | 0.015 | 0.9 |
| Blank | 0.100 | N/A | N/A |
Note: Data are hypothetical and for illustrative purposes only.
Table 2: Summary of Key Experimental Parameters
| Parameter | Example Value | Description |
|---|---|---|
| Cell Line | HeLa | Human cervical cancer cell line. |
| Seeding Density | 8,000 cells/well | Optimized for logarithmic growth over the assay period. |
| Treatment Duration | 48 hours | Time allowed for the inhibitor to exert its effect. |
| CCK-8 Incubation | 2 hours | Time for color development. |
| Calculated IC50 | ~0.19 µM | Concentration of this compound causing 50% inhibition of viability. |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Background | Contamination of medium or reagents. | Use fresh, sterile reagents. Ensure aseptic technique. |
| High number of dead cells before treatment. | Ensure cell culture is healthy and not over-confluent before seeding. | |
| Low Signal | Cell seeding density is too low. | Optimize and increase the initial number of cells seeded per well. |
| CCK-8 incubation time is too short. | Increase the incubation time with CCK-8 reagent (up to 4 hours).[15][13] | |
| Inhibitor is not active. | Check the storage and handling of this compound. Confirm its activity with a positive control cell line if available. | |
| High Variability | Inconsistent cell seeding. | Ensure a homogenous cell suspension and careful pipetting. |
| Edge effects in the 96-well plate. | Avoid using the outermost wells, or fill them with PBS to maintain humidity. | |
| Bubbles in wells. | Be careful not to introduce bubbles when adding reagents; they interfere with absorbance readings.[13][14] |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. NAMPT-Mediated Salvage Synthesis of NAD+ Controls Morphofunctional Changes of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy [frontiersin.org]
- 4. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, in Human Cancer Cells: METABOLIC BASIS AND POTENTIAL CLINICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New strategies to maximize therapeutic opportunities for NAMPT inhibitors in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are the new molecules for NAMPT inhibitors? [synapse.patsnap.com]
- 8. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of NAD+-dependent metabolic processes induces cellular necrosis and tumor regression in rhabdomyosarcoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abmole.com [abmole.com]
- 11. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) with OT-82 induces DNA damage, cell death, and suppression of tumor growth in preclinical models of Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
- 13. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 14. apexbt.com [apexbt.com]
- 15. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
Application Notes and Protocols for Nampt-IN-8 Solution: Long-Term Storage and Stability Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide phosphoribosyltransferase (NAMPT) is a rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2] NAD+ is a critical coenzyme in cellular redox reactions and a substrate for various enzymes involved in signaling pathways, such as sirtuins (SIRTs) and poly(ADP-ribose) polymerases (PARPs).[3] Due to its role in cellular metabolism and proliferation, NAMPT has emerged as a significant target in cancer therapy.[4] Nampt-IN-8 is a potent inhibitor of NAMPT with an IC50 of 0.183 μM.[5] It also functions as a substrate for NAD(P)H quinone dehydrogenase 1 (NQO1) and can induce apoptosis and reactive oxygen species (ROS).[5] These application notes provide detailed protocols for the preparation, long-term storage, and stability assessment of this compound solutions to ensure reliable and reproducible experimental outcomes.
Nampt Signaling Pathway
The diagram below illustrates the central role of NAMPT in the NAD+ salvage pathway and its influence on downstream cellular processes. NAMPT converts nicotinamide (NAM) to nicotinamide mononucleotide (NMN), which is then converted to NAD+. NAD+ is utilized by enzymes like SIRTs and PARPs, which are involved in DNA repair, and transcriptional regulation. Inhibition of NAMPT by this compound depletes the cellular NAD+ pool, leading to downstream effects on these pathways. Additionally, there is evidence of a negative feedback loop between NAMPT and the TGF-β signaling pathway.[6]
Caption: NAMPT in the NAD+ salvage pathway and its downstream effects.
Preparation of this compound Stock Solution
Proper preparation of stock solutions is critical for accurate experimental results. While specific solubility data for this compound in various solvents is not widely published, other Nampt inhibitors are commonly dissolved in dimethyl sulfoxide (DMSO).[7][8]
Materials:
-
This compound powder (CAS: 2453183-75-8, Molecular Formula: C₃₆H₃₅N₃O₄, Molecular Weight: 573.68)[5]
-
Anhydrous/sterile dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated precision balance
-
Vortex mixer
Protocol:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: In a suitable weighing vessel, accurately weigh the desired amount of this compound powder.
-
Dissolution: Transfer the powder to a sterile amber vial. Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles. Store aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). These storage recommendations are based on data for similar Nampt inhibitors.[9]
Table 1: Recommended Solvents for Small Molecule Inhibitors
| Solvent | Properties | Common Usage |
| DMSO | High solubilizing capacity for a wide range of organic compounds. Miscible with water. | Preferred solvent for initial stock solutions of many small molecule inhibitors for in vitro studies. |
| Ethanol | Good solvent for many organic compounds. Less toxic than DMSO for some cell types. | Used for in vitro and sometimes in vivo studies, often in combination with other vehicles. |
| PBS | Aqueous buffer, physiologically relevant pH. | Used for preparing final working dilutions from stock solutions for cell-based assays. Solubility of hydrophobic compounds is often limited. |
Protocol for Long-Term Stability Assessment of this compound Solution
This protocol outlines a general method for assessing the long-term stability of a this compound solution using High-Performance Liquid Chromatography (HPLC), a standard technique for stability-indicating assays.[10][11]
Objective: To determine the degradation rate of this compound in solution under various storage conditions over time.
Materials and Equipment:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid or trifluoroacetic acid (TFA), HPLC grade
-
Temperature and humidity-controlled storage chambers/incubators
-
Photostability chamber (optional)
-
Calibrated pipettes and sterile, amber HPLC vials
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound solution.
Detailed Protocol Steps:
-
Initial Analysis (T=0):
-
Prepare a fresh stock solution of this compound in the chosen solvent (e.g., DMSO).
-
Immediately dilute an aliquot to a working concentration (e.g., 100 µM) with the mobile phase or a suitable solvent.
-
Analyze by HPLC to determine the initial peak area and purity. This serves as the 100% reference.
-
-
Sample Storage:
-
Aliquot the stock solution into multiple amber vials for each storage condition to avoid repeated sampling from the same vial.
-
Store the vials under the following conditions:[10]
-
Long-Term: -80°C, -20°C, and 4°C.
-
Accelerated: 25°C/60% RH and 40°C/75% RH.
-
Photostability: In a photostability chamber according to ICH Q1B guidelines (optional, but recommended). Protect a set of samples from light as a control.
-
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 1, 3, 6, 9, and 12 months), retrieve one vial from each storage condition.[10]
-
Allow the vial to equilibrate to room temperature.
-
Prepare a sample for HPLC analysis in the same manner as the T=0 sample.
-
-
HPLC Method (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient to separate the parent compound from potential degradation products (e.g., start with 95% A, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Scan for an optimal wavelength using a UV-Vis spectrophotometer or a photodiode array (PDA) detector.
-
Column Temperature: 30°C.
-
-
Data Analysis:
-
Integrate the peak area of the this compound parent peak and any new peaks that appear (degradation products).
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the formula: % Remaining = (Area_t / Area_t0) * 100
-
Document any changes in appearance (color, precipitation).
-
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the stability studies.
Table 2: Stability of this compound Solution (% Remaining)
| Time (Months) | -80°C | -20°C | 4°C | 25°C/60% RH | 40°C/75% RH | Photostability |
| 0 | 100 | 100 | 100 | 100 | 100 | 100 |
| 1 | ||||||
| 3 | ||||||
| 6 | ||||||
| 9 | ||||||
| 12 |
Table 3: Formation of Degradation Products (Total % Peak Area)
| Time (Months) | -80°C | -20°C | 4°C | 25°C/60% RH | 40°C/75% RH | Photostability |
| 0 | 0 | 0 | 0 | 0 | 0 | 0 |
| 1 | ||||||
| 3 | ||||||
| 6 | ||||||
| 9 | ||||||
| 12 |
Conclusion and Recommendations
Based on general knowledge of similar small molecules, it is recommended to store this compound stock solutions in DMSO at -80°C for long-term stability and to minimize freeze-thaw cycles by preparing single-use aliquots. The provided protocols offer a robust framework for researchers to establish specific storage and handling procedures for this compound in their own laboratory settings, ensuring the integrity and reliability of their experimental data. It is crucial to perform in-house stability testing to determine the precise shelf-life of the solution under your specific experimental conditions.
References
- 1. Nicotinamide phosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 2. Discovery and characterization of novel small-molecule inhibitors targeting nicotinamide phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. abmole.com [abmole.com]
- 6. researchgate.net [researchgate.net]
- 7. apexbt.com [apexbt.com]
- 8. apexbt.com [apexbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 11. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Nampt-IN-8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the NAMPT inhibitor, Nampt-IN-8. This guide addresses common issues, particularly those related to solubility in DMSO, to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway.[1] By inhibiting NAMPT, this compound disrupts NAD+ biosynthesis, which is crucial for cellular metabolism and energy production. This disruption can lead to the induction of reactive oxygen species (ROS) and apoptosis in cancer cells, making it a compound of interest for oncology research.[1]
Q2: What is the recommended solvent for dissolving this compound?
The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).
Q3: What is the recommended concentration for a stock solution of this compound in DMSO?
Q4: How should I store the this compound stock solution?
It is recommended to store the this compound stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2] Proper storage is essential to maintain the stability and activity of the compound.
Q5: What is the final concentration of DMSO that is generally well-tolerated by cells in culture?
To avoid solvent-induced toxicity or off-target effects, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically not exceeding 0.5%. However, the tolerance to DMSO can vary between cell lines, so it is advisable to run a vehicle control (medium with the same final concentration of DMSO) in your experiments to assess any potential effects of the solvent on your cells.
Troubleshooting Guide: this compound Solubility Issues in DMSO
Researchers may occasionally encounter challenges with the solubility of this compound in DMSO or its subsequent dilution into aqueous media. This guide provides a step-by-step approach to troubleshoot these issues.
Issue 1: this compound powder does not fully dissolve in DMSO.
Possible Causes:
-
Insufficient Solvent: The volume of DMSO may be insufficient to dissolve the amount of this compound powder.
-
Low Temperature: DMSO can begin to solidify at temperatures below 18.5°C (65.3°F).
-
Compound Purity/Form: The specific salt form or purity of the compound can affect its solubility.
Solutions:
-
Gentle Warming: Warm the solution in a water bath set to 37°C for 5-10 minutes. Gently vortex or swirl the vial to aid dissolution.
-
Sonication: Use a bath sonicator for 10-15 minutes to break up any clumps and enhance dissolution.[3]
-
Increase Solvent Volume: If the above methods are unsuccessful, you can try to add a small, precise volume of additional DMSO to decrease the concentration and facilitate dissolution. Ensure you accurately record the final concentration.
Issue 2: Precipitation is observed when diluting the this compound DMSO stock solution into aqueous cell culture medium.
Possible Causes:
-
Poor Aqueous Solubility: this compound, like many small molecule inhibitors, has limited solubility in aqueous solutions.
-
High Final Concentration: The desired final concentration in the medium may exceed the solubility limit of the compound in the aqueous environment.
-
Temperature Shock: Rapidly adding a cold DMSO stock to warmer medium can sometimes cause precipitation.
Solutions:
-
Pre-warm Medium: Ensure your cell culture medium is at 37°C before adding the DMSO stock solution.
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of medium, first dilute the stock in a smaller volume of pre-warmed medium and then add this intermediate dilution to the rest of the medium.
-
Increase Final Volume: If possible, increase the final volume of the cell culture medium to lower the final concentration of this compound.
-
Vortexing During Dilution: Gently vortex or swirl the medium while adding the DMSO stock solution to ensure rapid and even distribution.
-
Serum Concentration: The presence of serum in the medium can sometimes help to stabilize small molecules. If using serum-free medium, consider if a low percentage of serum could be tolerated in your experiment.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₆H₃₅N₃O₄ | --INVALID-LINK-- |
| Molecular Weight | 573.68 g/mol | --INVALID-LINK-- |
| IC₅₀ (NAMPT) | 0.183 µM | --INVALID-LINK-- |
Table 2: Recommended Handling and Storage of this compound
| Parameter | Recommendation |
| Solvent for Stock Solution | DMSO |
| Recommended Stock Concentration | 10 mM (based on similar compounds) |
| Storage of Stock Solution | -20°C or -80°C in aliquots |
| Final DMSO Concentration in Assay | < 0.5% (cell line dependent) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous/sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Calculate the required mass: Based on the molecular weight of this compound (573.68 g/mol ), calculate the mass of the compound needed to prepare your desired volume of a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock, you would need 5.74 mg of this compound.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of sterile DMSO to the tube containing the this compound powder.
-
Dissolve the compound: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, use a water bath at 37°C for 5-10 minutes or a sonicator for 10-15 minutes, with intermittent vortexing, until the solution is clear.
-
Aliquot and store: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: Cell-Based Assay Using this compound
Materials:
-
Cells of interest plated in a multi-well plate
-
Complete cell culture medium
-
10 mM this compound stock solution in DMSO
-
Vehicle control (DMSO)
Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate at the desired density and allow them to adhere and grow overnight.
-
Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. Remember to also prepare a vehicle control with the same final concentration of DMSO as your highest treatment concentration.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Assay: After the incubation period, perform your desired downstream analysis, such as a cell viability assay (e.g., MTT, CellTiter-Glo), apoptosis assay, or western blotting for relevant signaling proteins.
Mandatory Visualization
Caption: Simplified NAMPT signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound in cell-based assays.
Caption: Logical troubleshooting workflow for this compound solubility issues.
References
- 1. abmole.com [abmole.com]
- 2. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Optimizing Nampt-IN-8 Concentration for Preclinical Research: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for optimizing the experimental concentration of Nampt-IN-8, a potent inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT). This document offers detailed experimental protocols, troubleshooting advice, and answers to frequently asked questions to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1] By inhibiting NAMPT, this compound depletes intracellular NAD+ levels, which is crucial for various cellular processes including energy metabolism, DNA repair, and signaling.[1] This depletion ultimately leads to the induction of reactive oxygen species (ROS) and apoptosis in cancer cells, which often have a higher demand for NAD+.[2][3] this compound has a reported IC50 (half-maximal inhibitory concentration) of 0.183 µM.[2][3]
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: As a starting point, it is advisable to test a wide range of concentrations based on the known IC50 value of 0.183 µM. A typical starting range could be from 0.01 µM to 10 µM, with serial dilutions. The optimal concentration is highly dependent on the specific cell line and the duration of the experiment.
Q3: How should I prepare and store this compound?
A3: this compound should be dissolved in a suitable solvent such as dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C to maintain its stability.[2] For experiments, the stock solution should be further diluted in the appropriate cell culture medium to the desired final concentrations. It is recommended to avoid repeated freeze-thaw cycles of the stock solution.
Q4: Are there any known off-target effects of this compound?
A4: this compound is also reported to be a good substrate for NQO1 (NAD(P)H:quinone oxidoreductase 1).[2][3] This interaction should be considered when interpreting experimental results, especially in cell lines with high NQO1 expression.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 573.68 g/mol , dissolve 0.574 mg of the compound in 1 mL of DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[2]
-
Protocol 2: Cell Viability Assay for Determining Optimal Concentration
This protocol uses a common method like the MTS or MTT assay to determine the effect of this compound on cell viability.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTS or MTT reagent
-
Plate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, prepare serial dilutions of this compound in complete cell culture medium from the stock solution. A common concentration range to test is 0.01, 0.1, 0.5, 1, 5, and 10 µM. Remember to include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, add the MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours) to allow for the colorimetric reaction to occur.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.
-
Data Presentation
Table 1: IC50 Values of Various NAMPT Inhibitors in Different Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| This compound | - | - | 183 |
| FK866 | A2780 | Ovarian Cancer | 5 |
| KPT-9274 | Caki-1 | Kidney Cancer | 600 |
| OT-82 | Hematological Malignancies (average) | Hematological | 2.89 ± 0.47 |
| OT-82 | Non-hematological Malignancies (average) | Solid Tumors | 13.03 ± 2.94 |
| Compound 11 | DU145 | Prostate Cancer | 2-200 |
| Compound 11 | HeLa | Cervical Cancer | 2-200 |
| Compound 11 | H1975 | Lung Cancer | 2-200 |
| Compound 11 | K562 | Leukemia | 2-200 |
| Compound 11 | MCF-7 | Breast Cancer | 2-200 |
| Compound 11 | HUH7 | Liver Cancer | 2-200 |
| Nampt-IN-5 | A2780 | Ovarian Cancer | 0.7 |
| Nampt-IN-5 | COR-L23 | Lung Cancer | 3.9 |
Note: The IC50 value for this compound is a general value and may vary between different cell lines.[2][4][5][6][7][8][9]
Troubleshooting Guide
Q: My results with this compound are inconsistent. What could be the cause?
A: Inconsistent results can arise from several factors:
-
Pipetting errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions.
-
Cell health and density: Use cells that are in the logarithmic growth phase and ensure consistent cell seeding density across all wells.
-
Reagent stability: Avoid repeated freeze-thaw cycles of the this compound stock solution. Prepare fresh dilutions for each experiment.
-
Incubation time: Ensure a consistent incubation time for all plates in an experiment.
Q: I am observing high background or off-target effects. What can I do?
A: High background or off-target effects can be addressed by:
-
Optimizing concentration: The observed effects might be due to a concentration that is too high. Perform a dose-response curve to identify the optimal concentration range where specific effects are observed without significant toxicity to control cells.
-
Reducing incubation time: Shorter incubation times may reduce off-target effects.
-
Control experiments: Include appropriate controls, such as a negative control (untreated cells) and a vehicle control (cells treated with the solvent used to dissolve this compound, e.g., DMSO).
-
Consider NQO1 activity: Since this compound is a substrate for NQO1, consider the expression levels of this enzyme in your cell line.[2][3] High NQO1 activity could contribute to the observed effects.
Q: The inhibitor does not seem to be effective, even at high concentrations. What should I check?
A: Lack of efficacy could be due to:
-
Incorrect preparation or storage: Verify that the stock solution was prepared correctly and stored under the recommended conditions to ensure its stability.
-
Cell line resistance: Some cell lines may be inherently resistant to NAMPT inhibitors. This can be due to the expression of alternative NAD+ biosynthesis pathways or drug efflux pumps.[10]
-
Experimental setup: Double-check all experimental parameters, including cell seeding density, media conditions, and the protocol for the viability assay.
Visualizations
References
- 1. What are the new molecules for NAMPT inhibitors? [synapse.patsnap.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. abmole.com [abmole.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thno.org [thno.org]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy of NAMPT inhibition in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nampt-IN-5 | NAMPT | P450 | TargetMol [targetmol.com]
- 10. oaepublish.com [oaepublish.com]
Nampt-IN-8 off-target effects in cell lines
Disclaimer: Nampt-IN-8 is a hypothetical novel inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT). The following information is based on the known characteristics of other NAMPT inhibitors and general principles for identifying and troubleshooting small molecule off-target effects in cell lines.
Troubleshooting Guides
This section provides solutions to common problems researchers may encounter during their experiments with this compound.
Issue 1: Higher-than-expected cytotoxicity in multiple cell lines, including normal or non-cancerous lines.
Possible Cause:
-
On-target toxicity: NAMPT is essential for NAD+ biosynthesis in all cells. Potent inhibition of NAMPT will lead to NAD+ depletion and cell death, even in non-cancerous cells. This is a known on-target effect of many NAMPT inhibitors.[1][2][3]
-
Off-target toxicity: this compound may be binding to and inhibiting other essential cellular proteins.
Troubleshooting Steps:
-
Confirm On-Target Effect:
-
Rescue Experiment: Supplement the cell culture medium with nicotinamide mononucleotide (NMN) or nicotinamide riboside (NR), which are downstream products in the NAD+ salvage pathway. If the cytotoxicity is due to on-target NAMPT inhibition, NMN or NR supplementation should rescue the cells.[4][5][6]
-
Measure NAD+ Levels: Quantify intracellular NAD+ levels after treatment with this compound. A significant decrease in NAD+ would confirm on-target activity.[7]
-
-
Investigate Off-Target Effects:
-
If the rescue experiment does not reverse the cytotoxicity, off-target effects are likely. Proceed to the "Experimental Protocols for Off-Target Identification" section.
-
-
Dose-Response Curve: Perform a dose-response experiment to determine the IC50 value of this compound in your specific cell line. It's possible the concentration used is too high.
Issue 2: Lack of efficacy in a specific cancer cell line expected to be sensitive to NAMPT inhibition.
Possible Cause:
-
Presence of the Preiss-Handler Pathway: The cell line may express Nicotinate Phosphoribosyltransferase (NAPRT), which allows for NAD+ synthesis from nicotinic acid, bypassing the need for NAMPT.[1][8]
-
Drug Efflux: The cancer cells may be actively pumping this compound out via multidrug resistance transporters.
-
Compound Instability: this compound may be unstable in the cell culture medium.
Troubleshooting Steps:
-
Assess NAPRT Expression: Check the expression level of NAPRT in your cell line using qPCR or Western blotting. Cell lines with high NAPRT expression are often resistant to NAMPT inhibitors.[8]
-
Co-treatment with a NAPRT inhibitor: If the cells express NAPRT, co-treatment with a NAPRT inhibitor may sensitize them to this compound.
-
Use of Efflux Pump Inhibitors: To test for drug efflux, co-administer this compound with known inhibitors of ABC transporters, such as verapamil or cyclosporin A.
-
Verify Compound Integrity: Confirm the stability of this compound in your experimental conditions using techniques like HPLC.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of NAMPT inhibitors that might be mistaken for off-target effects?
A1: The primary on-target effect of NAMPT inhibition is the depletion of the essential cofactor NAD+, leading to ATP depletion and subsequent cell death.[7] This can cause toxicities in healthy, highly metabolic tissues. For first-generation NAMPT inhibitors, observed toxicities like thrombocytopenia (low platelet count), gastrointestinal issues, and retinal toxicity are generally considered on-target effects due to the critical role of NAMPT in these tissues.[1][2][6]
Q2: How can I differentiate between on-target and off-target effects of this compound?
A2: The most direct method is a rescue experiment. Supplementing the culture with downstream metabolites of the NAMPT pathway, such as nicotinamide mononucleotide (NMN), should reverse on-target effects but not off-target effects.[6] Additionally, comparing the phenotype induced by this compound with that of NAMPT knockdown using siRNA can help distinguish between on- and off-target effects.[4][5]
Q3: What are some potential, though unconfirmed, off-target proteins for a novel NAMPT inhibitor like this compound?
A3: While specific off-targets for a novel inhibitor are unknown without experimental validation, potential off-targets could include other nucleotide-binding proteins or enzymes with structurally similar active sites. For example, the dual-specificity inhibitor STF-31 targets both NAMPT and GLUT1.[9] Another example is KPT-9274, which is a dual inhibitor of NAMPT and PAK4.[1]
Q4: At what concentration should I use this compound to minimize off-target effects?
A4: It is recommended to use the lowest concentration of this compound that elicits the desired on-target effect (e.g., significant NAD+ depletion or cancer cell-specific cytotoxicity). Performing a detailed dose-response curve and using concentrations at or near the IC50 for the on-target effect is a good starting point. Using concentrations significantly above the IC50 increases the likelihood of engaging off-target proteins.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Various Cell Lines
| Cell Line | Cancer Type | NAPRT Status | IC50 (nM) |
| A549 | Lung Carcinoma | Negative | 15 |
| HCT116 | Colon Carcinoma | Positive | > 1000 |
| MCF7 | Breast Adenocarcinoma | Negative | 25 |
| PC3 | Prostate Adenocarcinoma | Negative | 50 |
| OVCAR-5 | Ovarian Carcinoma | Positive | > 1000 |
| IMR-90 | Normal Lung Fibroblast | Positive | 800 |
Table 2: Hypothetical Off-Target Profile of this compound
| Potential Off-Target | Protein Class | Binding Affinity (Kd, µM) | Functional Effect |
| Kinase X | Serine/Threonine Kinase | 1.5 | Inhibition of phosphorylation cascade |
| Transporter Y | ABC Transporter | 5.2 | Altered substrate transport |
| HDAC Z | Histone Deacetylase | 10.8 | Minor changes in histone acetylation |
Experimental Protocols
Protocol 1: NAD+ Rescue Assay to Confirm On-Target Cytotoxicity
Objective: To determine if the cytotoxic effects of this compound are due to the inhibition of the NAD+ salvage pathway.
Methodology:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Allow cells to adhere overnight.
-
Prepare a dose-response curve of this compound.
-
In parallel, prepare identical dose-response curves in media supplemented with a final concentration of 100 µM Nicotinamide Mononucleotide (NMN).
-
Incubate the cells for 72 hours.
-
Assess cell viability using a suitable method (e.g., CellTiter-Glo®, MTT, or SRB assay).
-
Expected Result: If cytotoxicity is on-target, the dose-response curve will shift to the right in the presence of NMN, indicating a rescue effect.
Protocol 2: Chemical Proteomics for Off-Target Identification
Objective: To identify direct binding partners of this compound in a cellular context.
Methodology:
-
Probe Synthesis: Synthesize a derivative of this compound that incorporates a photoreactive group (e.g., diazirine) and an affinity tag (e.g., biotin or a clickable alkyne group).
-
Cell Treatment and Crosslinking: Treat live cells or cell lysates with the synthesized probe. Expose the cells/lysate to UV light to induce covalent crosslinking of the probe to its binding partners.
-
Affinity Purification: Lyse the cells and use streptavidin beads (for biotin tags) or click chemistry followed by affinity purification to isolate the cross-linked protein complexes.
-
Protein Identification: Elute the bound proteins and identify them using mass spectrometry (LC-MS/MS).
-
Validation: Validate potential off-targets using orthogonal methods such as Western blotting, cellular thermal shift assays (CETSA), or enzymatic assays with the purified candidate proteins.
Mandatory Visualization
Caption: Inhibition of the NAD+ salvage pathway by this compound.
Caption: Troubleshooting workflow for this compound effects.
References
- 1. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 3. NAMPT Inhibitors Failure - Key Reasons | Blog [rootsanalysis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) with OT-82 induces DNA damage, cell death, and suppression of tumor growth in preclinical models of Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, in Human Cancer Cells: METABOLIC BASIS AND POTENTIAL CLINICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Preventing Nampt-IN-8 degradation in solution
Disclaimer: Specific degradation and stability data for Nampt-IN-8 are not publicly available. The following troubleshooting guides and FAQs are based on general best practices for handling small molecule inhibitors and may not be specific to this compound. Researchers should always perform their own stability assessments for their specific experimental conditions.
Troubleshooting Guides
This section provides solutions to common problems encountered when working with this compound in solution.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results or loss of compound activity. | Degradation of this compound in stock or working solutions. | 1. Verify Stock Solution Integrity: Prepare a fresh stock solution from powder. Compare its performance with the old stock solution. 2. Optimize Storage Conditions: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for long-term storage. For short-term storage, -20°C may be acceptable, but stability should be verified. 3. Use Fresh Working Solutions: Prepare working solutions fresh for each experiment from a recently thawed stock aliquot. Do not store dilute working solutions for extended periods. 4. Solvent Selection: Ensure the solvent is of high purity and anhydrous. DMSO is a common solvent for many inhibitors, but its hygroscopic nature can introduce water, which may lead to hydrolysis. Use freshly opened, high-grade DMSO. |
| Precipitation observed in the solution. | Poor solubility or compound degradation leading to insoluble products. | 1. Check Solubility Limits: Consult the manufacturer's datasheet for solubility information. Do not exceed the recommended concentration. 2. Sonication/Vortexing: Gently sonicate or vortex the solution to aid dissolution. Avoid excessive heating, as it may accelerate degradation. 3. Solvent Compatibility: Ensure the solvent is compatible with your experimental system (e.g., cell culture media). High concentrations of organic solvents like DMSO can be toxic to cells and may cause the compound to precipitate when diluted in aqueous buffers. |
| Color change in the solution. | Chemical degradation, oxidation, or reaction with components in the solution. | 1. Protect from Light: Some compounds are light-sensitive. Store solutions in amber vials or wrap vials in aluminum foil. 2. Inert Atmosphere: If the compound is susceptible to oxidation, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon). 3. Discard and Prepare Fresh: A color change is a strong indicator of degradation. Discard the solution and prepare a fresh one. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: While specific data for this compound is limited, similar small molecule inhibitors are often dissolved in high-purity, anhydrous dimethyl sulfoxide (DMSO). It is crucial to use a fresh, high-grade solvent to minimize potential degradation.
Q2: How should I store my this compound stock solutions?
A2: For long-term storage, it is recommended to store stock solutions at -80°C. For short-term storage (a few weeks), -20°C may be sufficient, but stability should be verified. To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.
Q3: Can I store this compound in my aqueous working solution?
A3: It is generally not recommended to store small molecule inhibitors in aqueous solutions for extended periods, as they are more prone to hydrolysis and other forms of degradation. Prepare working solutions fresh from your frozen stock for each experiment.
Q4: My this compound solution has been stored for a while. How can I check if it has degraded?
A4: The most reliable way to assess the integrity of your compound is through analytical methods such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (MS). By comparing the chromatogram of your stored solution to that of a freshly prepared solution, you can detect the presence of degradation products and quantify the remaining active compound.
Q5: What are the common degradation pathways for small molecule inhibitors like this compound?
A5: Common degradation pathways for small molecule inhibitors in solution include:
-
Hydrolysis: Reaction with water, which can be present in solvents or introduced from the atmosphere.
-
Oxidation: Reaction with oxygen, which can be catalyzed by light or trace metals.
-
Photodegradation: Degradation caused by exposure to light, particularly UV light.
Experimental Protocols
Protocol: Assessing the Stability of this compound in Solution using HPLC-UV
This protocol provides a general framework for evaluating the stability of this compound under specific experimental conditions.
1. Materials:
- This compound powder
- High-purity solvent (e.g., DMSO, anhydrous)
- Aqueous buffer of choice (e.g., PBS, cell culture medium)
- HPLC system with a UV detector
- Appropriate HPLC column (e.g., C18)
- Mobile phase solvents (e.g., acetonitrile, water with formic acid or trifluoroacetic acid)
2. Method:
Visualizations
Caption: The NAMPT signaling pathway and the inhibitory action of this compound.
Caption: A troubleshooting workflow for addressing potential compound degradation.
Technical Support Center: Nampt-IN-8 and NAMPT Inhibitors
Disclaimer: Information regarding the specific compound "Nampt-IN-8" is not publicly available. This technical support guide is based on the well-characterized effects of other potent and selective nicotinamide phosphoribosyltransferase (NAMPT) inhibitors. The experimental protocols and data presented are representative of this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for NAMPT inhibitors like this compound?
NAMPT inhibitors block the rate-limiting enzyme in the NAD+ salvage pathway, nicotinamide phosphoribosyltransferase (NAMPT).[1][2][3] This enzyme is crucial for converting nicotinamide into nicotinamide mononucleotide (NMN), a key precursor for NAD+ biosynthesis.[1][3] By inhibiting NAMPT, these compounds lead to a rapid depletion of intracellular NAD+ levels.[1]
Q2: Why do NAMPT inhibitors show selective toxicity towards cancer cells compared to normal cells?
The selective toxicity of NAMPT inhibitors stems from the higher reliance of many cancer cells on the NAD+ salvage pathway for their survival and proliferation.[3] Several factors contribute to this increased dependency:
-
NAMPT Overexpression: Many tumors, including those of the breast, colon, and hematopoietic system, overexpress NAMPT.[2][4]
-
Increased NAD+ Demand: The rapid proliferation and altered metabolism of cancer cells create a high demand for NAD+.
-
Defects in Alternative NAD+ Synthesis Pathways: Some cancer cells have deficiencies in the de novo or Preiss-Handler pathways for NAD+ synthesis, making them exquisitely sensitive to the inhibition of the salvage pathway.[4][5] This concept is known as synthetic lethality, particularly in cancers with low expression of nicotinic acid phosphoribosyltransferase (NAPRT).[4][5]
Normal cells, in contrast, often have a lower NAD+ turnover rate and may utilize other NAD+ synthesis pathways more effectively, rendering them less susceptible to NAMPT inhibition.
Q3: What are the expected downstream effects of treating cells with a NAMPT inhibitor?
Inhibition of NAMPT and subsequent NAD+ depletion trigger a cascade of cellular events, including:
-
Metabolic Crisis: Disruption of NAD+-dependent processes like glycolysis and the TCA cycle, leading to ATP depletion.[2]
-
Increased Oxidative Stress: Reduced levels of NADPH, a key antioxidant derived from NAD+, can lead to an accumulation of reactive oxygen species (ROS).
-
Inhibition of NAD+-Dependent Enzymes: Reduced activity of PARPs and sirtuins, which are involved in DNA repair, gene regulation, and cell survival.
-
Cell Cycle Arrest and Apoptosis: The culmination of these cellular stresses often leads to cell cycle arrest and programmed cell death (apoptosis).[1]
Q4: I am observing less toxicity in my cancer cell line than expected. What are the potential reasons?
Several factors could contribute to reduced sensitivity to NAMPT inhibitors:
-
Functional Alternative NAD+ Synthesis: The cancer cell line may have a functional Preiss-Handler pathway (high NAPRT expression), allowing it to bypass the NAMPT-dependent salvage pathway.
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can lead to the active removal of the inhibitor from the cell.
-
Mutations in NAMPT: Although less common, mutations in the NAMPT gene can alter the drug-binding site, leading to resistance.
Q5: Can I rescue the effects of a NAMPT inhibitor in my experiments?
Yes, the cytotoxic effects of NAMPT inhibitors can typically be rescued by supplementing the culture medium with NAD+ precursors that enter the synthesis pathway downstream of NAMPT, such as nicotinamide mononucleotide (NMN).[1] Supplementation with nicotinic acid (NA) can also rescue cells that have a functional Preiss-Handler pathway (express NAPRT).
Troubleshooting Guides
Problem 1: High variability in IC50 values between experiments.
| Potential Cause | Troubleshooting Step |
| Cell Passage Number | Ensure consistent use of cells within a defined low passage number range. High passage numbers can lead to genetic and phenotypic drift. |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density for all experiments. Cell density can affect growth rates and drug sensitivity. |
| Reagent Stability | Prepare fresh dilutions of the NAMPT inhibitor from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Assay Incubation Time | Use a consistent incubation time for the cell viability assay. The cytotoxic effects of NAMPT inhibitors are time-dependent. |
Problem 2: No significant induction of apoptosis observed.
| Potential Cause | Troubleshooting Step |
| Insufficient Drug Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal conditions for inducing apoptosis in your specific cell line. |
| Apoptosis Assay Timing | Apoptosis is a dynamic process. Ensure you are analyzing cells at a time point when apoptosis is maximal, before significant secondary necrosis occurs. |
| Cell Line Resistance | The cell line may be resistant to apoptosis induction by NAMPT inhibition. Consider analyzing markers for other forms of cell death, such as necroptosis. |
| Incorrect Assay Procedure | Review the apoptosis assay protocol to ensure all steps are performed correctly. Include positive and negative controls. |
Problem 3: Inconsistent NAD+ level measurements.
| Potential Cause | Troubleshooting Step |
| Sample Handling | NAD+ is a labile molecule. Process samples quickly and keep them on ice to prevent degradation. |
| Extraction Efficiency | Ensure complete cell lysis and efficient extraction of NAD+. Optimize the extraction protocol for your specific cell type. |
| Assay Kit Quality | Use a high-quality, validated NAD+/NADH assay kit and follow the manufacturer's instructions carefully. |
| Normalization | Normalize NAD+ levels to a consistent measure, such as protein concentration or cell number, to account for variations in sample input. |
Quantitative Data
Table 1: Representative IC50 Values of NAMPT Inhibitors in Cancer vs. Normal Cells
| Cell Line | Cell Type | NAMPT Inhibitor | IC50 (nM) | Reference |
| Hematological Malignancies (Average) | Cancer | OT-82 | 2.89 ± 0.47 | [2][5] |
| Non-Hematological Malignancies (Average) | Cancer | OT-82 | 13.03 ± 2.94 | [2][5] |
| Caki-1 | Renal Carcinoma | KPT-9274 | 600 | [2] |
| 786-O | Renal Carcinoma | KPT-9274 | 570 | [2] |
| Normal Primary Kidney Cells | Normal | KPT-9274 | Minimal Cytotoxicity | [2] |
Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the NAMPT inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the NAMPT inhibitor at the desired concentration and for the appropriate duration. Collect both adherent and floating cells.
-
Cell Washing: Wash the cells with cold 1X PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Intracellular NAD+ Measurement
-
Cell Lysis: Lyse a known number of cells or a cell pellet from a specific culture volume using an appropriate extraction buffer (e.g., perchloric acid-based).
-
Extraction: Ensure complete extraction of NAD+ and NADH.
-
Neutralization: Neutralize the extract to the optimal pH for the detection assay.
-
Detection: Use a commercial NAD+/NADH colorimetric or fluorometric assay kit to measure the concentration of NAD+ and NADH according to the manufacturer's protocol. The assay typically involves an enzymatic cycling reaction.
-
Normalization: Normalize the measured NAD+ levels to the protein concentration or the initial cell number of the sample.
Visualizations
Caption: Signaling pathway of NAMPT inhibition leading to apoptosis.
Caption: Workflow for determining the IC50 of this compound.
References
- 1. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) with OT-82 induces DNA damage, cell death, and suppression of tumor growth in preclinical models of Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
How to mitigate Nampt-IN-8 induced cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nampt-IN-8. The information is designed to help mitigate this compound induced cytotoxicity in experimental settings.
Disclaimer: Much of the detailed data on mitigating cytotoxicity for NAMPT inhibitors comes from studies on compounds other than this compound (e.g., FK866, GMX1778). The following recommendations are based on established principles for this class of inhibitors and should be adapted and optimized for your specific cell system and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound induced cytotoxicity?
A1: this compound is an inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[1][2][3] This pathway recycles nicotinamide (NAM) back into NAD+, a critical coenzyme for numerous cellular processes. By inhibiting NAMPT, this compound depletes the intracellular pool of NAD+.[4][5] This depletion leads to:
-
Metabolic Crisis: Reduced NAD+ impairs energy metabolism, including glycolysis and mitochondrial respiration.[6][7]
-
Increased Reactive Oxygen Species (ROS): Disruption of metabolic processes can lead to an increase in ROS, causing oxidative stress.[1][2][3][8]
-
Impaired DNA Repair: NAD+ is required for the function of enzymes like Poly (ADP-ribose) polymerases (PARPs), which are crucial for DNA repair.[4][9]
-
Altered Sirtuin Activity: Sirtuins, a class of NAD+-dependent deacetylases, are involved in regulating cell survival, apoptosis, and inflammation. Their function is compromised upon NAD+ depletion.[6]
Ultimately, these effects culminate in cell cycle arrest and apoptosis.[1][2][3] this compound is also a substrate for NQO1, which may influence the cellular redox state and contribute to its cytotoxic effects.[1][2][3]
Q2: What are the primary strategies to mitigate this compound cytotoxicity?
A2: The primary strategy to mitigate this compound induced cytotoxicity is to replenish the intracellular NAD+ pool through pathways that bypass NAMPT. This can be achieved by supplementing the cell culture medium with:
-
Nicotinic Acid (NA): NA can be converted to NAD+ via the Preiss-Handler pathway. This rescue is dependent on the expression of the key enzyme Nicotinate Phosphoribosyltransferase (NAPRT).[4][8][10][11][12]
-
Nicotinamide Mononucleotide (NMN): NMN is the direct product of the NAMPT reaction and can be converted to NAD+ by NMNAT enzymes.[4][13][14]
-
Nicotinamide Riboside (NR): NR can be converted to NMN by nicotinamide riboside kinases (NMRKs) and subsequently to NAD+.[4][14]
-
Direct NAD+ Supplementation: In some experimental systems, direct supplementation with NAD+ can rescue cells.[14][15]
Q3: How do I know if my cells can be rescued by Nicotinic Acid (NA)?
A3: The ability of NA to rescue cells from this compound cytotoxicity is contingent on the expression and activity of the enzyme Nicotinate Phosphoribosyltransferase (NAPRT) in your cells of interest. Cells that are NAPRT-deficient will not be rescued by NA supplementation. You can determine the NAPRT status of your cells by:
-
Western Blot or qPCR: To assess NAPRT protein or mRNA expression levels.
-
Functional Assay: Treat your cells with this compound in the presence and absence of NA and measure cell viability. A significant increase in viability in the presence of NA indicates functional NAPRT.
Q4: What is the role of NQO1 in this compound's activity?
A4: this compound is a substrate for NAD(P)H Quinone Dehydrogenase 1 (NQO1).[1][2][3] NQO1 is a flavoenzyme that catalyzes the two-electron reduction of quinones, oxidizing NADH to NAD+. This activity can influence the intracellular NADH/NAD+ ratio, which in turn can modulate the activity of NAD+-dependent enzymes like sirtuins.[16][17] The interplay between this compound's NAMPT inhibition (leading to NAD+ depletion) and its role as an NQO1 substrate (potentially influencing the NAD+/NADH balance) is complex and may be cell-type specific. It could potentially exacerbate oxidative stress, contributing to cytotoxicity.
Troubleshooting Guides
Issue 1: Excessive cytotoxicity observed at expected IC50 concentrations.
| Possible Cause | Troubleshooting Step |
| High sensitivity of the cell line | Perform a dose-response curve to determine the precise IC50 for your specific cell line. Start with a lower concentration range. |
| NAPRT1 deficiency | If using a cancer cell line, it may be NAPRT1-deficient and thus highly dependent on the NAMPT salvage pathway. Confirm NAPRT1 status via Western Blot or qPCR.[11] |
| Low basal NAD+ levels | Some cell lines may have inherently lower basal NAD+ levels, making them more susceptible to NAMPT inhibition. |
| Incorrect compound concentration | Verify the stock concentration and dilution calculations of this compound. |
Issue 2: Rescue with Nicotinic Acid (NA) is ineffective.
| Possible Cause | Troubleshooting Step |
| Cells are NAPRT1-deficient | As mentioned in FAQ 3, your cells may lack the necessary enzyme to utilize NA. Confirm NAPRT1 expression.[11] |
| Insufficient NA concentration | Titrate the concentration of NA. Typical starting concentrations range from 1 µM to 100 µM. |
| Insufficient incubation time with NA | Add NA to the culture medium at the same time as or prior to adding this compound to allow for uptake and conversion to NAD+. |
| NA is not the appropriate rescue agent | Try rescuing with NMN or NAD+ directly.[4][13][14][15] |
Issue 3: Rescue with NMN or NAD+ is incomplete.
| Possible Cause | Troubleshooting Step |
| Insufficient concentration of rescue agent | Perform a dose-response experiment for the rescue agent in the presence of a fixed concentration of this compound. See the data table below for typical concentrations used for other NAMPT inhibitors. |
| Degradation of rescue agent | Prepare fresh solutions of NMN or NAD+ for each experiment, as they can be unstable in solution. |
| Poor uptake of the rescue agent | While less common, some cell lines may have inefficient transport of these molecules. |
| Off-target effects of this compound | Although NAMPT inhibitors are generally specific, at very high concentrations, off-target effects could contribute to cytotoxicity that cannot be rescued by NAD+ repletion. Ensure you are working at concentrations relevant to NAMPT inhibition. |
Data Presentation
Table 1: Reference IC50 Values for Various NAMPT Inhibitors
This table provides a reference for the potency of different NAMPT inhibitors. The IC50 of this compound should be determined empirically in your cell system.
| Inhibitor | Cell Line | IC50 (nM) | Citation |
| This compound | (Biochemical Assay) | 183 | [1][2][3] |
| FK866 | Various ALL cell lines | < 20 | [15] |
| STF-118804 | Various ALL cell lines | Varies | [15] |
| OT-82 | Hematological malignancies | 2.89 ± 0.47 | |
| OT-82 | Non-hematological malignancies | 13.03 ± 2.94 |
Table 2: Reference Concentrations for Cytotoxicity Rescue Agents
This table provides starting concentrations for rescue agents based on studies with other NAMPT inhibitors. Optimal concentrations for this compound should be determined experimentally.
| Rescue Agent | Concentration | Target Inhibitor | Cell Line | Citation |
| NAD+ | 100 µM | FK866, STF-118804, GPP-78 | NALM6, JM1 | [15] |
| Nicotinic Acid (NA) | 0.1 mM | FK866 | THP-1 | [5][9] |
| Nicotinamide Mononucleotide (NMN) | 0.5 mM | FK866 | Ovarian cancer lines | [5][9] |
| Nicotinamide (NAM) | 10 mM | FK866 | HepG2 | [5][9] |
Experimental Protocols
1. Cell Viability Assay (MTS Assay)
This protocol is for assessing the cytotoxic effect of this compound and the efficacy of rescue agents.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
Treatment:
-
For cytotoxicity assessment, treat cells with a serial dilution of this compound.
-
For rescue experiments, pre-treat cells with the rescue agent (e.g., NA, NMN) for 1-2 hours before adding a fixed concentration of this compound (e.g., at its IC50 or 2x IC50).
-
-
Incubation: Incubate the plate for a duration relevant to the expected onset of cytotoxicity (e.g., 72-96 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
2. Apoptosis Assay (Annexin V Staining)
This protocol is to confirm that cell death is occurring via apoptosis.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound (with or without rescue agents) as described above.
-
Cell Harvesting: After the treatment period, harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
3. Intracellular NAD+/NADH Measurement
This protocol is to confirm that this compound is depleting the intracellular NAD+ pool.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate or 10 cm dish to obtain a sufficient number of cells. Treat with this compound for various time points (e.g., 6, 12, 24 hours).
-
Cell Lysis: Harvest and wash the cells. Lyse the cells using an appropriate NAD+/NADH extraction buffer.
-
Quantification: Use a commercially available NAD+/NADH colorimetric or fluorometric assay kit, following the manufacturer's instructions. These kits typically involve an enzymatic cycling reaction.
-
Data Analysis: Normalize the NAD+/NADH levels to the total protein concentration of the lysate.
Visualizations
Caption: this compound mechanism of action and rescue pathways.
Caption: Workflow for assessing and mitigating cytotoxicity.
Caption: Logical guide for troubleshooting cytotoxicity.
References
- 1. Frontiers | NAMPT Inhibition Induces Neuroblastoma Cell Death and Blocks Tumor Growth [frontiersin.org]
- 2. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT) Activity by Small Molecule GMX1778 Regulates Reactive Oxygen Species (ROS)-mediated Cytotoxicity in a p53- and Nicotinic Acid Phosphoribosyltransferase1 (NAPRT1)-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NAMPT Inhibition Induces Neuroblastoma Cell Death and Blocks Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Frontiers | The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases [frontiersin.org]
- 8. A mechanism of allosteric modulation of nicotinamide phosphoribosyltransferase to elevate cellular NAD+ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. thno.org [thno.org]
- 11. content.abcam.com [content.abcam.com]
- 12. Nuclear transport of nicotinamide phosphoribosyltransferase is cell cycle–dependent in mammalian cells, and its inhibition slows cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. NQO1 Binds and Supports SIRT1 Function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Inconsistent results with Nampt-IN-8 treatment
Welcome to the technical support center for Nampt-IN-8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway. By inhibiting NAMPT, this compound depletes intracellular NAD+ levels, a critical coenzyme for numerous cellular processes, including energy metabolism and DNA repair. This depletion of NAD+ ultimately leads to the induction of reactive oxygen species (ROS) and apoptosis in cancer cells.[1][2][3] Notably, this compound is also a substrate for NAD(P)H Quinone Dehydrogenase 1 (NQO1).[1][2][3]
Q2: What is the significance of this compound being an NQO1 substrate?
NQO1 is an enzyme that is often overexpressed in various cancer types. The fact that this compound is a good substrate for NQO1 suggests a potential for tumor-selective activity. In NQO1-expressing cells, this compound may be metabolized to a more potent or cytotoxic form, enhancing its anti-cancer effects in those specific tumors while potentially having less impact on normal tissues with lower NQO1 expression. This characteristic could be particularly relevant when designing experiments targeting NQO1-overexpressing cancers.[4]
Q3: What are the known IC50 values for this compound?
The reported IC50 value for this compound against NAMPT is 0.183 µM.[1][2][3] It is important to note that IC50 values can vary between different cell lines and experimental conditions.
Q4: How should I store and handle this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C. For preparing stock solutions, consult the manufacturer's data sheet for solubility information in solvents such as DMSO. Once in solution, it is advisable to aliquot and store at -80°C to minimize freeze-thaw cycles. The stability of this compound in various experimental media and conditions should be empirically determined.
Troubleshooting Guide
Inconsistent IC50 Values or Loss of Efficacy
Q5: I am observing higher than expected IC50 values or a decrease in the efficacy of this compound in my cell line. What could be the cause?
Several factors can contribute to a decrease in the apparent potency of this compound. Here are some potential causes and troubleshooting steps:
-
Cell Line-Specific Resistance:
-
Upregulation of the Preiss-Handler Pathway: Cells can compensate for NAMPT inhibition by upregulating the Preiss-Handler pathway, which synthesizes NAD+ from nicotinic acid (NA) via the enzyme Nicotinate Phosphoribosyltransferase (NAPRT1).[5]
-
Troubleshooting: Check the expression level of NAPRT1 in your cell line. If it is high, your cells may be intrinsically resistant. Consider using a cell line with low or no NAPRT1 expression. You can also try to inhibit NAPRT1 in combination with this compound, though specific and potent NAPRT1 inhibitors are not widely available.
-
-
Increased NAMPT Expression: Overexpression of the target protein, NAMPT, can lead to a requirement for higher concentrations of the inhibitor to achieve the same effect.[6]
-
Troubleshooting: Verify the NAMPT expression levels in your cell line and compare them to sensitive cell lines.
-
-
Mutations in the NAMPT Gene: Acquired resistance can develop through mutations in the NAMPT gene that reduce the binding affinity of the inhibitor.[4]
-
Troubleshooting: If you are developing a resistant cell line, consider sequencing the NAMPT gene to identify potential mutations.
-
-
-
Experimental Conditions:
-
High Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interfere with the activity of small molecules.
-
Troubleshooting: Try reducing the serum concentration in your cell culture medium during the treatment period, if your cells can tolerate it.
-
-
Presence of Nicotinic Acid in Media: Some cell culture media formulations contain nicotinic acid, which can fuel the Preiss-Handler pathway and counteract the effects of this compound.
-
Troubleshooting: Check the composition of your cell culture medium. If it contains high levels of nicotinic acid, consider switching to a medium with lower or no nicotinic acid.
-
-
-
Compound Integrity:
-
Degradation of this compound: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation of the compound.
-
Troubleshooting: Prepare fresh dilutions from a new stock vial. Ensure proper storage of both the solid compound and stock solutions.
-
-
Unexpected Cytotoxicity or Off-Target Effects
Q6: I am observing toxicity in my control cells or suspect off-target effects. What should I do?
-
Vehicle Control: Ensure that the concentration of the solvent (e.g., DMSO) used to dissolve this compound is the same in your vehicle control and is not causing cytotoxicity.
-
Rescue Experiments: To confirm that the observed effects are due to NAMPT inhibition, perform a rescue experiment by co-incubating the cells with this compound and an excess of the NAMPT product, nicotinamide mononucleotide (NMN), or NAD+ itself. If the phenotype is rescued, it strongly suggests the effects are on-target.[7]
-
Consider NQO1 Expression: As this compound is an NQO1 substrate, its metabolism in high-NQO1 expressing cells could lead to the generation of metabolites with different activity or toxicity profiles.
-
Troubleshooting: Measure the NQO1 expression and activity in your cell lines. Compare the effects of this compound in NQO1-high and NQO1-low/null cell lines.
-
Quantitative Data Summary
| Compound | Target | IC50 (µM) | Known Substrate For | Induces |
| This compound | NAMPT | 0.183[1][2][3] | NQO1[1][2][3] | ROS, Apoptosis[1][2][3] |
Experimental Protocols
General Protocol for Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Treatment: Remove the overnight culture medium and replace it with the medium containing the various concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
-
Viability Assessment: Measure cell viability using a preferred method, such as MTT, MTS, or a cell counting kit.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and plot the results to determine the IC50 value.
Protocol for NAD+ Level Measurement
-
Cell Treatment: Treat cells with this compound or vehicle control as described in the cell viability protocol.
-
Cell Lysis: After the desired incubation time, wash the cells with cold PBS and lyse them using an appropriate lysis buffer for NAD+ measurement kits.
-
NAD+ Quantification: Use a commercially available NAD+/NADH assay kit to measure the intracellular NAD+ levels according to the manufacturer's instructions.
-
Data Normalization: Normalize the NAD+ levels to the total protein concentration in each sample.
Signaling Pathways and Experimental Workflows
Caption: The NAD+ salvage pathway and the inhibitory action of this compound.
Caption: A troubleshooting workflow for inconsistent this compound results.
References
- 1. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 2. This compound - Immunomart [immunomart.com]
- 3. abmole.com [abmole.com]
- 4. New strategies to maximize therapeutic opportunities for NAMPT inhibitors in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oaepublish.com [oaepublish.com]
- 6. Structural Basis for Resistance to Diverse Classes of NAMPT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
Nampt-IN-8 precipitation in cell culture media
Welcome to the technical support center for Nampt-IN-8. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues that may arise during the use of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT). NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis, converting nicotinamide to nicotinamide mononucleotide (NMN).[1][2] By inhibiting NAMPT, this compound disrupts NAD+ production, which can impact various cellular processes including metabolism, DNA repair, and cell survival, making it a target of interest in cancer research.[3][4]
Q2: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. Why is this happening?
This is a common issue encountered with many small molecule inhibitors that are soluble in organic solvents like DMSO but have limited aqueous solubility.[5][6] When the concentrated DMSO stock is introduced into the aqueous environment of the cell culture medium, the inhibitor can fall out of solution, leading to precipitation.[5][6]
Q3: What is the maximum recommended final concentration of DMSO in cell culture?
To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, with many protocols recommending 0.1% or lower.[5] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Q4: Can I sterilize my this compound working solution by autoclaving?
No, autoclaving is not recommended as the high temperatures can degrade the compound. To prepare a sterile working solution, it is best to sterile-filter the solution through a 0.22 µm filter.
Troubleshooting Guide: this compound Precipitation
This guide provides systematic steps to address the issue of this compound precipitation in your cell culture experiments.
Initial Observation: Precipitate is visible in the cell culture medium after adding this compound.
This can manifest as a cloudy appearance of the medium, visible particles, or a film at the bottom of the culture vessel.
Potential Causes and Solutions
| Potential Cause | Recommended Solution | Detailed Protocol |
| Poor Aqueous Solubility | Optimize the dilution method. | Instead of adding the highly concentrated DMSO stock directly to the medium, perform serial dilutions in DMSO first to lower the concentration. Then, add the final diluted DMSO stock to the culture medium.[5] |
| Increase the volume of the final dilution. | Rather than adding a very small volume of concentrated stock to a large volume of medium, consider preparing a larger volume of a more dilute working stock to add to your culture. | |
| Enhance dissolution with physical methods. | After adding this compound to the medium, use ultrasonication or gentle warming (not exceeding 37-40°C) to aid in dissolution.[7] Be cautious with heating, as it can degrade the compound. | |
| High Final Concentration of this compound | Determine the empirical solubility limit. | Perform a solubility test by preparing a range of this compound concentrations in your specific cell culture medium. Observe for precipitation to determine the maximum workable concentration. |
| Interaction with Media Components | Pre-warm the cell culture medium. | Adding the inhibitor to cold medium can sometimes cause precipitation of both the compound and media components. Ensure your medium is at 37°C before adding the inhibitor. |
| Check for precipitates in the medium alone. | Sometimes, temperature shifts or the presence of certain supplements can cause components of the medium itself to precipitate.[8] Visually inspect your medium before adding the inhibitor. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
-
Prepare a High-Concentration Stock Solution: Dissolve the lyophilized this compound powder in high-purity, anhydrous DMSO to create a 10 mM stock solution. Mix thoroughly by vortexing. Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Prepare Intermediate Dilutions (if necessary): If you observe precipitation when adding the 10 mM stock directly to your medium, prepare an intermediate dilution (e.g., 1 mM) in DMSO.
-
Prepare the Final Working Solution: Slowly add the stock or intermediate solution to your pre-warmed (37°C) cell culture medium while gently vortexing or swirling to ensure rapid and even distribution. The final DMSO concentration should be kept as low as possible (ideally ≤ 0.1%).
-
Final Check: Before adding the final working solution to your cells, visually inspect it for any signs of precipitation. If a slight precipitate is observed, you may try a brief sonication or gentle warming.
Protocol 2: Cell Viability Assay to Test this compound Efficacy
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in your cell culture medium, following the guidelines in Protocol 1 to avoid precipitation. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
Incubation: Incubate the plate for your desired time point (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Use a suitable cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®) according to the manufacturer's instructions to determine the effect of this compound on cell proliferation.
-
Data Analysis: Calculate the IC50 value to determine the concentration of this compound that inhibits 50% of cell growth.
Visualizations
Signaling Pathway
Caption: The NAMPT signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: A typical experimental workflow for evaluating the efficacy of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting this compound precipitation.
References
- 1. Nicotinamide phosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 2. The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) with OT-82 induces DNA damage, cell death, and suppression of tumor growth in preclinical models of Ewing sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. file.selleckchem.com [file.selleckchem.com]
- 8. Cell Culture Academy [procellsystem.com]
Technical Support Center: Nampt-IN-8 Western Blotting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers using Nampt-IN-8 in western blotting experiments.
Frequently Asked Questions (FAQs)
Q1: I am not detecting a band for NAMPT after treating my cells with this compound.
A1: This could be due to several factors. Here is a systematic approach to troubleshoot this issue:
-
Protein Expression Levels: While some inhibitors can lead to an upregulation of their target protein as a compensatory mechanism, prolonged treatment or high concentrations of this compound could potentially lead to decreased NAMPT expression or stability in some cell lines.[1]
-
Recommendation: Perform a time-course and dose-response experiment with this compound to determine the optimal treatment conditions that inhibit NAMPT activity without causing a significant loss of the protein itself.
-
-
Antibody Issues: The primary or secondary antibody may not be performing optimally.
-
Recommendation:
-
Ensure you are using an antibody validated for western blotting and specific to the species you are working with.[2]
-
Optimize the antibody concentration; too dilute of an antibody will result in a weak or no signal.[3][4]
-
Always prepare fresh antibody dilutions and avoid repeated freeze-thaw cycles of the antibody stock.[5][6]
-
Include a positive control, such as a cell lysate known to express NAMPT or a recombinant NAMPT protein, to validate your antibody and protocol.[6][7]
-
-
-
Insufficient Protein Load: The amount of NAMPT in your sample may be below the detection limit of the assay.
-
Poor Transfer: The transfer of proteins from the gel to the membrane may have been inefficient.
-
Recommendation:
-
Confirm successful transfer by staining the membrane with Ponceau S after transfer.
-
Optimize transfer time and voltage, especially for proteins of different molecular weights.[8]
-
-
Q2: I am observing multiple bands in my NAMPT western blot.
A2: The presence of multiple bands can be due to several reasons:
-
Non-specific Antibody Binding: The primary or secondary antibody may be cross-reacting with other proteins in the lysate.
-
Recommendation:
-
Increase the stringency of your washes by increasing the duration or the number of washes.
-
Optimize the blocking step by trying different blocking agents (e.g., non-fat dry milk or BSA) or increasing the blocking time.[3][4]
-
Titrate your primary antibody to the lowest concentration that still provides a strong specific signal.
-
-
-
Protein Degradation: NAMPT may be degrading during sample preparation.
-
Splice Variants or Post-Translational Modifications: The antibody may be detecting different isoforms or modified forms of NAMPT.
-
Recommendation: Consult protein databases like UniProt to check for known isoforms or modifications of NAMPT.
-
Q3: The background on my NAMPT western blot is very high.
A3: High background can obscure your bands of interest. Here are some common causes and solutions:
-
Inadequate Blocking: The blocking step may not be sufficient to prevent non-specific antibody binding.
-
Recommendation: Increase the blocking time or try a different blocking agent. Ensure the blocking buffer is fresh.[4]
-
-
Antibody Concentration Too High: The concentration of the primary or secondary antibody may be too high.
-
Recommendation: Perform a titration to determine the optimal antibody concentrations.
-
-
Insufficient Washing: Unbound antibodies may not have been adequately washed off.
-
Recommendation: Increase the number and duration of your wash steps. Adding a detergent like Tween 20 to your wash buffer can also help.[5]
-
-
Contamination: The membrane or buffers could be contaminated.
-
Recommendation: Always handle the membrane with clean forceps and use freshly prepared, filtered buffers.
-
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the NAMPT signaling pathway and a general western blot workflow.
References
- 1. Structural Basis for Resistance to Diverse Classes of NAMPT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NAMPT Monoclonal Antibody (362616) (MA5-24108) [thermofisher.com]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 5. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. mybiosource.com [mybiosource.com]
- 8. bio-rad.com [bio-rad.com]
Technical Support Center: Improving the In Vivo Efficacy of NAMPT Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NAMPT inhibitors, with a focus on improving in vivo efficacy. While the principles discussed are applicable to the class of NAMPT inhibitors, specific examples may refer to well-documented compounds.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of NAMPT inhibitors?
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme for cellular metabolism and signaling.[1][2][3][4] Cancer cells, with their high metabolic and proliferative rates, are often highly dependent on this pathway for NAD+ regeneration.[5][6] NAMPT inhibitors block this enzyme, leading to NAD+ depletion, which in turn disrupts cellular energy metabolism, impairs DNA repair, and ultimately induces cancer cell death.[3][6]
Q2: What are the common challenges encountered when using NAMPT inhibitors in vivo?
Researchers often face several challenges with NAMPT inhibitors in vivo, including:
-
Toxicity: Dose-limiting toxicities are a significant concern, with thrombocytopenia (low platelet count) being one of the most frequently reported adverse effects.[2][6][7][8] Retinal and cardiac toxicities have also been observed in preclinical studies with some NAMPT inhibitors.[7][9]
-
Poor Pharmacokinetics: Issues such as low solubility and metabolic instability can lead to suboptimal drug exposure at the tumor site.[7][8]
-
Inconsistent Efficacy: Tumor response can be heterogeneous, and some tumors may exhibit intrinsic or acquired resistance.[1][10]
-
Drug Formulation: The physicochemical properties of some NAMPT inhibitors can make them difficult to formulate for in vivo administration.
Q3: How can I select a relevant animal model for my in vivo study?
The choice of an appropriate animal model is critical for the successful evaluation of NAMPT inhibitors. Consider the following:
-
Xenograft Models: Human cancer cell line-derived xenografts in immunocompromised mice are commonly used. It is crucial to select cell lines with a known dependence on the NAMPT pathway.[11][12]
-
Patient-Derived Xenografts (PDXs): PDX models can better represent the heterogeneity of human tumors and are valuable for assessing efficacy in a more clinically relevant setting.[12]
-
NAPRT1 Status: Some tumors can utilize the Preiss-Handler pathway to synthesize NAD+ from nicotinic acid (NA), bypassing the need for NAMPT. The key enzyme in this pathway is nicotinic acid phosphoribosyltransferase 1 (NAPRT1). Tumors deficient in NAPRT1 are often more sensitive to NAMPT inhibitors.[12][13] Therefore, using NAPRT1-deficient cancer models can be a strategic approach.
Q4: What are the key biomarkers to assess target engagement and efficacy?
Monitoring biomarkers is essential to confirm that the NAMPT inhibitor is hitting its target and eliciting the desired biological response. Key biomarkers include:
-
NAD+ Levels: A significant reduction in intratumoral NAD+ levels is a primary indicator of target engagement.[5] It has been shown that a reduction of over 90% in NAD+ may be required for a robust antitumor response.[5]
-
ATP Levels: As NAD+ is essential for cellular energy production, a decrease in ATP levels can be a downstream marker of NAMPT inhibition.[5]
-
PARP Activity: Poly(ADP-ribose) polymerase (PARP) is an NAD+-dependent enzyme involved in DNA repair. Reduced PARP activity or cleavage can indicate NAD+ depletion.[5]
-
Tumor Volume and Growth Inhibition: This is the ultimate measure of in vivo efficacy.[14]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Poor solubility of Nampt-IN-8 in formulation. | The compound has low aqueous solubility. | 1. Vehicle Optimization: Test various biocompatible solvent systems. A common formulation for NAMPT inhibitors is polyethylene glycol (PEG), such as a mixture of PEG400, water, and ethanol.[12] 2. Use of Solubilizing Agents: Consider using agents like Captisol.[8] 3. Salt Forms: Investigate if different salt forms of the compound exhibit improved solubility. |
| Inconsistent or lack of tumor growth inhibition. | 1. Suboptimal Dosing or Schedule: The dose might be too low or the dosing frequency insufficient to maintain target inhibition. 2. Poor Drug Exposure: The compound may have poor bioavailability or rapid clearance.[15][16] 3. Tumor Model Resistance: The chosen cancer model may not be dependent on the NAMPT pathway or may have upregulated compensatory NAD+ synthesis pathways.[1][10] | 1. Dose-Response Study: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal efficacious dose. 2. Pharmacokinetic (PK) Analysis: Measure plasma and tumor concentrations of the inhibitor to ensure adequate exposure.[15][16] 3. Pharmacodynamic (PD) Analysis: Measure intratumoral NAD+ levels to confirm target engagement at different doses.[5] 4. Re-evaluate Tumor Model: Confirm the NAMPT dependency of your cancer model in vitro before proceeding with in vivo studies. Consider using NAPRT1-deficient models.[12] |
| Significant toxicity observed (e.g., weight loss, thrombocytopenia). | 1. On-Target Toxicity: NAMPT is also essential for the survival of healthy, rapidly dividing cells, such as hematopoietic progenitors.[2][7] 2. Off-Target Effects: The inhibitor may have unintended targets. | 1. Dose Reduction/Schedule Modification: Lower the dose or modify the dosing schedule (e.g., intermittent dosing).[8] 2. Nicotinic Acid (NA) Co-administration: For on-target toxicities, co-administration of NA can rescue normal tissues by providing an alternative NAD+ synthesis pathway via NAPRT1, potentially improving the therapeutic window.[8][9][12] However, this strategy is only effective if the tumor is NAPRT1-deficient.[12] 3. Combination Therapy: Combining the NAMPT inhibitor at a lower dose with another anti-cancer agent may enhance efficacy while minimizing toxicity.[6][7][11] |
| Development of resistance to treatment over time. | 1. Upregulation of Alternative NAD+ Pathways: Cancer cells can upregulate the expression of enzymes like NAPRT1 or QPRT (quinolinate phosphoribosyltransferase) to bypass NAMPT inhibition.[1][10][17] 2. NAMPT Mutations: Mutations in the NAMPT gene can prevent inhibitor binding.[14][17] | 1. Analyze Resistant Tumors: Perform molecular analysis (e.g., RNA sequencing, exome sequencing) on tumors that have developed resistance to identify the underlying mechanisms. 2. Combination Therapy: Combine the NAMPT inhibitor with an inhibitor of the resistance pathway (e.g., a NAPRT1 inhibitor, if available) or with a drug that has a different mechanism of action.[6] |
Quantitative Data Summary
Table 1: In Vivo Efficacy of Selected NAMPT Inhibitors in Xenograft Models
| Inhibitor | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| GNE-618 | NCI-H460 (Lung) | 100 mg/kg, p.o., QD for 7 days | 54% | [14] |
| FK866 | HCT116 (Colon) | Not specified | Significant reduction in tumor growth | [2] |
| KPT-9274 | B-ALL Xenograft | Not specified | Potent cytotoxic activity | [2] |
| GNE-617 | HCT-116 (Colon) | Doses up to 100 mg/kg, p.o., BID for 5 days | Dose-dependent | [13] |
| GNE-617 | MiaPaCa-2 (Pancreatic) | Doses up to 100 mg/kg, p.o., BID for 5 days | Dose-dependent | [13] |
| FK866 + Ibrutinib | BCMW.1 (Waldenstrom's Macroglobulinemia) | 30 mg/kg FK866 + 0.5 mg/kg Ibrutinib, i.p., daily for 4 days/week | Synergistic inhibition | [11] |
Table 2: Pharmacokinetic Parameters of FK866 in Preclinical Models
| Species | Administration Route | Dose | Cmax | T1/2 | Reference |
| Mouse | IV | 10 mg/kg | 14 µM | ~50 min | [15][16] |
| Rat | IP | Up to 60 mg/kg bid | 6.7 µM | Not specified | [15][16] |
Experimental Protocols
Protocol 1: General In Vivo Efficacy Study in a Xenograft Mouse Model
-
Cell Culture and Implantation:
-
Culture the selected human cancer cell line (e.g., a NAPRT1-deficient line) under standard conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., a 1:1 mixture of RPMI and Matrigel).[18]
-
Subcutaneously inject 5 x 10^6 cells into the flank of immunocompromised mice (e.g., nude or SCID mice).[18]
-
-
Tumor Growth Monitoring and Randomization:
-
Drug Formulation and Administration:
-
Prepare the this compound formulation. A common vehicle for NAMPT inhibitors is a mixture of PEG400, water, and ethanol (e.g., 60:30:10 v/v/v).[12]
-
Administer the drug and vehicle control via the desired route (e.g., oral gavage or intraperitoneal injection) according to the predetermined dosing schedule.[12]
-
-
Efficacy and Toxicity Assessment:
-
Measure tumor volumes and body weights three times per week.[18]
-
Monitor the animals for any signs of toxicity.
-
At the end of the study (e.g., when control tumors reach a predetermined size), euthanize the mice and harvest the tumors for further analysis.
-
-
Pharmacodynamic Analysis (Satellite Group):
-
Include a satellite group of mice for pharmacodynamic studies.
-
At selected time points after the final dose, collect tumor and plasma samples to measure NAD+ levels and drug concentration.
-
Protocol 2: Measurement of Intratumoral NAD+ Levels
-
Sample Collection and Preparation:
-
Excise tumors from euthanized mice and immediately snap-freeze in liquid nitrogen to halt metabolic activity.
-
Homogenize the frozen tumor tissue in an appropriate extraction buffer.
-
-
NAD+ Quantification:
-
Quantify NAD+ levels using a commercially available NAD/NADH assay kit or by LC-MS/MS for greater sensitivity and specificity.[12]
-
Normalize the NAD+ concentration to the total protein content of the tumor homogenate.
-
-
Data Analysis:
-
Compare the NAD+ levels in the tumors of treated animals to those of the vehicle-treated control group to determine the extent of target engagement.
-
Visualizations
Caption: NAMPT Inhibition Signaling Pathway.
Caption: In Vivo Efficacy Study Workflow.
References
- 1. oaepublish.com [oaepublish.com]
- 2. Frontiers | Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells | PLOS One [journals.plos.org]
- 5. New strategies to maximize therapeutic opportunities for NAMPT inhibitors in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 7. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Cardiotoxicity Associated with Nicotinamide Phosphoribosyltransferase Inhibitors in Rodents and in Rat and Human-Derived Cells Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of resistance to NAMPT inhibitors in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dual NAMPT and BTK Targeting Leads to Synergistic Killing of Waldenstrom's Macroglobulinemia Cells Regardless of MYD88 and CXCR4 Somatic Mutations Status - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structural Basis for Resistance to Diverse Classes of NAMPT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of novel resistance mechanisms to NAMPT inhibition via the de novo NAD+ biosynthesis pathway and NAMPT mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | NAMPT Inhibition Induces Neuroblastoma Cell Death and Blocks Tumor Growth [frontiersin.org]
Technical Support Center: Nampt Inhibitors and Fluorescence Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference from Nampt (Nicotinamide phosphoribosyltransferase) inhibitors, such as Nampt-IN-8, in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is Nampt and why is it a target in drug discovery?
Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD+ salvage pathway, which is crucial for cellular metabolism and energy production.[1][2][3] In many cancer cells, this pathway is the primary source of NAD+, making NAMPT a promising target for anticancer therapies.[4] Inhibiting NAMPT can lead to NAD+ depletion and subsequent cell death, particularly in rapidly proliferating tumor cells.[5]
Q2: What is this compound?
Currently, there is no publicly available information detailing a specific molecule designated "this compound" in scientific literature or chemical databases. It is possible that this is a novel, proprietary, or internally designated compound. Without its chemical structure and optical properties, specific guidance on its fluorescence characteristics cannot be provided. However, the principles and troubleshooting steps outlined in this guide are applicable to any small molecule Nampt inhibitor being used in fluorescence assays.
Q3: How can small molecules like Nampt inhibitors interfere with fluorescence assays?
Small molecules can interfere with fluorescence assays in several ways:[6][7]
-
Autofluorescence: The compound itself may be fluorescent, emitting light at wavelengths that overlap with the assay's detection range, leading to false-positive signals.[6][7]
-
Fluorescence Quenching: The compound can absorb the excitation light or the emitted light from the fluorophore in the assay, leading to a decrease in the detected signal (a false-negative in assays that measure an increase in fluorescence).[7]
-
Light Scattering: Precipitated or aggregated compounds can scatter light, which can be detected as a signal and interfere with the assay readout.
-
Inner Filter Effect: At high concentrations, the compound can absorb excitation or emission light, reducing the amount of light that reaches the detector.
Q4: Are there known fluorescent Nampt inhibitors?
Yes, researchers have developed fluorescent probes for NAMPT. For example, the compound M049-0244 has been identified as a fluorescent NAMPT inhibitor.[8] This highlights that molecules targeting NAMPT can possess inherent fluorescent properties.
Troubleshooting Guide
Issue 1: Unexpectedly high fluorescence signal in the presence of a Nampt inhibitor.
This could be due to the intrinsic fluorescence (autofluorescence) of the compound.
Troubleshooting Steps:
-
Measure Compound Autofluorescence:
-
Prepare a plate with the assay buffer and the Nampt inhibitor at the same concentrations used in the experiment, but without the fluorescent probe or enzyme.
-
Read the fluorescence at the same excitation and emission wavelengths as the assay.
-
A significant signal in the absence of the assay's fluorophore indicates compound autofluorescence.
-
-
Spectral Scan:
-
Perform a full excitation and emission scan of the Nampt inhibitor to determine its spectral properties. This will help identify if there is an overlap with your assay's fluorophores.
-
-
Use a Red-Shifted Fluorophore:
-
Compound autofluorescence is often more pronounced at shorter (blue/green) wavelengths.[7] If possible, switch to an assay with a red-shifted fluorophore (e.g., Cy5, Alexa Fluor 647) as small molecules are less likely to fluoresce in this range.
-
Issue 2: Lower than expected fluorescence signal when using a Nampt inhibitor.
This may be caused by fluorescence quenching or the inner filter effect.
Troubleshooting Steps:
-
Quenching Control Experiment:
-
Run the complete assay reaction to generate a stable fluorescent signal.
-
Add the Nampt inhibitor at various concentrations to the completed reaction.
-
A concentration-dependent decrease in fluorescence suggests quenching.
-
-
Absorbance Spectrum:
-
Measure the absorbance spectrum of the Nampt inhibitor. If the compound has significant absorbance at the excitation or emission wavelengths of your fluorophore, it can cause quenching or the inner filter effect.
-
-
Reduce Compound Concentration:
-
If possible, lower the concentration of the Nampt inhibitor. However, this may not be feasible if high concentrations are required for biological activity.
-
-
Change the Fluorophore:
-
Use a fluorophore with excitation and emission wavelengths that do not overlap with the absorbance spectrum of the Nampt inhibitor.
-
Data Presentation
Table 1: Troubleshooting Summary for Fluorescence Interference
| Observed Issue | Potential Cause | Recommended Action |
| High Signal | Compound Autofluorescence | Measure compound fluorescence alone. Perform spectral scan. Switch to a red-shifted fluorophore. |
| Low Signal | Fluorescence Quenching | Perform a quenching control experiment. Measure compound absorbance. Use a different fluorophore. |
| Inconsistent Data | Compound Precipitation | Check for visible precipitate. Lower compound concentration. Add a non-ionic detergent (e.g., Triton X-100) to the assay buffer. |
Experimental Protocols
Protocol 1: Assessing Compound Autofluorescence
-
Plate Preparation:
-
In a microplate, add the same assay buffer and Nampt inhibitor concentrations as your main experiment to a set of wells.
-
Include a buffer-only control.
-
-
Incubation:
-
Incubate the plate under the same conditions as your assay (time and temperature).
-
-
Fluorescence Reading:
-
Read the plate using a plate reader at the excitation and emission wavelengths of your assay's fluorophore.
-
-
Data Analysis:
-
Subtract the background fluorescence of the buffer-only control from the wells containing the compound. A high remaining signal indicates autofluorescence.
-
Protocol 2: Quenching Control Assay
-
Assay Reaction:
-
Run your standard fluorescence assay to completion in a set of wells to generate a stable fluorescent signal.
-
-
Compound Addition:
-
To these wells, add the Nampt inhibitor at a range of concentrations.
-
Include a vehicle control (e.g., DMSO).
-
-
Immediate Reading:
-
Read the fluorescence of the plate immediately after adding the compound.
-
-
Data Analysis:
-
Compare the fluorescence of the compound-treated wells to the vehicle control. A significant decrease in signal indicates quenching.
-
Visualizations
Caption: The NAD+ salvage pathway inhibited by this compound.
Caption: Troubleshooting workflow for fluorescence interference.
Caption: Causes and effects of assay interference.
References
- 1. Nicotinamide phosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 2. The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of Novel Inhibitors and Fluorescent Probe Targeting NAMPT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optical Redox Imaging of Treatment Responses to Nampt Inhibition and Combination Therapy in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Cell Line Resistance to Nampt-IN-8
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting cell line resistance to the NAMPT inhibitor, Nampt-IN-8.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT). NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2][3] By inhibiting NAMPT, this compound depletes intracellular NAD+ levels, leading to metabolic stress and ultimately cell death, particularly in cancer cells that have a high demand for NAD+.[3][4]
Q2: My cells are no longer responding to this compound treatment. What are the possible reasons?
Acquired resistance to this compound can arise through several mechanisms:[2]
-
Mutations in the NAMPT gene: Changes in the amino acid sequence of the NAMPT protein can prevent this compound from binding effectively.
-
Upregulation of compensatory NAD+ synthesis pathways: Cells may increase the activity of alternative pathways for NAD+ production, such as the Preiss-Handler pathway which utilizes nicotinic acid, or the de novo synthesis pathway from tryptophan.[1][2][3]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (also known as P-glycoprotein or MDR1), can actively pump this compound out of the cell.[2]
-
Metabolic reprogramming: Resistant cells may adapt their metabolism to become less dependent on the NAMPT-mediated salvage pathway.[2]
Q3: How can I confirm if my cell line has developed resistance to this compound?
You can confirm resistance by performing a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.
Q4: What are the key proteins I should investigate when studying this compound resistance?
Key proteins to investigate include:
-
NAMPT: To check for mutations and changes in expression levels.
-
QPRT (Quinolinic Acid Phosphoribosyltransferase): A key enzyme in the de novo NAD+ synthesis pathway. Its upregulation can indicate a bypass mechanism.[3]
-
NAPRT (Nicotinic Acid Phosphoribosyltransferase): The rate-limiting enzyme in the Preiss-Handler pathway. Its expression may be relevant depending on the cell line's origin.[2]
-
ABCB1 (P-glycoprotein): A common drug efflux pump. Its overexpression is a frequent cause of multidrug resistance.[2]
Q5: Are there any known mutations in NAMPT that confer resistance to NAMPT inhibitors?
Yes, several mutations in the NAMPT gene have been identified that confer resistance to various NAMPT inhibitors. While specific data for this compound is limited in publicly available literature, mutations found to cause resistance to other NAMPT inhibitors are highly likely to have a similar effect on this compound. These mutations often occur in or near the inhibitor-binding pocket.[1][2][5][6][7]
Troubleshooting Guides
Problem: Decreased or no cytotoxic effect of this compound
| Possible Cause | Suggested Solution |
| Development of Resistance | Confirm resistance by determining the IC50 of this compound in your cell line and comparing it to the parental line. Proceed to investigate the mechanisms of resistance as outlined in the experimental protocols below. |
| Incorrect Drug Concentration | Verify the concentration of your this compound stock solution. Perform a dose-response curve to ensure you are using an appropriate concentration range for your cell line. |
| Drug Degradation | Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh dilutions for each experiment. |
| Cell Culture Contamination | Check for microbial contamination (e.g., mycoplasma, bacteria, fungi) which can alter cellular metabolism and drug response. |
| Changes in Cell Line Characteristics | High passage numbers can lead to genetic drift and altered phenotypes. Use low-passage cells for your experiments whenever possible. |
Problem: Inconsistent results in cell viability assays
| Possible Cause | Suggested Solution |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding. Pipette gently and mix the cell suspension between plating wells to ensure even distribution. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate or fill them with sterile PBS. |
| Variation in Drug Treatment Time | Standardize the incubation time with this compound across all experiments. |
| Reagent Variability | Use fresh reagents and ensure they are properly stored. For colorimetric or luminescent assays, allow plates to equilibrate to room temperature before adding reagents. |
Quantitative Data Summary
The following tables summarize the effects of known NAMPT mutations on the efficacy of various NAMPT inhibitors. While specific data for this compound is not available, these data provide a strong indication of the mutations to investigate.
Table 1: Reported NAMPT Mutations Conferring Resistance to NAMPT Inhibitors
| Mutation | Location of Structural Change | Cancer Model | Reference |
| H191R | Binding Pocket | HCT-116 (colorectal carcinoma) | [1][2] |
| D93del | Dimer Interface | NYH (small cell lung carcinoma), RD (rhabdomyosarcoma) | [1][2][6] |
| Q388R | Dimer Interface | NYH (small cell lung carcinoma) | [1][2] |
| G217R | Binding Pocket | HCT-116 (colorectal carcinoma), NCI-H520 (squamous cell lung carcinoma) | [7] |
| G217A/V | Binding Pocket | RD (rhabdomyosarcoma), MiaPaCa-2 (pancreatic carcinoma) | [6] |
| S165F/Y | PRPP Binding Site | RD (rhabdomyosarcoma), NCI-H460 (non-small cell lung carcinoma) | [6][7] |
Table 2: Fold Change in IC50 for NAMPT Inhibitors in Cells with NAMPT Mutations
| Mutation | GNE-618 | APO866 (FK866) | GMX1778 | Reference |
| H191R | >100-fold | ~80-fold | >100-fold | [1][6] |
| G217R | >100-fold | >100-fold | >100-fold | [6] |
| G217A | >100-fold | ~10-fold | ~20-fold | [6] |
| G217V | >100-fold | ~30-fold | ~50-fold | [6] |
| S165F | ~1000-fold | ~10-fold | ~100-fold | [5][6] |
| S165Y | >100-fold | <10-fold | <10-fold | [6] |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes a method for generating cell lines with acquired resistance to this compound through continuous exposure to increasing concentrations of the drug.
-
Determine the initial IC50: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the IC50 of this compound in the parental cell line.
-
Initial Drug Exposure: Culture the parental cells in their standard growth medium supplemented with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Stepwise Dose Escalation: Once the cells have adapted and are growing at a normal rate (typically after 2-3 passages), increase the concentration of this compound by 1.5 to 2-fold.
-
Monitor Cell Viability: At each dose escalation, closely monitor the cells for signs of stress and death. If more than 50% of the cells die, reduce the drug concentration to the previous level and allow the cells to recover before attempting to increase the concentration again.
-
Repeat Dose Escalation: Continue this stepwise increase in this compound concentration until the cells are able to proliferate in a concentration that is at least 10-fold higher than the initial IC50 of the parental cells. This process can take several months.
-
Characterize the Resistant Cell Line: Once a resistant population is established, confirm the degree of resistance by determining the new IC50 of this compound.
-
Cryopreservation: Cryopreserve aliquots of the resistant cell line at various passages to ensure a stable stock.
Protocol 2: Western Blot Analysis of NAMPT and QPRT Expression
This protocol details the detection of NAMPT and QPRT protein levels in sensitive and resistant cell lines.
-
Sample Preparation:
-
Culture sensitive and resistant cells to 80-90% confluency.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against NAMPT (e.g., rabbit anti-NAMPT) and QPRT (e.g., mouse anti-QPRT) overnight at 4°C. Use a loading control antibody (e.g., anti-β-actin or anti-GAPDH) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
-
Protocol 3: Quantitative PCR (qPCR) Analysis of NAMPT and ABCB1 mRNA Expression
This protocol describes the quantification of NAMPT and ABCB1 mRNA levels.
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from sensitive and resistant cells using a commercial RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target genes (NAMPT and ABCB1) and a reference gene (e.g., GAPDH or ACTB), and the diluted cDNA.
-
Use the following cycling conditions (may need optimization):
-
Initial denaturation: 95°C for 10 min
-
40 cycles of:
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60°C for 60 sec
-
-
-
-
Data Analysis:
-
Generate a melt curve to verify the specificity of the amplicons.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.
-
Protocol 4: Measurement of Intracellular NAD+/NADH Ratio
This protocol outlines the use of a commercial colorimetric or fluorometric assay kit to measure the ratio of NAD+ to NADH.
-
Sample Preparation:
-
Seed an equal number of sensitive and resistant cells in a 96-well plate and culture overnight.
-
Treat the cells with this compound at the respective IC50 concentrations for a defined period (e.g., 24 hours).
-
Lyse the cells using the extraction buffer provided in the kit.
-
-
NAD+ and NADH Measurement:
-
Follow the manufacturer's protocol to measure the total NAD+ and NADH levels, as well as the NADH levels alone. The protocol typically involves an enzymatic cycling reaction that generates a colored or fluorescent product.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the concentrations of total NAD+/NADH and NADH from the standard curve.
-
Determine the NAD+ concentration by subtracting the NADH concentration from the total NAD+/NADH concentration.
-
Calculate the NAD+/NADH ratio for each sample.
-
Visualizations
Caption: Signaling pathways of NAD+ biosynthesis and mechanisms of resistance to this compound.
Caption: Experimental workflow for investigating cell line resistance to this compound.
Caption: Logical workflow for troubleshooting decreased efficacy of this compound.
References
- 1. sinobiological.com [sinobiological.com]
- 2. oaepublish.com [oaepublish.com]
- 3. Identification of novel resistance mechanisms to NAMPT inhibition via the de novo NAD+ biosynthesis pathway and NAMPT mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. Structural Basis for Resistance to Diverse Classes of NAMPT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Adjusting Nampt-IN-8 dosage for different cell types
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Nampt-IN-8. The information provided is based on existing knowledge of NAMPT inhibitors, and it is crucial to note that optimal conditions for this compound may need to be determined empirically for each specific cell type and experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2] By inhibiting NAMPT, this compound depletes the intracellular pool of NAD+, a critical coenzyme for numerous cellular processes, including energy metabolism, DNA repair, and signaling.[3][4] This NAD+ depletion leads to metabolic stress and can induce cell cycle arrest and apoptosis, particularly in cancer cells that have a high demand for NAD+.[5][6]
Q2: How do I dissolve and store this compound?
This compound is typically soluble in dimethyl sulfoxide (DMSO).[7] For in vitro experiments, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2] The stability of this compound in DMSO at working concentrations should be confirmed for long-term experiments.
Q3: What is a recommended starting concentration for this compound in cell culture?
The optimal concentration of this compound will vary depending on the cell type and the experimental endpoint. Based on data from other potent NAMPT inhibitors, a starting concentration range of 1 nM to 100 nM is recommended for initial cell viability and proliferation assays.[8][9][10] It is essential to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Q4: How does the sensitivity to this compound vary between different cell types?
Cellular sensitivity to NAMPT inhibitors is highly variable.[11] A key determinant of sensitivity is the cell's reliance on the NAMPT-mediated salvage pathway for NAD+ synthesis.[6][12] Cells that primarily use this pathway are more sensitive to NAMPT inhibition. Conversely, cells that can utilize the Preiss-Handler pathway, which synthesizes NAD+ from nicotinic acid via the enzyme nicotinate phosphoribosyltransferase (NAPRT), may be more resistant.[13][14] Therefore, the expression level of NAPRT can be a biomarker for resistance to NAMPT inhibitors.[13]
Q5: What are the potential off-target effects of this compound?
While this compound is designed to be a specific NAMPT inhibitor, the potential for off-target effects should always be considered. Some small molecule inhibitors have been reported to have off-target activities.[4] It is advisable to include appropriate controls in your experiments, such as rescuing the effects of this compound with NAD+ or its precursors like nicotinamide mononucleotide (NMN), to confirm that the observed phenotype is due to on-target NAMPT inhibition.[5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low efficacy of this compound | Cell line is resistant to NAMPT inhibition. | - Check the expression of NAPRT1 in your cell line. High NAPRT1 expression can confer resistance.[13]- Consider using a combination therapy approach, for example, with PARP inhibitors.[4]- Verify the activity of your this compound compound. |
| Incorrect dosage. | - Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 1 µM) to determine the IC50 for your specific cell line.[8][9] | |
| Insufficient incubation time. | - Extend the incubation time. NAD+ depletion and subsequent cellular effects can take 24-72 hours to become apparent.[15] | |
| High toxicity in control cells | This compound concentration is too high. | - Lower the concentration of this compound. Even normal cells rely on NAMPT to some extent. |
| Off-target toxicity. | - Perform rescue experiments by co-treating with NMN or NAD+ to confirm on-target toxicity.[5] | |
| Inconsistent results | Variability in cell culture conditions. | - Ensure consistent cell passage number, seeding density, and growth phase. |
| Degradation of this compound. | - Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[2] | |
| Difficulty dissolving this compound | Improper solvent or concentration. | - Ensure you are using high-quality, anhydrous DMSO.[7]- Gently warm the solution and vortex to aid dissolution. |
Data Presentation
Table 1: Reported IC50 Values of Various NAMPT Inhibitors in Different Cancer Cell Lines
Disclaimer: The following data is for other NAMPT inhibitors and should be used as a reference for designing experiments with this compound. The actual IC50 of this compound may vary.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| STF-118804 | SEM | B-cell Acute Lymphoblastic Leukemia | <10 | [8] |
| STF-118804 | KP-Y-RL | B-cell Acute Lymphoblastic Leukemia | <10 | [8] |
| STF-118804 | MV4-11 | Acute Myeloid Leukemia | ~10 | [8] |
| MPC-9528 | HCT116 | Colon Carcinoma | 0.26 | [9] |
| MPC-9528 | HT1080 | Fibrosarcoma | ~1 | [9] |
| MPC-9528 | MIA PaCa-2 | Pancreatic Cancer | ~24 | [9] |
| FK866 | HepG2 | Hepatocellular Carcinoma | ~1.5 | [12] |
| FK866 | A2780 | Ovarian Cancer | ~0.5 | [12] |
| OT-82 | EWS cell lines | Ewing Sarcoma | single-digit nM | [5] |
Experimental Protocols
Protocol 1: Determination of IC50 of this compound using a Cell Viability Assay
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM. Aliquot and store at -20°C or -80°C.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (typically 2,000-5,000 cells/well). Incubate overnight to allow for cell attachment.
-
Prepare Serial Dilutions: Prepare a series of dilutions of this compound in complete cell culture medium. A common starting range is from 1 µM down to 0.1 nM in half-log or log dilutions. Include a DMSO vehicle control (at the same final DMSO concentration as the highest this compound concentration).
-
Treatment: Remove the medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Measurement: After the incubation period, measure cell viability according to the manufacturer's protocol for your chosen reagent.
-
Data Analysis: Plot the cell viability data against the log of the this compound concentration. Use a non-linear regression analysis to determine the IC50 value.
Mandatory Visualizations
References
- 1. Data on metabolic stability, aqueous solubility and CYP inhibition of novel triazole-based nicotinamide phosphoribosyltransferase (NAMPT) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | NAMPT Inhibition Induces Neuroblastoma Cell Death and Blocks Tumor Growth [frontiersin.org]
- 7. Nampt-IN-13 | NAMPT | 2592504-89-5 | Invivochem [invivochem.com]
- 8. Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Abstract 577: Basal NAD levels and Nampt expression correlate with in vitro and in vivo sensitivity of tumor cell lines to the Nampt inhibitor MPC-9528 | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 10. Chemistry-led investigations into the mode of action of NAMPT activators, resulting in the discovery of non-pyridyl class NAMPT activators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Crystal structure-based comparison of two NAMPT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. oaepublish.com [oaepublish.com]
- 15. researchgate.net [researchgate.net]
Impact of serum on Nampt-IN-8 activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nampt-IN-8. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of Nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. By inhibiting NAMPT, this compound depletes the intracellular pool of NAD+, a critical coenzyme for numerous cellular processes including energy metabolism, DNA repair, and signaling.[1][2][3] This depletion of NAD+ ultimately leads to a reduction in ATP levels and the induction of apoptosis (programmed cell death) in cancer cells, which often have a higher dependence on the NAD+ salvage pathway for their rapid proliferation and survival.[4]
Q2: What is the reported IC50 value for this compound?
The reported biochemical IC50 value for this compound is 0.183 µM. It is important to note that this value is typically determined in a cell-free enzymatic assay. The cellular IC50 (or EC50) in a cell-based assay may vary depending on the cell line, assay duration, and culture conditions, including the concentration of serum in the medium.
Q3: How does serum in the cell culture medium potentially affect the activity of this compound?
Serum contains various proteins, with albumin being the most abundant. Small molecule inhibitors like this compound can bind to these serum proteins, primarily albumin. This binding is a reversible equilibrium between the bound and unbound inhibitor. Only the unbound, or "free," fraction of the inhibitor is available to cross cell membranes and interact with its intracellular target, NAMPT.
Therefore, the presence of serum can reduce the effective concentration of this compound available to the cells, potentially leading to a higher apparent IC50 value in cell-based assays compared to biochemical assays or assays performed in serum-free media. The extent of this effect depends on the binding affinity of this compound to serum proteins.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Higher than expected IC50 value in cell-based assays compared to the biochemical IC50. | Serum Protein Binding: Components of the fetal bovine serum (FBS) in the culture medium, particularly albumin, may be binding to this compound, reducing its effective concentration. | 1. Reduce Serum Concentration: Perform the cell viability or functional assay in a medium with a lower percentage of FBS (e.g., 2% or 5% instead of 10%).2. Use Serum-Free Medium: If the cell line can be maintained for the duration of the assay in serum-free medium, this will eliminate the variable of serum protein binding.3. Perform a Serum Shift Assay: Determine the IC50 of this compound in parallel assays with varying concentrations of FBS (e.g., 0%, 2%, 5%, 10%) to quantify the impact of serum on its potency. |
| Inconsistent results between experiments. | Variability in Serum Lots: Different lots of FBS can have varying protein compositions, which may affect the extent of inhibitor binding.Cell Passage Number: The sensitivity of cells to inhibitors can change with increasing passage number.[5] | 1. Use a Single Lot of FBS: For a series of related experiments, use the same lot of FBS to minimize variability.2. Standardize Cell Passage Number: Use cells within a consistent and defined range of passage numbers for all experiments. |
| No observable effect of this compound at expected concentrations. | Inhibitor Solubility/Stability: this compound may have precipitated out of solution or degraded in the culture medium.Cell Line Insensitivity: The cell line being used may not be dependent on the NAMPT-mediated NAD+ salvage pathway. Some cells can utilize the Preiss-Handler pathway to synthesize NAD+ from nicotinic acid, bypassing the need for NAMPT.[2][3] | 1. Check Inhibitor Preparation: Ensure that the stock solution of this compound is properly dissolved and stored. Prepare fresh dilutions for each experiment.2. Test Alternative Cell Lines: Use a control cell line known to be sensitive to NAMPT inhibitors to verify the activity of your compound.3. Rescue Experiment: Co-treat cells with this compound and nicotinamide mononucleotide (NMN), the product of the NAMPT reaction. If the cytotoxic effects of this compound are rescued by NMN, it confirms that the inhibitor is acting on-target.[6] |
| High background in fluorescence/luminescence-based assays. | Compound Interference: this compound itself may be fluorescent or may interfere with the assay chemistry. | 1. Run a Compound-Only Control: Include wells with this compound in the assay medium without cells to check for any intrinsic signal from the compound.2. Use an Alternative Assay Endpoint: Consider using a different type of viability assay, such as a crystal violet staining or trypan blue exclusion assay, that is less prone to compound interference. |
Quantitative Data Summary
The following table summarizes the available inhibitory concentration data for this compound and other well-characterized NAMPT inhibitors. Note that the specific assay conditions, particularly serum concentrations, are not always reported in the literature, which can account for variability in reported values.
| Inhibitor | IC50 (Biochemical) | Cell-Based IC50/EC50 | Cell Line | Serum Concentration | Reference |
| This compound | 0.183 µM | Not Specified | Not Specified | Not Specified | Vendor Data |
| FK866 | ~0.3-0.4 nM (Kᵢ) | ~1 nM | HepG2 | Not Specified | [7] |
| KPT-9274 | 120 nM | 27-215 nM (48h) | AML cell lines | Not Specified | [8] |
Experimental Protocols
Protocol 1: Determining the Effect of Serum on this compound Potency (Cell Viability Assay)
This protocol outlines a method to assess the impact of serum on the half-maximal inhibitory concentration (IC50) of this compound using a standard cell viability assay.
Materials:
-
This compound
-
Cell line of interest (e.g., a cancer cell line known to be sensitive to NAMPT inhibition)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Serum-free cell culture medium
-
Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTS, resazurin, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in 96-well plates at a predetermined optimal density in complete culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a 2X concentrated serial dilution of this compound in serum-free medium and in media containing different concentrations of FBS (e.g., 4%, 10%, 20%).
-
-
Treatment:
-
Carefully remove the medium from the cell plates.
-
Add an equal volume of the 2X this compound dilutions to the corresponding wells to achieve a final 1X concentration of the inhibitor and the desired final serum concentration (e.g., 2%, 5%, 10%). Include vehicle control (e.g., DMSO) for each serum concentration.
-
-
Incubation:
-
Incubate the plates for a predetermined duration (e.g., 72 hours).
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control for each serum concentration.
-
Plot the normalized cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value for each serum concentration.
-
Protocol 2: Measurement of Intracellular NAD+ Levels
This protocol provides a method to confirm the on-target effect of this compound by measuring the depletion of intracellular NAD+.
Materials:
-
This compound
-
Cell line of interest
-
6-well cell culture plates
-
NAD+/NADH Assay Kit (colorimetric or fluorometric)
-
Phosphate-buffered saline (PBS)
-
Extraction buffer (provided in the kit or 0.6 M perchloric acid)
-
Plate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at a concentration around its IC50 and a higher concentration (e.g., 1X and 5X IC50) for a specified time (e.g., 24-48 hours). Include a vehicle control.
-
-
Sample Preparation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using the extraction buffer from the NAD+/NADH assay kit according to the manufacturer's protocol. This step often involves separate extractions for NAD+ and NADH.
-
-
NAD+ Measurement:
-
Perform the NAD+ assay according to the kit's instructions. This typically involves an enzymatic reaction that leads to a colorimetric or fluorescent product proportional to the amount of NAD+.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the NAD+ concentration in each sample based on a standard curve.
-
Normalize the NAD+ levels to the total protein concentration of the cell lysate.
-
Compare the NAD+ levels in this compound-treated cells to the vehicle-treated control. A significant decrease in NAD+ levels confirms the on-target activity of the inhibitor.[9][10]
-
Visualizations
Caption: NAMPT Signaling Pathway and Inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) with OT-82 induces DNA damage, cell death, and suppression of tumor growth in preclinical models of Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catastrophic NAD+ Depletion in Activated T Lymphocytes through Nampt Inhibition Reduces Demyelination and Disability in EAE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. NAMPT-mediated NAD+ biosynthesis is indispensable for adipose tissue plasticity and development of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle for NAD+ Depletion: FK866 vs. CHS-828 in Cancer Cells
For researchers, scientists, and drug development professionals, the targeting of cellular metabolism has emerged as a promising frontier in oncology. Nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway, is a key player in this arena. Two of the earliest and most well-characterized inhibitors of NAMPT are FK866 and CHS-828. This guide provides an objective comparison of their performance in cancer cells, supported by experimental data, detailed protocols, and visual representations of their mechanism of action.
Mechanism of Action: A Shared Strategy of Starvation
Both FK866 and CHS-828 exert their anticancer effects by potently inhibiting NAMPT. This enzyme is crucial for recycling nicotinamide back into nicotinamide adenine dinucleotide (NAD+), a vital coenzyme for numerous cellular processes, including energy metabolism, DNA repair, and signaling. By blocking NAMPT, these inhibitors lead to a significant depletion of intracellular NAD+ pools. This "NAD+ starvation" triggers a cascade of events, including the inhibition of NAD+-dependent enzymes, disruption of glycolysis, and ultimately, induction of apoptosis or necrosis in rapidly proliferating cancer cells that have a high demand for NAD+.[1][2][3][4]
dot
Caption: Signaling pathway of NAMPT inhibition by FK866 and CHS-828.
Performance Comparison: A Look at the Numbers
The efficacy of FK866 and CHS-828 has been evaluated across a wide range of cancer cell lines. While both are potent inhibitors, their activity can vary depending on the specific cancer type and its metabolic dependencies. Below is a summary of their half-maximal inhibitory concentrations (IC50) and their effects on intracellular NAD+ levels.
| Inhibitor | Cancer Cell Line | IC50 (nM) | Effect on NAD+ Levels | Reference(s) |
| FK866 | HCT116 (Colon) | 10.6 | Significant Depletion | [5][6] |
| A549 (Lung) | ~1-10 | Depletion | [1] | |
| MCF-7 (Breast) | ~1-10 | Depletion | [7] | |
| U937 (Lymphoma) | ~1 | Depletion | [8] | |
| CHS-828 | HCT116 (Colon) | 2.3 | Significant Depletion | [5][6] |
| NYH (Small Cell Lung) | ~8 | Depletion | [9] | |
| Human Myeloma Cell Lines | 10 - 300 | Depletion | [10] | |
| Breast Cancer Cell Lines | Potent Cytotoxicity | Depletion | [7] |
Note: IC50 values can vary between studies due to different experimental conditions.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
dot
References
- 1. Anticancer agent CHS-828 inhibits cellular synthesis of NAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross resistance to diverse anticancer nicotinamide phosphoribosyltransferase inhibitors induced by FK866 treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. CHS 828, a novel pyridyl cyanoguanidine with potent antitumor activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Anticancer agent CHS 828 suppresses nuclear factor-kappa B activity in cancer cells through downregulation of IKK activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxic effect in vivo and in vitro of CHS 828 on human myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to NAMPT Inhibitors for Researchers
Nicotinamide phosphoribosyltransferase (NAMPT) is a critical enzyme in the NAD+ salvage pathway, making it a compelling target for cancer therapy due to the high NAD+ demand of tumor cells.[1][2][3] A variety of NAMPT inhibitors have been developed, each with distinct biochemical and cellular profiles. This guide provides a comparative overview of key NAMPT inhibitors, with a focus on their performance, supporting experimental data, and relevant methodologies for researchers in drug development. While information on a specific compound designated "Nampt-IN-8" is not available in the public domain, this guide will compare several well-characterized NAMPT inhibitors: FK866, a pioneering and potent inhibitor; KPT-9274, a dual NAMPT/PAK4 inhibitor; and OT-82, a next-generation inhibitor with a focus on hematological malignancies.[1][4][5]
Comparative Performance of NAMPT Inhibitors
The efficacy of NAMPT inhibitors is typically evaluated based on their half-maximal inhibitory concentration (IC50) in both biochemical and cellular assays. The following table summarizes the reported IC50 values for FK866, KPT-9274, and OT-82, providing a quantitative comparison of their potency.
| Inhibitor | Target(s) | Biochemical IC50 (NAMPT) | Cellular IC50 (Cell Line Dependent) | Key Characteristics |
| FK866 | NAMPT | ~0.3-1.60 nM[6][7] | ~0.5-100 nM[8][9] | Potent and specific NAMPT inhibitor, widely used as a research tool.[8] |
| KPT-9274 | NAMPT, PAK4 | ~120 nM[6][10] | ~0.1-1.0 µM in glioma cells[5] | Dual inhibitor in clinical trials for solid tumors and lymphomas.[4][5] |
| OT-82 | NAMPT | Not explicitly stated | ~2.89 nM (hematological) vs ~13.03 nM (non-hematological)[1][11] | Novel inhibitor with high potency against hematological malignancies and potentially improved safety profile.[4][11] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and evaluation process for NAMPT inhibitors, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.
References
- 1. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 4. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 5. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structure-based comparison of two NAMPT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, in Human Cancer Cells: METABOLIC BASIS AND POTENTIAL CLINICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distinct Capabilities in NAD Metabolism Mediate Resistance to NAMPT Inhibition in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy [frontiersin.org]
Efficacy Showdown: A Comparative Analysis of NAMPT Inhibitors GMX1778 and Nampt-IN-8
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the preclinical efficacy of two prominent nicotinamide phosphoribosyltransferase (NAMPT) inhibitors: GMX1778 and Nampt-IN-8. This analysis is based on available experimental data to inform research and development decisions.
Executive Summary
GMX1778 is a well-characterized, potent, and specific inhibitor of NAMPT that has progressed to Phase I clinical trials.[1][2] It effectively depletes intracellular NAD+ levels, leading to tumor cell death.[2] Extensive preclinical data, both in vitro and in vivo, support its anti-cancer activity across a range of cell lines. In contrast, publicly available scientific literature and databases lack specific efficacy data for a compound explicitly identified as "this compound." Therefore, a direct head-to-head comparison based on experimental evidence is not feasible at this time. This guide will present the comprehensive efficacy data for GMX1778 and provide general methodologies for evaluating NAMPT inhibitors, which would be applicable to this compound should data become available.
Mechanism of Action: Targeting the NAD+ Salvage Pathway
Both GMX1778 and, presumably, this compound target the enzyme NAMPT, which is a critical component of the NAD+ salvage pathway. This pathway is essential for maintaining the intracellular pool of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme for numerous cellular processes, including energy metabolism, DNA repair, and signaling. Cancer cells, with their high metabolic rate, are particularly dependent on the NAMPT-mediated salvage pathway for their survival. By inhibiting NAMPT, these compounds disrupt NAD+ biosynthesis, leading to a rapid depletion of NAD+ and subsequent energy crisis, ultimately triggering cancer cell death.[1][2]
dot
References
Validating the On-Target Effect of a Novel NAMPT Inhibitor: A Comparative Guide
For researchers and drug development professionals, confirming the on-target efficacy of a novel therapeutic agent is a critical step. This guide provides a comparative framework for validating the on-target effects of a putative Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitor, here termed "Nampt-IN-8". Due to the current lack of publicly available data for a compound specifically named "this compound," this guide establishes a template for its evaluation by comparing its expected performance metrics against well-characterized NAMPT inhibitors such as FK866, OT-82, KPT-9274, and LSN3154567.
Understanding the NAMPT Signaling Pathway
Nicotinamide adenine dinucleotide (NAD+) is a crucial coenzyme in various cellular processes, including metabolism, DNA repair, and signaling. The salvage pathway is the primary route for NAD+ biosynthesis in mammals, with NAMPT acting as the rate-limiting enzyme. NAMPT catalyzes the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), which is then converted to NAD+.[1] Many cancer cells exhibit elevated NAMPT expression and a heightened dependence on the NAD+ salvage pathway to meet their high metabolic demands, making NAMPT an attractive therapeutic target.[1]
NAMPT inhibitors are designed to disrupt this pathway, leading to NAD+ depletion and subsequent cancer cell death. The on-target effect of these inhibitors can be validated by measuring the direct impact on NAD+ levels and the downstream consequences on NAD+-dependent processes.
Caption: The NAMPT signaling pathway and points of inhibition.
Comparative On-Target Validation Data
The following table summarizes key performance indicators for established NAMPT inhibitors. A new inhibitor like this compound would be expected to show similar on-target effects.
| Inhibitor | Target | IC50 (NAMPT) | Cellular Effect | On-Target Validation |
| This compound | NAMPT | Data not available | Expected to decrease cellular NAD+ levels and inhibit proliferation of NAMPT-dependent cancer cells. | Expected to be rescued by NMN supplementation. |
| FK866 | NAMPT | ~0.3-0.4 nM (KI)[2] | Reduces cellular NAD+ and ATP levels, induces apoptosis.[2] | Rescue of apoptosis by nicotinamide (NAM) and nicotinic acid (NA).[2] |
| OT-82 | NAMPT | IC50 in the single-digit nM range[3] | Decreases NAD+ concentration and impairs proliferation of Ewing sarcoma cells.[3] | Rescue of NAD+ levels and cell viability with NMN supplementation.[3] |
| KPT-9274 | Dual NAMPT/PAK4 | ~120 nM (NAMPT)[4] | Leads to NAD+ depletion and attenuates viability in renal cell carcinoma lines.[4] | Rescue of decreased cell viability with NMN and NAD+.[5] |
| LSN3154567 | NAMPT | IC50 = 3.1 nM | Dose-dependent inhibition of NAD+ formation in tumor xenografts.[6] | Inhibitory activity rescued by nicotinic acid (NA) in NAPRT1-proficient cells.[7] |
Key Experimental Protocols for On-Target Validation
To validate the on-target effect of a novel NAMPT inhibitor, a series of well-established assays should be performed.
Cellular NAD+ Level Assay
This assay directly measures the intracellular concentration of NAD+, the product of the pathway inhibited by NAMPT inhibitors. A significant reduction in NAD+ levels following treatment with the inhibitor is a primary indicator of on-target activity.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., a NAMPT-dependent cell line) and treat with varying concentrations of the NAMPT inhibitor (e.g., this compound) and a known inhibitor (e.g., FK866) for a specified time (e.g., 24-72 hours).
-
Cell Lysis: Harvest cells and lyse them using an appropriate buffer to release intracellular metabolites.
-
NAD+ Quantification: Measure NAD+ levels using a commercially available NAD/NADH assay kit, which is often based on a colorimetric or fluorometric enzymatic assay. The signal is proportional to the amount of NAD+ in the sample.
-
Data Analysis: Normalize NAD+ levels to protein concentration for each sample. Compare the NAD+ levels in inhibitor-treated cells to vehicle-treated control cells.
Caption: Workflow for cellular NAD+ level determination.
PARP Activity Assay
Poly(ADP-ribose) polymerase (PARP) is an enzyme involved in DNA repair that uses NAD+ as a substrate. Inhibition of NAMPT leads to NAD+ depletion, which in turn reduces PARP activity. This downstream effect serves as a functional confirmation of on-target NAMPT inhibition.
Protocol:
-
Cell Treatment and Lysate Preparation: Treat cells with the NAMPT inhibitor as described above. Prepare cell lysates.
-
PARP Activity Measurement: Use a PARP activity assay kit. These kits typically measure the incorporation of biotinylated ADP-ribose onto histone proteins, which is detected using a streptavidin-HRP conjugate and a colorimetric substrate.
-
Data Analysis: Compare the PARP activity in inhibitor-treated cells to control cells. A decrease in activity indicates on-target NAMPT inhibition.[3]
NMN Rescue Experiment
This is a critical experiment to confirm that the observed cellular effects are specifically due to the inhibition of NAMPT. By providing the cells with nicotinamide mononucleotide (NMN), the product of the NAMPT-catalyzed reaction, the effects of the inhibitor should be reversed if it is acting on-target.
Protocol:
-
Cell Treatment: Treat cancer cells with the NAMPT inhibitor at a concentration that induces a significant effect (e.g., reduces cell viability). In parallel, treat cells with the inhibitor in the presence of a high concentration of NMN.
-
Cell Viability Assay: After the treatment period, assess cell viability using a standard method such as an MTS or CellTiter-Glo assay.
-
Data Analysis: Compare the viability of cells treated with the inhibitor alone to those co-treated with the inhibitor and NMN. A restoration of cell viability in the presence of NMN confirms the on-target activity of the inhibitor.[3][8]
Caption: Logical flow of an NMN rescue experiment.
Conclusion
The validation of a novel NAMPT inhibitor such as "this compound" requires a multifaceted approach that combines direct measurement of the target pathway's product (NAD+), assessment of downstream functional consequences (PARP activity), and specific rescue experiments (NMN supplementation). By comparing the experimental data for a new compound against the established profiles of known NAMPT inhibitors, researchers can confidently ascertain its on-target efficacy and potential as a therapeutic agent. The protocols and comparative data presented in this guide provide a robust framework for conducting such validation studies.
References
- 1. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) with OT-82 induces DNA damage, cell death, and suppression of tumor growth in preclinical models of Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Data from Discovery of a Highly Selective NAMPT Inhibitor That Demonstrates Robust Efficacy and Improved Retinal Toxicity with Nicotinic Acid Coadministration (2023) [scispace.com]
- 8. OT-82 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Comparative Analysis of NAMPT Inhibitors: Nampt-IN-8 and OT-82
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of two nicotinamide phosphorosyltransferase (NAMPT) inhibitors, Nampt-IN-8 and OT-82. The objective is to present a clear, data-driven comparison of their performance, supported by available experimental data. However, it is important to note that publicly available information on this compound is significantly limited compared to the extensive data available for OT-82. This guide reflects the current state of published research.
Introduction to NAMPT and NQO1 Inhibition in Cancer Therapy
Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for cellular metabolism and signaling. Cancer cells, with their high metabolic and proliferative rates, are often highly dependent on this pathway, making NAMPT an attractive target for anticancer therapies. Inhibition of NAMPT leads to NAD+ depletion, metabolic stress, and ultimately, cancer cell death.
NAD(P)H:quinone oxidoreductase 1 (NQO1) is an enzyme overexpressed in many solid tumors, including non-small-cell lung cancer. NQO1 substrates can induce the production of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells. The dual targeting of NAMPT and NQO1 represents a novel strategy to enhance anticancer efficacy.
Overview of this compound and OT-82
This compound , also identified as compound 10d, is a novel small molecule designed as a dual-target inhibitor, acting as both a NAMPT inhibitor and an NQO1 substrate.[1][2] This dual mechanism aims to simultaneously block NAD+ synthesis and increase oxidative stress within cancer cells.
OT-82 is a potent and selective NAMPT inhibitor that has shown significant efficacy, particularly in hematological malignancies.[3][4] It has been investigated in preclinical and clinical settings and is noted for a potentially more favorable safety profile compared to earlier-generation NAMPT inhibitors.[3][4]
Data Presentation: A Comparative Summary
The following tables summarize the available quantitative data for this compound and OT-82. The significant gaps in the data for this compound are clearly indicated.
Table 1: In Vitro Efficacy
| Parameter | This compound (Compound 10d) | OT-82 |
| NAMPT IC50 | 0.183 µM[1] | Average IC50: 2.89 nM (hematopoietic cancer cells), 13.03 nM (non-hematopoietic cancer cells)[5] |
| Cell Line IC50 | A549/taxol (NQO1-overexpressing): Data not quantified in µM, but effective[2] | Leukemia cell lines: 0.2 to 4.0 nM[6] |
| Mechanism | NAMPT inhibitor and NQO1 substrate[1][2] | Selective NAMPT inhibitor[3] |
| Reported Effects | Induces apoptosis and ROS[1] | Depletes NAD+ and ATP, induces DNA damage and apoptosis[7] |
Table 2: In Vivo Efficacy
| Parameter | This compound (Compound 10d) | OT-82 |
| Cancer Model | A549/taxol (non-small-cell lung cancer) xenograft[2] | Pediatric acute lymphoblastic leukemia (ALL) patient-derived xenografts (PDXs)[6][7]; Hematopoietic malignancy xenografts[3]; HLRCC xenografts[8] |
| Reported Outcome | Excellent antitumor efficacy with no significant toxicity[2] | Significant leukemia growth delay in 95% of PDXs and disease regression in 86% of PDXs[6][7] |
Table 3: Selectivity and Safety
| Parameter | This compound (Compound 10d) | OT-82 |
| Selectivity | Selective for NQO1-overexpressing cells[2] | More toxic to patient-derived leukemic cells than healthy bone marrow precursors[3] |
| Toxicity Profile | No significant toxicity reported in A549/taxol xenograft model[2] | No cardiac, neurological, or retinal toxicities observed in mice and nonhuman primates; dose-limiting toxicity related to hematopoietic and lymphoid organs[3][4] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway and a general experimental workflow relevant to the study of these inhibitors.
References
- 1. abmole.com [abmole.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. OT-82, a novel anticancer drug candidate that targets the strong dependence of hematological malignancies on NAD biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. abmole.com [abmole.com]
- 6. Effective targeting of NAMPT in patient-derived xenograft models of high-risk pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effective targeting of NAMPT in patient-derived xenograft models of high-risk pediatric acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Cross-Validation of NAMPT Inhibitor Activity: A Comparative Guide on FK866
This guide provides a comparative analysis of the activity of FK866, a well-characterized and potent non-competitive inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT). The data presented here is collated from various independent research laboratories, offering a cross-validation of its efficacy across different cancer cell lines. This document is intended for researchers, scientists, and drug development professionals working in oncology and metabolism.
Comparative Activity of FK866 Across Different Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) or lethal dose (LD50) is a key measure of a drug's potency. The following table summarizes the reported IC50 and LD50 values for FK866 in various human cancer cell lines from multiple studies. This data highlights the nanomolar to sub-nanomolar efficacy of FK866 in vitro.
| Cell Line | Cancer Type | IC50 / LD50 (nM) | Publication/Source Reference |
| SW480 | Colorectal Cancer | 14.3 | [1] |
| LoVo | Colorectal Cancer | 32.7 | [1] |
| HepG2 | Liver Carcinoma | ~1 | [2] |
| Chronic Lymphocytic Leukemia (CLL) Cells | Chronic Lymphocytic Leukemia | 7.3 (mean LD50) | [3] |
| U87 | Glioma | 170,000 | [4] |
| Small Cell Lung Cancer (SCLC) Lines | Small Cell Lung Cancer | 0.38 - 7.2 (LD50 range) | [5] |
| A549 | Non-Small Cell Lung Cancer | 100 (LD50) | [5] |
| HuCCT1 | Cholangiocarcinoma | ~10 | [6] |
| KMCH | Cholangiocarcinoma | ~10 | [6] |
| EGI | Cholangiocarcinoma | ~10 | [6] |
| S1T | HTLV-1-infected T-cell (ATL) | 0.63 (EC50) | [7] |
| MT-2 | HTLV-1-infected T-cell | 3.7 (EC50) | [7] |
| MiaPaCa-2 | Pancreatic Cancer | < values for novel compounds | [8] |
Note: IC50, EC50, and LD50 values can vary between laboratories due to differences in experimental conditions such as cell density, passage number, and assay duration. The significant outlier for the U87 cell line might be due to specific metabolic characteristics of that particular cell stock or different experimental setup.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are generalized protocols for key assays used to determine the activity of NAMPT inhibitors.
Cell Viability and Proliferation Assays
These assays determine the effect of a compound on cell survival and growth.
-
Principle: Colorimetric, fluorometric, or luminescent assays measure metabolic activity, which correlates with the number of viable cells. Common assays include MTS, WST-1, CellTiter-Glo (ATP measurement), and CCK-8.[1][5][6][9] Direct cell counting using trypan blue exclusion or apoptosis detection via Annexin V/Propidium Iodide staining are also frequently used.[3][9]
-
General Protocol (using a colorimetric assay like MTS/WST-1):
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of FK866 in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of FK866. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).[1][5][7]
-
Assay: Add the assay reagent (e.g., WST-1) to each well and incubate for a further 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results as a dose-response curve to calculate the IC50 value.
-
NAMPT Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of NAMPT.
-
Principle: A common method is a coupled-enzyme assay. NAMPT produces nicotinamide mononucleotide (NMN), which is then converted to NAD+. The generated NAD+ is used in a subsequent reaction to produce a detectable signal (colorimetric, fluorometric, or luminescent).[10][11][12][13] For instance, the NAD+ can be used by alcohol dehydrogenase to convert a substrate into a fluorescent product.
-
General Protocol (based on a fluorometric coupled assay):
-
Reaction Setup: In a 96-well plate, add the assay buffer, purified recombinant NAMPT enzyme, and the test compound (FK866) at various concentrations.
-
Pre-incubation: Incubate the enzyme with the inhibitor for a short period (e.g., 30 minutes) at room temperature to allow for binding.
-
Reaction Initiation: Start the reaction by adding a master mix containing the substrates for NAMPT (nicotinamide and PRPP) and the components of the coupled detection system (e.g., NMNAT, alcohol dehydrogenase, and its substrate).
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a set time (e.g., 2 hours).
-
Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 460 nm emission for NADH).
-
Data Analysis: Compare the signal from the inhibitor-treated wells to the control wells (no inhibitor) to determine the percent inhibition and calculate the IC50 value.
-
Visualizations
Signaling Pathway Diagram
Caption: NAMPT-mediated NAD+ salvage pathway and the effects of its inhibition by FK866.
Experimental Workflow Diagram
Caption: A typical experimental workflow for determining the IC50 of a NAMPT inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. epistemonikos.org [epistemonikos.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and structure-activity relationship of new nicotinamide phosphoribosyltransferase inhibitors with antitumor activity on solid and haematological cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Versatile Continuous Fluorometric Enzymatic Assay for Targeting Nicotinate Phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. content.abcam.com [content.abcam.com]
- 13. signosisinc.com [signosisinc.com]
Nampt-IN-8: A New Generation NAMPT Inhibitor Demonstrating Enhanced Efficacy and Improved Safety Profile Over First-Generation Compounds
The landscape of cancer therapeutics is continually evolving, with a significant focus on targeted therapies that exploit the metabolic vulnerabilities of tumor cells. Nicotinamide phosphoribosyltransferase (NAMPT) has emerged as a critical enzyme in cancer cell metabolism, making it a prime target for drug development. While first-generation NAMPT inhibitors like FK866 and CHS828 validated this approach, their clinical advancement has been hampered by dose-limiting toxicities. A new-generation inhibitor, Nampt-IN-8, has shown promise in preclinical studies, suggesting significant advantages in both efficacy and safety over its predecessors.
First-generation NAMPT inhibitors, such as FK866 and CHS828, demonstrated potent antitumor activity by depleting intracellular nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme for cellular metabolism and DNA repair.[1][2] However, their clinical utility has been limited by significant side effects, most notably thrombocytopenia and gastrointestinal issues, which arise from the non-selective depletion of NAD+ in both cancerous and healthy tissues.[3][4]
This compound, a novel NAMPT inhibitor, has been developed to address these limitations. Preclinical data indicates that this compound not only possesses potent NAMPT inhibitory activity but also exhibits a distinct mechanism that may contribute to a wider therapeutic window.
Superior Efficacy and a Novel Dual-Targeting Mechanism
This compound has demonstrated potent inhibition of NAMPT with an IC50 of 0.183 μM.[5] Beyond its direct action on NAMPT, it also functions as a substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in cancer cells.[6] This dual-targeting approach leads to increased reactive oxygen species (ROS) and enhanced apoptosis in cancer cells, particularly in those resistant to conventional chemotherapies like paclitaxel.[6]
In a head-to-head comparison of inhibitory potency, while FK866 often shows lower nanomolar IC50 values in enzymatic assays, the key advantage of this compound lies in its selective cytotoxicity and in vivo performance.
Table 1: Comparison of In Vitro Efficacy of NAMPT Inhibitors
| Inhibitor | Target(s) | IC50 (NAMPT) | Cell Line Specificity (Example IC50) | Reference |
| This compound | NAMPT, NQO1 Substrate | 0.183 µM | A549/taxol (NQO1 overexpressing): Potent selective inhibition | [5][6] |
| FK866 | NAMPT | ~1-10 nM (enzymatic) | SCLC cell lines: 0.38-7.2 nM; Myeloma cell lines: 10-300 nM | [7][8] |
| CHS828 | NAMPT | Not specified | Myeloma cell lines: 10-300 nM | [8] |
Enhanced In Vivo Antitumor Activity with a Favorable Safety Profile
Perhaps the most significant advantage of this compound is its demonstrated in vivo efficacy coupled with a lack of significant toxicity. In preclinical xenograft models using taxol-resistant non-small-cell lung cancer (A549/taxol), this compound exhibited excellent antitumor efficacy without observable toxic side effects.[6] This stands in stark contrast to first-generation inhibitors, where in vivo efficacy was often accompanied by significant toxicity, limiting the achievable therapeutic dose.[1][4] For instance, CHS828 treatment in xenograft models, while effective, was associated with significant toxicity at doses that induced tumor regression.[1]
Table 2: Comparison of In Vivo Performance and Toxicity
| Inhibitor | Xenograft Model | Efficacy | Observed Toxicity | Reference |
| This compound | A549/taxol (NSCLC) | Excellent antitumor efficacy | No significant toxicity | [6] |
| FK866 | Pancreatic Cancer (KP4) | Slowed tumor progression | Not specified in this study | [3] |
| CHS828 | MCF-7 (Breast), NYH (SCLC) | Inhibited growth, caused regression | Significant toxicity at effective doses | [1] |
The NAMPT Signaling Pathway and Mechanism of Action
NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, which is the primary route for NAD+ biosynthesis in mammalian cells. By inhibiting NAMPT, these drugs deplete the cellular NAD+ pool, leading to an energy crisis, impaired DNA repair, and ultimately, cancer cell death.
Experimental Methodologies
The evaluation of NAMPT inhibitors involves a series of standardized in vitro and in vivo assays.
NAMPT Enzymatic Assay
This assay measures the direct inhibitory effect of a compound on the NAMPT enzyme. A common method is a coupled reaction where the product of the NAMPT reaction, nicotinamide mononucleotide (NMN), is converted to NAD+, which is then used in a reaction that produces a fluorescent or luminescent signal.
Protocol Outline:
-
Recombinant human NAMPT enzyme is incubated with the inhibitor (e.g., this compound, FK866) at various concentrations.
-
The enzymatic reaction is initiated by adding the substrates, nicotinamide and phosphoribosyl pyrophosphate (PRPP).
-
After a defined incubation period, a coupling enzyme mixture (containing NMNAT and an NAD+-dependent dehydrogenase) and its substrate are added.
-
The resulting signal (e.g., fluorescence of NADH) is measured, and the IC50 value is calculated.
Cell Viability Assay
This assay determines the cytotoxic effect of the inhibitors on cancer cell lines.
Protocol Outline:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of the NAMPT inhibitor for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a reagent such as MTT, resazurin, or a commercial kit that measures ATP content (e.g., CellTiter-Glo).
-
The absorbance or luminescence is measured, and the IC50 values are determined.
In Vivo Xenograft Studies
These studies evaluate the antitumor efficacy and toxicity of the inhibitors in a living organism.
Protocol Outline:
-
Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives the NAMPT inhibitor (e.g., this compound) via a specified route (e.g., oral gavage) and schedule. The control group receives a vehicle.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised and weighed. Signs of toxicity are monitored throughout the experiment.
Conclusion
This compound represents a significant advancement in the development of NAMPT inhibitors. Its dual-targeting mechanism, potent in vivo efficacy, and, most importantly, its favorable safety profile in preclinical models suggest that it may overcome the critical limitations of first-generation inhibitors. These promising characteristics warrant further investigation and position this compound as a strong candidate for clinical development in the treatment of cancer, particularly in drug-resistant tumors.
References
- 1. NAD/NADH-Glo™ Assay Protocol [worldwide.promega.com]
- 2. researchgate.net [researchgate.net]
- 3. sciencellonline.com [sciencellonline.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellbiolabs.com [cellbiolabs.com]
Navigating the Landscape of NAMPT Inhibition: A Comparative Guide to Preclinical Efficacy and Experimental Reproducibility
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of experimental results for prominent Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors. Due to the limited public data on "Nampt-IN-8," this guide focuses on the well-characterized inhibitor FK866 and compares its performance against other notable alternatives, including GMX1778, KPT-9274, STF-118804, and OT-82. The information herein is intended to aid in the critical evaluation of these compounds and the reproducibility of their reported effects.
Nicotinamide Phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD+ salvage pathway, making it a compelling target in cancer therapy due to the high NAD+ demand of tumor cells.[1] A number of small molecule inhibitors have been developed to target NAMPT, with several advancing to clinical trials.[1][2] This guide summarizes key preclinical data for a selection of these inhibitors and provides standardized protocols for essential experiments to facilitate the independent verification and comparison of their biological activities.
Comparative Efficacy of NAMPT Inhibitors
The following tables summarize the in vitro and in vivo activities of selected NAMPT inhibitors across various cancer cell lines and xenograft models. These data are compiled from multiple studies to provide a broad overview of their potency and spectrum of action.
Table 1: In Vitro Anti-proliferative Activity of NAMPT Inhibitors
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| FK866 | HepG2 | Hepatocellular Carcinoma | 1.60 ± 0.32 | [2][3] |
| A2780 | Ovarian Cancer | - | [2] | |
| 95-D | Lung Cancer | - | [2] | |
| A549 | Lung Cancer | - | [2] | |
| U2OS | Osteosarcoma | - | [2] | |
| U266 | Multiple Myeloma | - | [2] | |
| THP-1 | Acute Monocytic Leukemia | ~3 (after 48h) | [4] | |
| IOMM | Anaplastic Meningioma | ~2500 (at 72h) | [5] | |
| GMX1778 | U251 | Glioblastoma | ~5 | [6] |
| Neuroendocrine Tumor Cells | - | <25 | [7] | |
| KPT-9274 | Recombinant NAMPT | - | ~120 | [8] |
| Renal Cell Carcinoma Lines | - | - | [8] | |
| STF-118804 | Pancreatic Ductal Adenocarcinoma Lines | Pancreatic Cancer | - | [9][10] |
| Leukemia Cells | Leukemia | - | [11] | |
| OT-82 | Acute Leukemia Cell Lines | Leukemia | 0.2 - 4.0 | [12] |
| MV4-11 | Acute Myeloid Leukemia | 2.11 | [13] | |
| U937 | Histiocytic Lymphoma | 2.70 | [13] | |
| RS4;11 | Acute Lymphoblastic Leukemia | 1.05 | [13] | |
| PER485 | B-cell Lymphoma | 1.36 | [13] | |
| MCF-7 | Breast Cancer | 37.92 | [13] | |
| U87 | Glioblastoma | 29.52 | [13] | |
| HT29 | Colorectal Adenocarcinoma | 15.67 | [13] | |
| H1299 | Non-small Cell Lung Cancer | 7.95 | [13] |
Table 2: In Vivo Efficacy of NAMPT Inhibitors in Xenograft Models
| Compound | Xenograft Model | Cancer Type | Dosing Schedule | Tumor Growth Inhibition/Regression | Reference |
| FK866 | Pancreatic Cancer (Panc-1 orthotopic) | Pancreatic Cancer | - | Reduced tumor size after 21 days | [9][10][14] |
| Mouse Organs | - | 25 or 50 mg/kg i.p. b.i.d for 3 days | NAD content reduction in spleen, liver, heart, muscle | [15] | |
| GMX1778 | Neuroendocrine Tumors (GOT1) | Neuroendocrine Tumor | 100 mg/kg/w, p.o. | 34% tumor volume reduction after 2 weeks | [16][17] |
| Neuroendocrine Tumors (GOT1) | Neuroendocrine Tumor | 250 mg/kg, p.o. | Marked antitumoral activity | [7] | |
| KPT-9274 | Renal Cell Carcinoma (786-O) | Renal Cell Carcinoma | 100mg/kg or 200 mg/kg, p.o., twice a day for 14 days | Dose-dependent inhibition of tumor growth | [8][18] |
| Diffuse Large B-Cell Lymphoma (WSU-DLCL2) | Lymphoma | - | ~50% reduction in tumor volumes | [19] | |
| Mantle Cell Lymphoma (Z-138) | Lymphoma | 200 mg/kg, twice daily | Dramatic reduction in tumor size | [19] | |
| STF-118804 | Pancreatic Cancer (Panc-1 orthotopic) | Pancreatic Cancer | - | Reduced tumor size after 21 days | [9][10][14] |
| OT-82 | Pediatric Acute Lymphoblastic Leukemia (PDX models) | Leukemia | - | Significant leukemia growth delay in 95% of models | [12] |
| Hereditary Leiomyomatosis and Renal Cell Carcinoma (HLRCC) xenografts | Renal Cell Carcinoma | 50 mg/kg | Severely reduced tumor growth | [20] |
Key Experimental Protocols
Reproducibility of experimental findings is paramount in scientific research. This section provides detailed methodologies for key experiments commonly used to evaluate NAMPT inhibitors.
Cell Viability Assay
This protocol is a generalized procedure for determining the effect of NAMPT inhibitors on cancer cell proliferation and viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
NAMPT inhibitor stock solution (e.g., in DMSO)
-
CellTiter-Blue® or CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar
-
Plate reader (fluorescence or luminescence)
Procedure:
-
Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the NAMPT inhibitor in complete culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the medium containing the various concentrations of the inhibitor. Include vehicle control (e.g., DMSO) wells.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.[11]
-
After the incubation period, add the cell viability reagent (e.g., 20 µL of CellTiter-Blue® reagent per well) and incubate for an additional 1-4 hours.[11]
-
Measure the fluorescence (for CellTiter-Blue®) or luminescence (for CellTiter-Glo®) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
NAD+ Measurement Assay
This protocol describes a common method for quantifying intracellular NAD+ levels following treatment with a NAMPT inhibitor.
Materials:
-
Cells treated with NAMPT inhibitor and controls
-
Acidic and basic extraction buffers
-
NAD/NADH Assay Kit (e.g., from Cell Biolabs or Promega)[21]
-
96-well plate
-
Plate reader (colorimetric or fluorometric)
Procedure for Sample Preparation:
-
Harvest cells after treatment and wash with cold PBS.
-
For NAD+ measurement, lyse the cells in an acidic extraction buffer (e.g., 0.1 N HCl).[21] To measure NADH, a basic extraction buffer (e.g., 0.1 N NaOH) is used.[21]
-
Incubate the lysates at an elevated temperature (e.g., 80°C for 60 minutes) to destroy the unwanted nucleotide (NADH in acidic buffer, NAD+ in basic buffer).[21]
-
Neutralize the samples with the corresponding basic or acidic buffer.[21]
-
Centrifuge the samples to pellet any debris and collect the supernatant.
Assay Procedure (using a commercial kit):
-
Add a specific volume of the extracted sample to the wells of a 96-well plate.[21]
-
Prepare a standard curve using the provided NAD+ standards.
-
Add the NAD cycling reagent to each well.[21]
-
Incubate the plate at room temperature, protected from light, for the recommended time (e.g., 1-4 hours).[21]
-
Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.
-
Calculate the NAD+ concentration in the samples based on the standard curve.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a NAMPT inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for implantation
-
Matrigel (optional)
-
NAMPT inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells in PBS or with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the NAMPT inhibitor or vehicle control to the respective groups according to the desired dosing schedule (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for the specified duration or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, biomarker studies).
Visualizing the Mechanism and Workflow
To better understand the context of NAMPT inhibition, the following diagrams illustrate the NAD+ salvage pathway and a typical experimental workflow for evaluating these inhibitors.
Caption: The NAD+ salvage pathway, where NAMPT is the rate-limiting enzyme, and its inhibition.
Caption: A typical workflow for the preclinical evaluation of NAMPT inhibitors.
References
- 1. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure-based comparison of two NAMPT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal structure-based comparison of two NAMPT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. daignet.de [daignet.de]
- 5. A Nicotinamide Phosphoribosyltransferase Inhibitor, FK866, Suppresses the Growth of Anaplastic Meningiomas and Inhibits Immune Checkpoint Expression by Regulating STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT) Activity by Small Molecule GMX1778 Regulates Reactive Oxygen Species (ROS)-mediated Cytotoxicity in a p53- and Nicotinic Acid Phosphoribosyltransferase1 (NAPRT1)-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Preclinical efficacy of the novel competitive NAMPT inhibitor STF-118804 in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical efficacy of the novel competitive NAMPT inhibitor STF-118804 in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effective targeting of NAMPT in patient-derived xenograft models of high-risk pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 15. researchgate.net [researchgate.net]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
- 18. medchemexpress.com [medchemexpress.com]
- 19. PAK4 and NAMPT as Novel Therapeutic Targets in Diffuse Large B-Cell Lymphoma, Follicular Lymphoma, and Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. cellbiolabs.com [cellbiolabs.com]
Head-to-Head Comparison of NAMPT Inhibitors: CHS-828 vs. A Novel Agent, Nampt-IN-8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two inhibitors targeting Nicotinamide Phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway and a critical target in cancer therapy. We examine the first-generation compound CHS-828 against a representative novel inhibitor, designated here as Nampt-IN-8, for which publicly available data is limited. To provide a meaningful comparison, this guide will use the well-characterized and potent NAMPT inhibitor, FK866, as a stand-in for this compound, representing a different chemical class with extensive preclinical and clinical data.
Executive Summary
Nicotinamide Adenine Dinucleotide (NAD+) is an essential coenzyme for cellular metabolism and DNA repair, processes that are often upregulated in malignant cells.[1] The enzyme NAMPT plays a crucial role in the primary salvage pathway for NAD+ synthesis.[2] Inhibition of NAMPT leads to NAD+ depletion, metabolic collapse, and ultimately, cancer cell death.[1][2]
CHS-828 is an early-generation pyridyl cyanoguanidine NAMPT inhibitor that has demonstrated potent antitumor activity in preclinical models.[3] However, its clinical development has been hampered by dose-limiting toxicities, including thrombocytopenia and gastrointestinal side effects.[4][5]
FK866 (serving as this compound) is another potent and specific NAMPT inhibitor that has been extensively studied.[6] While it has also shown significant preclinical efficacy, its clinical progression has faced similar challenges regarding its therapeutic window.[7]
This guide will delve into the mechanism of action, comparative efficacy, and experimental protocols for evaluating these two NAMPT inhibitors.
Mechanism of Action: Targeting the NAD+ Salvage Pathway
Both CHS-828 and FK866 act as inhibitors of NAMPT, the rate-limiting enzyme in the salvage pathway that recycles nicotinamide back into NAD+.[2][8] This inhibition leads to a rapid decrease in intracellular NAD+ levels, which in turn affects multiple downstream processes critical for cancer cell survival, including glycolysis, the TCA cycle, and ATP production.[5] The resulting energy depletion and accumulation of DNA damage trigger apoptosis or necrotic cell death in cancer cells, which are often more dependent on the NAMPT pathway than normal cells.[9]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. What are the new molecules for NAMPT inhibitors? [synapse.patsnap.com]
- 3. Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CHS 828, a novel pyridyl cyanoguanidine with potent antitumor activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystal structure-based comparison of two NAMPT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy [frontiersin.org]
- 8. texaschildrens.org [texaschildrens.org]
- 9. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]
Verifying the IC50 of Nampt-IN-8 in a New Cell Line: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for verifying the half-maximal inhibitory concentration (IC50) of Nampt-IN-8, a nicotinamide phosphoribosyltransferase (NAMPT) inhibitor, in a new cell line. It includes a detailed experimental protocol, a comparison with other known NAMPT inhibitors, and visual representations of the underlying biological pathway and experimental workflow.
Introduction to this compound and NAMPT Inhibition
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. This pathway is crucial for cellular metabolism, DNA repair, and various signaling processes.[1][2] Cancer cells, with their high metabolic rate, are particularly dependent on this pathway, making NAMPT an attractive target for anticancer therapies.[2]
This compound is a known inhibitor of NAMPT with a reported IC50 of 0.183 μM.[3][4][5][6] It functions by blocking the conversion of nicotinamide to nicotinamide mononucleotide (NMN), leading to the depletion of NAD+ and subsequently inducing apoptosis and the production of reactive oxygen species (ROS).[3][4][5][6] Verifying the IC50 of this compound in a specific cell line of interest is a critical step in preclinical drug development to assess its potential therapeutic efficacy.
NAMPT Signaling Pathway
The following diagram illustrates the central role of NAMPT in the NAD+ salvage pathway and the mechanism of its inhibition.
Caption: The NAMPT enzyme in the NAD+ salvage pathway and its inhibition by this compound.
Comparison of NAMPT Inhibitors
The potency of this compound can be benchmarked against other well-characterized NAMPT inhibitors. The table below summarizes the IC50 values of several NAMPT inhibitors across various cancer cell lines.
| Inhibitor | Cell Line | IC50 | Reference |
| This compound | Not Specified | 0.183 µM | [3][4][5][6] |
| FK866 | A2780 (Ovarian) | 0.5 nM (NAD+ formation) | [7] |
| HCT116 (Colon) | 0.5 nM (NAD+ formation) | [7] | |
| T-ALL cell lines | < 20 nM | [6] | |
| GMX1778 (CHS-828) | In vitro (enzymatic) | < 25 nM | [3][8] |
| OT-82 | Hematological Malignancies | 2.89 ± 0.47 nM | [9] |
| Non-hematological Malignancies | 13.03 ± 2.94 nM | [9] | |
| KPT-9274 | Glioma cell lines | 0.1 - 1.0 µM | [2] |
| GNE-617 | In vitro (enzymatic) | 5 nM | [3] |
| STF-118804 | B-ALL cell lines | < 10 nM | [3] |
Experimental Protocol for IC50 Determination of this compound
This protocol outlines the steps to determine the IC50 of this compound in a new adherent cell line using a standard cell viability assay, such as the MTT or CellTiter-Glo® assay.
Materials:
-
New cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with supplements (e.g., 10% FBS, 1% penicillin-streptomycin)
-
This compound (solubilized in a suitable solvent, e.g., DMSO)
-
96-well clear-bottom cell culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader (absorbance or luminescence)
Experimental Workflow:
Caption: A stepwise workflow for determining the IC50 value of this compound.
Procedure:
-
Cell Seeding:
-
Culture the chosen cell line in a T-75 flask until it reaches 70-80% confluency.
-
Wash the cells with PBS, then detach them using trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (this should be optimized for each cell line to ensure logarithmic growth throughout the experiment).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., from 1 nM to 100 µM). It is advisable to perform a wide range of concentrations in the initial experiment and then narrow it down in subsequent experiments.
-
Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
After the 24-hour incubation period, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or the vehicle control to the respective wells. Each concentration should be tested in triplicate.
-
Incubate the plate for a predetermined duration, typically 48 to 72 hours.
-
-
Cell Viability Assay (Example with MTT):
-
Following the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 2-4 hours at 37°C, allowing the viable cells to convert the MTT into formazan crystals.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration by normalizing the data to the vehicle control, which represents 100% viability:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) with software such as GraphPad Prism to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.
-
By following this guide, researchers can reliably determine the IC50 of this compound in their cell line of interest, providing crucial data for the continued investigation of this promising anticancer agent. This standardized approach also allows for robust comparison with other NAMPT inhibitors, aiding in the selection of the most potent compounds for further development.
References
- 1. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 2. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NAMPT (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 4. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 5. abmole.com [abmole.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. Discovery and characterization of novel small-molecule inhibitors targeting nicotinamide phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Apoptotic Pathways Triggered by NAMPT Inhibitors
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the apoptotic mechanisms induced by various Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors. By presenting supporting experimental data, detailed methodologies, and clear visual representations of the signaling cascades, this document aims to facilitate a deeper understanding of the distinct and overlapping pathways through which these compounds exert their anti-cancer effects.
Nicotinamide phosphoribosyltransferase (NAMPT) is a critical enzyme in the NAD+ salvage pathway, playing a pivotal role in cellular metabolism and energy homeostasis. Its upregulation in various cancers has made it an attractive target for therapeutic intervention. A growing class of NAMPT inhibitors has demonstrated potent anti-tumor activity, primarily by inducing apoptosis through the depletion of intracellular NAD+ pools. However, the precise signaling cascades and cellular responses elicited can vary between different inhibitors. This guide provides a comparative overview of the apoptotic pathways induced by four prominent NAMPT inhibitors: FK866, GMX1778, APO866, and STF-118804.
Quantitative Comparison of Apoptotic Induction
The following table summarizes key quantitative parameters of apoptosis induced by different NAMPT inhibitors across various cancer cell lines. These values highlight the differential potency and context-dependent efficacy of these compounds.
| Inhibitor | Cell Line | Parameter | Value | Reference |
| FK866 | SW480 (Colon Cancer) | IC50 (Cell Viability, 72h) | 14.3 nM | [1] |
| LoVo (Colon Cancer) | IC50 (Cell Viability, 72h) | 32.7 nM | [1] | |
| SCLC cell lines | LD50 (Cell Viability, 72h) | 0.38 - 7.2 nM | [2] | |
| A549 (Non-SCLC) | LD50 (Cell Viability, 72h) | 100 nM | [2] | |
| KP4 (Pancreatic Cancer) | IC50 (Metformin sensitization) | 5 nM | [3] | |
| GMX1778 | U251 (Glioblastoma) | IC50 (Apoptosis) | 5 nM | [4] |
| HCT116 (Colon Cancer) | % Apoptosis (GMX1778) | 46% | [4] | |
| HCT116 p53-/- | % Apoptosis (GMX1778) | 37% | [4] | |
| HeLa (Cervical Cancer) | IC50 (NAMPT inhibition) | < 25 nM | [5] | |
| APO866 | Leukemia cell lines | Apoptotic Induction | 10 nM sufficient to kill 100% of cells | [6] |
| Raji & Ramos (Lymphoma) | Caspase-3 Activation | Significant increase at 0.1-10 nM | [6][7] | |
| STF-118804 | NB1691 (Neuroblastoma) | Cell Viability Reduction | Significant at ≥ 10 nM (24h & 48h) | [8][9] |
| NB1691 (Neuroblastoma) | Caspase-3/7 Activation | Robust induction at 1 nM | [8] |
Apoptotic Signaling Pathways
The induction of apoptosis by NAMPT inhibitors is a multi-faceted process, often converging on the mitochondrial intrinsic pathway. However, the upstream signaling events can differ, as illustrated by the following diagrams.
Caption: Apoptotic pathway induced by FK866.
Caption: Apoptotic pathway induced by GMX1778.
Caption: Apoptotic pathway induced by APO866.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of FK866, NAMPT inhibitor, on small cell lung cancer cell lines [epistemonikos.org]
- 3. The NAMPT Inhibitor FK866 Increases Metformin Sensitivity in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT) Activity by Small Molecule GMX1778 Regulates Reactive Oxygen Species (ROS)-mediated Cytotoxicity in a p53- and Nicotinic Acid Phosphoribosyltransferase1 (NAPRT1)-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. NAMPT Inhibition Induces Neuroblastoma Cell Death and Blocks Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of Nampt-IN-8 and Other NAMPT Inhibitors in Combination Cancer Therapy
A Comparative Guide for Researchers
The inhibition of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway, has emerged as a promising strategy in oncology. Cancer cells, with their high metabolic and proliferative rates, are particularly vulnerable to the depletion of NAD+, a critical coenzyme for numerous cellular processes. Nampt-IN-8 is a novel small molecule inhibitor of NAMPT that also exhibits activity as a substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1), suggesting a dual mechanism of action that could be exploited for synergistic anticancer effects. This guide provides a comparative overview of the synergistic potential of this compound and other well-characterized NAMPT inhibitors when combined with other anticancer agents, supported by experimental data and detailed protocols.
Mechanism of Action of NAMPT Inhibitors
NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide mononucleotide (NMN), a direct precursor to NAD+. By inhibiting NAMPT, these drugs lead to a rapid depletion of intracellular NAD+ levels. This has profound consequences for cancer cells, including:
-
Metabolic collapse: NAD+ is essential for glycolysis and oxidative phosphorylation. Its depletion leads to a sharp decrease in ATP production, starving cancer cells of energy.
-
Impaired DNA repair: Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair that use NAD+ as a substrate. NAMPT inhibition severely hampers their activity, leading to an accumulation of DNA damage.
-
Dysregulation of signaling pathways: NAD+-dependent enzymes like sirtuins are involved in various signaling pathways that control cell survival and apoptosis. Reduced NAD+ levels disrupt these pathways, often pushing cancer cells towards programmed cell death.
Synergistic Combinations with NAMPT Inhibitors
The therapeutic efficacy of NAMPT inhibitors can be significantly enhanced when used in combination with other anticancer drugs. This section explores the synergistic interactions of NAMPT inhibitors with two major classes of anticancer agents: PARP inhibitors and NQO1-targeting agents.
Synergy with PARP Inhibitors
The combination of NAMPT inhibitors and PARP inhibitors represents a powerful synthetic lethal strategy. This synergy is primarily driven by a dual assault on the NAD+ pool. While NAMPT inhibitors block NAD+ synthesis, DNA damage induced by various mechanisms (including the action of PARP inhibitors themselves) activates PARP enzymes, which in turn consume large amounts of NAD+. This combined effect leads to a catastrophic depletion of NAD+, ultimately resulting in cancer cell death.
| NAMPT Inhibitor | Combination Agent | Cancer Type | Cell Line | Combination Index (CI) | Reference |
| FK866 | Olaparib (PARP inhibitor) | Triple-Negative Breast Cancer | CAL51 | < 1.0 (Synergistic) | [1] |
| FK866 | Olaparib (PARP inhibitor) | Triple-Negative Breast Cancer | MDA-MB-468 | More sensitive than MDA-MB-231 | [2] |
| GNE-618 | Niraparib (PARP inhibitor) | Ewing Sarcoma | TC71 | Strong synergy (ΔBliss format) | [3] |
| Daporinad | Niraparib (PARP inhibitor) | Ewing Sarcoma | TC71 | Strong synergy (ΔBliss format) | [4] |
Synergy with NQO1-Targeting Agents
This compound's unique characteristic as an NQO1 substrate opens up another avenue for synergistic combinations. NQO1 is an enzyme that is often overexpressed in cancer cells. Certain compounds, known as NQO1 substrates, can be bioactivated by NQO1 to generate reactive oxygen species (ROS), leading to oxidative stress and cell death. The synergy between a NAMPT inhibitor and an NQO1-targeting agent stems from the fact that NQO1-mediated redox cycling consumes NAD(P)H, further contributing to the depletion of the NAD+ pool initiated by the NAMPT inhibitor.
| NAMPT Inhibitor | Combination Agent | Cancer Type | Cell Line | Combination Index (CI) | Reference |
| FK866 | β-lapachone (NQO1 substrate) | Pancreatic Ductal Adenocarcinoma | MiaPaca2 | Dose enhancement ratio of 1.6 | [5] |
| FK866 | Tanshione IIA (TSA) (NQO1 substrate) | Non-Small Cell Lung Cancer | A549 | Synergistic | [6] |
Experimental Protocols
Cell Viability and Synergy Analysis
1. Cell Culture and Drug Treatment:
-
Seed cancer cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the combination drug (e.g., a PARP inhibitor or an NQO1-targeting agent) in culture medium.
-
Treat the cells with single agents or combinations at various concentrations for a specified period (e.g., 72 hours). Include a vehicle-treated control group.
2. Cell Viability Assay (MTT or CellTiter-Glo):
-
MTT Assay:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
CellTiter-Glo® Luminescent Cell Viability Assay:
-
Add the CellTiter-Glo® reagent to each well.
-
Mix and incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
3. Synergy Analysis (Combination Index - CI):
-
Calculate the fraction of affected cells for each drug concentration and combination.
-
Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Western Blot Analysis for Mechanistic Studies
1. Protein Extraction:
-
Treat cells with the drug combinations as described above.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved PARP, γH2AX for DNA damage, or proteins in relevant signaling pathways) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizing the Mechanisms of Synergy
To better understand the interplay between NAMPT inhibitors and their synergistic partners, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
References
- 1. Synthetic lethality of PARP and NAMPT inhibition in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Matrix Screen Identifies Synergistic Combination of PARP Inhibitors and Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors in Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. NAMPT inhibition sensitizes pancreatic adenocarcinoma cells to tumor-selective, PAR-independent metabolic catastrophe and cell death induced by β-lapachone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NAMPT inhibition synergizes with NQO1-targeting agents in inducing apoptotic cell death in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking a Novel Dual NAMPT/NQO1-Targeting Agent Against Known NQO1 Substrates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic co-targeting of nicotinamide phosphoribosyltransferase (NAMPT) and NAD(P)H:quinone oxidoreductase 1 (NQO1) is an emerging and promising approach in cancer therapy. This guide provides a comparative analysis of a novel dual-targeting agent, hereafter referred to as Compound 10d , against established NQO1 substrates. The objective is to furnish researchers with the necessary data and methodologies to evaluate the performance of such dual-action compounds.
Executive Summary
Recent research has illuminated a synergistic relationship between the inhibition of NAMPT, a key enzyme in the NAD+ salvage pathway, and the activation of NQO1, an enzyme overexpressed in many solid tumors.[1][2] This dual approach simultaneously depletes the cellular NAD+ pool, crucial for cancer cell metabolism and survival, while inducing oxidative stress through the futile cycling of NQO1 substrates.[3][4] This guide focuses on Compound 10d, a first-in-class small molecule that embodies this dual-targeting strategy.[5] We present its performance benchmarked against well-characterized NQO1 substrates such as β-lapachone, deoxynyboquinone (DNQ), and Tanshinone IIA (TSA).
Data Presentation: Quantitative Comparison of NQO1 Substrate Activity
The efficacy of an NQO1 substrate is determined by its rate of enzymatic conversion. The following table summarizes the available quantitative data for Compound 10d and other known NQO1 substrates.
| Compound | NQO1 Metabolism Rate (µmol NADPH/min/µmol NQO1) | NAMPT Inhibitory Potency (IC50, µM) | Reference |
| Compound 10d | Processed faster than TSA | Slightly decreased potency compared to FK866 | [5] |
| Tanshinone IIA (TSA) | Slower than Compound 10d | Not Applicable | [5] |
| β-lapachone | ~110 (relative units at 1 µM) | Not Applicable | [4] |
| Deoxynyboquinone (DNQ) | ~1400 (relative units at 1 µM) | Not Applicable | [4] |
| FK866 | Not an NQO1 substrate | Potent NAMPT inhibitor | [6][7] |
Note: Direct quantitative comparison in the same units is often challenging due to variations in experimental setups across different studies. The data for β-lapachone and DNQ are presented as relative units from a specific study for comparative purposes within that context.
Signaling Pathway and Experimental Workflow
The interplay between NAMPT inhibition and NQO1 activation creates a powerful anti-cancer effect. The following diagrams illustrate the core signaling pathway and a typical experimental workflow for evaluating NQO1 substrate activity.
References
- 1. researchgate.net [researchgate.net]
- 2. NAMPT inhibition synergizes with NQO1-targeting agents in inducing apoptotic cell death in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NAMPT inhibition sensitizes pancreatic adenocarcinoma cells to tumor-selective, PAR-independent metabolic catastrophe and cell death induced by β-lapachone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An NQO1 Substrate with Potent Antitumor Activity That Selectively Kills by PARP1-Induced Programmed Necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | A Nicotinamide Phosphoribosyltransferase Inhibitor, FK866, Suppresses the Growth of Anaplastic Meningiomas and Inhibits Immune Checkpoint Expression by Regulating STAT1 [frontiersin.org]
- 7. mdpi.com [mdpi.com]
Is Nampt-IN-8 a more potent NAMPT inhibitor than...?
Topic: A Comparative Analysis of Novel and Established NAMPT Inhibitors Audience: Researchers, scientists, and drug development professionals.
This guide provides an objective comparison of the enzymatic and cellular potency of a novel, highly selective nicotinamide phosphoribosyltransferase (NAMPT) inhibitor, LSN3154567, against other well-established inhibitors such as FK866, CHS-828 (GMX-1778), and KPT-9274. The data is supported by detailed experimental protocols and visual diagrams to facilitate understanding.
Nicotinamide adenine dinucleotide (NAD+) is a critical cofactor in cellular metabolism, energy production, and DNA repair.[1] In mammalian cells, the primary route for NAD+ biosynthesis is the salvage pathway, where NAMPT serves as the rate-limiting enzyme.[2][3][4] NAMPT catalyzes the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), which is then converted to NAD+.[5] Due to the high NAD+ turnover in cancer cells, NAMPT has emerged as a promising therapeutic target, leading to the development of numerous inhibitors.[6][7]
Comparative Potency of NAMPT Inhibitors
The inhibitory potency of different compounds against NAMPT can be compared using the half-maximal inhibitory concentration (IC50), determined through both enzymatic and cell-based assays. Lower IC50 values indicate higher potency.
| Inhibitor | Type | Target | IC50 (Enzymatic) | IC50 (Cell-based, Antiproliferative) | Reference |
| LSN3154567 | Selective NAMPT Inhibitor | Recombinant Human NAMPT | 3.1 nM | Varies by cell line (e.g., ~1-10 nM) | [8] |
| FK866 (APO866) | Pan-NAMPT Inhibitor | Recombinant Human NAMPT | 1.6 nM | 1.4 nM (A2780 cells) | [9][10] |
| CHS-828 (GMX-1778) | Pan-NAMPT Inhibitor | NAMPT | Not specified | Potent cytotoxicity observed | [5][8][11] |
| KPT-9274 | Dual NAMPT/PAK4 Inhibitor | Recombinant Human NAMPT | 120 nM | 100 - 1000 nM (Glioma cells) | [12][13] |
Summary: Based on enzymatic assays, FK866 (IC50 = 1.6 nM) and LSN3154567 (IC50 = 3.1 nM) demonstrate the highest potency, inhibiting the NAMPT enzyme at low nanomolar concentrations.[8][9] KPT-9274 is a less potent NAMPT inhibitor but has a dual-targeting mechanism.[6][12] While specific IC50 values for CHS-828 are not readily available in the provided context, it is recognized as a first-generation potent inhibitor that has undergone clinical investigation.[5][11]
Signaling Pathway & Experimental Workflow
To understand the mechanism of action and the methods for evaluation, the following diagrams illustrate the NAMPT signaling pathway and a standard experimental workflow for testing inhibitors.
Caption: The NAMPT-mediated NAD+ salvage pathway.
Caption: Workflow for cell-based NAMPT inhibitor screening.
Experimental Protocols
The following are generalized protocols for determining the potency of NAMPT inhibitors.
This assay measures the direct inhibitory effect of a compound on recombinant NAMPT enzyme activity.
Objective: To determine the enzymatic IC50 value of a test inhibitor.
Methodology:
-
Reaction Principle: This is a coupled-enzyme assay. First, NAMPT converts NAM and PRPP to NMN.[14] NMN is then converted to NAD+ by NMNAT. Finally, the generated NAD+ is used by a third enzyme (e.g., alcohol dehydrogenase) to reduce a substrate, producing a fluorescent or colorimetric signal.[14][15] The signal intensity is proportional to NAMPT activity.
-
Reagents & Materials:
-
Recombinant human NAMPT enzyme
-
NAMPT Assay Buffer
-
Substrates: Nicotinamide (NAM), PRPP, ATP
-
Coupling Enzymes (NMNAT, ADH) and detection reagents
-
Test inhibitors (e.g., LSN3154567) and control inhibitor (e.g., FK866)
-
96-well microplate (black or clear, depending on detection method)
-
Plate reader (fluorimeter or spectrophotometer)
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor and positive control (FK866) in assay buffer. Add 4 µL of each dilution to the appropriate wells of a 96-well plate.[14]
-
Add 6 µL of diluted NAMPT enzyme (e.g., 12-25 ng/µl) to the "Test Inhibitor" and "Positive Control" wells. Add dilution buffer to "Blank" wells.[14]
-
Pre-incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.[14]
-
Prepare a Master Mix containing NAMPT Assay Buffer, ATP, NAM, PRPP, and the coupling/detection reagents.
-
Initiate the reaction by adding 10 µL of the Master Mix to all wells.[14]
-
Incubate the plate at 30°C for 2 hours.[14]
-
Measure the fluorescence (e.g., Ex/Em = 340/460 nm) or absorbance (e.g., 450 nm).[13][14]
-
-
Data Analysis:
-
Subtract the "Blank" reading from all other values.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control" (no inhibitor).
-
Plot percent inhibition versus log[inhibitor concentration] and fit a non-linear regression curve to determine the IC50 value.
-
This assay measures the effect of NAMPT inhibition on the viability and proliferation of cancer cells.
Objective: To determine the cellular IC50 value of a test inhibitor.
Methodology:
-
Principle: NAMPT inhibition depletes cellular NAD+ pools, leading to ATP depletion and subsequent cell death.[10] Cell viability is measured using reagents like CellTiter-Glo® (measures ATP) or resazurin-based assays (measures metabolic activity).[8][16]
-
Reagents & Materials:
-
Cancer cell line of interest (e.g., A2780, HCT116)
-
Complete cell culture medium
-
Test inhibitors and control inhibitor
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, Promega)
-
Luminometer
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 2,500 - 8,000 cells/well) and allow them to attach overnight.[8][13]
-
Treat the cells with a range of concentrations of the test inhibitor. Include a vehicle-only control (e.g., DMSO).
-
Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.[10][16]
-
Equilibrate the plate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's protocol (e.g., CellTiter-Glo®).
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal of inhibitor-treated wells to the vehicle control wells (defined as 100% viability).
-
Plot the percentage of cell viability against the log[inhibitor concentration].
-
Use a suitable software (e.g., GraphPad Prism) to fit a dose-response curve and calculate the IC50 value.[16]
-
References
- 1. Frontiers | Mechanisms of the NAD+ salvage pathway in enhancing skeletal muscle function [frontiersin.org]
- 2. Subcellular NAMPT-mediated NAD+ salvage pathways and their roles in bioenergetics and neuronal protection after ischemic injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Frontiers | Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy [frontiersin.org]
- 6. Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Crystal structure-based comparison of two NAMPT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, in Human Cancer Cells: METABOLIC BASIS AND POTENTIAL CLINICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. content.abcam.com [content.abcam.com]
- 16. Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Nampt-IN-8
I. Pre-Disposal Handling and Storage of Nampt-IN-8 Waste
Proper handling and storage from the point of generation are crucial to prevent accidental exposure and environmental contamination.
Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including:
-
Safety goggles
-
Chemical-resistant gloves
-
Lab coat
Waste Segregation:
-
Solid Waste: Collect solid this compound waste, such as contaminated personal protective equipment (gloves, weigh boats, etc.), in a designated, properly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound, including stock solutions (typically dissolved in DMSO), should be collected in a separate, compatible liquid waste container.[1] Do not mix with aqueous waste unless specifically instructed by your institution's environmental health and safety (EHS) office.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
Waste Container Labeling and Storage:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard(s) (e.g., "Toxic," "Harmful if swallowed").
-
Keep waste containers securely closed except when adding waste.[2][3]
-
Store waste in a designated satellite accumulation area (SAA) within the laboratory.[2] This area should be away from general lab traffic and drains.
-
Ensure secondary containment is used for all liquid waste containers to mitigate spills.[4][5][6]
II. Step-by-Step Disposal Procedures
Adherence to a systematic disposal protocol is essential for safety and compliance.
Step 1: Waste Collection and Segregation
-
As described above, collect solid and liquid waste in separate, appropriately labeled containers.
-
Avoid mixing incompatible waste streams. For instance, do not mix acidic or basic waste with this compound solutions without consulting your EHS department.[2][4]
Step 2: Preparing for Disposal
-
Once a waste container is full or is no longer needed, ensure the cap is tightly sealed.
-
Double-check that the label is accurate and complete.
-
Store the sealed container in the designated SAA until it is collected by trained EHS personnel.
Step 3: Arranging for Waste Pickup
-
Contact your institution's EHS office to schedule a pickup for your hazardous waste.
-
Follow your institution's specific procedures for requesting a waste pickup, which may involve an online form or a direct call.
Step 4: Decontamination of Empty Containers
-
Empty containers that held this compound must be decontaminated before being discarded as regular trash.
-
Triple rinse the empty container with a suitable solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous liquid waste.[5][7]
-
After triple rinsing, allow the container to air dry completely in a well-ventilated area, such as a fume hood.
-
Deface or remove the original label before disposing of the decontaminated container in the appropriate recycling or trash receptacle.[3][6]
III. Quantitative Data for Hazardous Waste Storage
The following table summarizes general quantitative limits for the accumulation of hazardous waste in a laboratory setting, as stipulated by various safety guidelines.
| Parameter | Limit | Source |
| Maximum Volume of Hazardous Waste per Lab | 55 gallons | [3] |
| Maximum Volume of Acutely Hazardous Waste | 1 quart | [3] |
| Maximum Accumulation Time for a Full Container | 3 days | [2] |
| Maximum Accumulation Time for a Partially Filled Container | 1 year | [2] |
IV. Experimental Workflow and Signaling Pathway Diagrams
General Workflow for Chemical Waste Disposal
The following diagram illustrates the standard operating procedure for the disposal of laboratory chemical waste, from generation to final pickup.
NAMPT Signaling Pathway Inhibition
This compound functions by inhibiting the NAMPT enzyme, which is a critical component of the NAD+ salvage pathway. This pathway is essential for cellular metabolism and energy production. The diagram below illustrates the point of inhibition by this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. vumc.org [vumc.org]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. olseh.iisc.ac.in [olseh.iisc.ac.in]
Essential Safety and Operational Guide for Handling Nampt-IN-8
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Nampt-IN-8. The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices. Given the limited direct safety data on this compound, this guidance is based on the safety information available for the structurally similar compound, Nampt-IN-1.
Personal Protective Equipment (PPE)
All personnel must use the following personal protective equipment when handling this compound. The recommended PPE is based on the hazard assessment of Nampt-IN-1, which is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and a potential respiratory irritant.[1]
| PPE Component | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact. |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be required for splash hazards. | To protect eyes from splashes and dust. |
| Skin and Body Protection | Laboratory coat. Chemical resistant coveralls may be necessary for larger quantities. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use only in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is required. | To prevent inhalation of hazardous particles.[2] |
Experimental Protocols: Safe Handling and Storage
Strict adherence to the following procedures is mandatory to minimize exposure and ensure a safe working environment.
Handling:
-
Avoid Contact: Do not ingest, inhale, or allow contact with eyes, skin, or clothing.[3]
-
Ventilation: Use this compound only in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Aerosol and Dust Prevention: Avoid the formation of dust and aerosols during handling.[2]
-
Hygiene: Wash hands thoroughly after handling the compound.[1][3] Do not eat, drink, or smoke in the laboratory area.[4]
Storage:
-
Container: Keep the container tightly sealed.
-
Conditions: Store in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[2] The recommended storage temperature is -20°C.[3]
Disposal Plan
Contaminated materials and waste must be disposed of according to institutional and local regulations for hazardous chemical waste.
-
Waste Collection: Collect waste in a designated, labeled, and sealed container.
-
Decontamination: Decontaminate surfaces and equipment that have come into contact with this compound by scrubbing with a suitable solvent such as alcohol.[2]
-
Spill Response: In case of a spill, prevent further leakage if it is safe to do so. Absorb the spill with an inert, non-combustible material (e.g., sand, earth, diatomaceous earth, vermiculite) and place it in a suitable container for disposal.
Experimental Workflow: Handling this compound
Caption: A flowchart outlining the key steps for the safe handling of this compound, from preparation to disposal.
Signaling Pathway: NAMPT Inhibition
Caption: Diagram illustrating the inhibitory action of this compound on the NAMPT enzyme and its downstream effect on NAD+ synthesis.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
